3,3',5,5'-Tetra-tert-butyldiphenoquinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14478. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIGHOCYKUBBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179291 | |
| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2455-14-3 | |
| Record name | 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2455-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-tetra-tert-butyl-4,4'-dibenzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',5,5'-TETRA-TERT-BUTYL-4,4'-DIPHENOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M92Z38Q9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3',5,5'-Tetra-tert-butyldiphenoquinone
CAS Number: 2455-14-3
This technical guide provides a comprehensive overview of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), a versatile organic compound with significant applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, experimental applications, and its relationship to biological signaling pathways.
Core Compound Information
This compound is a quinone derivative characterized by the presence of four bulky tert-butyl groups on the diphenoquinone core. These bulky groups impart unique steric and electronic properties to the molecule, influencing its reactivity and physical characteristics.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for TTBDPQ is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Citation(s) |
| CAS Number | 2455-14-3 | [1][2] |
| Molecular Formula | C₂₈H₄₀O₂ | [2] |
| Molecular Weight | 408.63 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Insoluble in water | [1] |
| Topological Polar Surface Area | 34.1 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [1] |
| Spectroscopic Data | Available data includes ¹³C NMR, FT-IR, and Mass Spectrometry (GC-MS). | [3] |
Synthesis and Experimental Protocols
TTBDPQ is primarily synthesized through the oxidative coupling of 2,6-di-tert-butylphenol. It is also commercially available from various chemical suppliers.
Experimental Protocol: Synthesis of this compound
This protocol is based on the oxidative dimerization of 2,6-di-tert-butylphenol.
Materials:
-
2,6-di-tert-butylphenol
-
Methanol
-
Monovalent copper compound catalyst (e.g., a complex of cuprous acetate and divinyl)[4]
-
Oxygen (from air)
-
Ammonia (promoter)[4]
-
Reaction vessel with a stirrer and gas inlet
-
Heating apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-di-tert-butylphenol in methanol.
-
Add the monovalent copper catalyst to the solution. The catalyst can be a complex of cuprous acetate and divinyl, promoted with 1-5 wt% ammonia.[4]
-
Heat the reaction mixture to a temperature between 50-70°C.[4]
-
Bubble air (oxygen) through the stirred reaction mixture.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold methanol to remove any unreacted starting material and catalyst residues.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain this compound as a crystalline solid.
-
The yield of the target product is reported to be in the range of 90-95%.[4]
Experimental Protocol: Application in N-Heterocyclic Carbene (NHC)-Catalyzed Oxidative Esterification
TTBDPQ is an effective oxidant for the NHC-catalyzed oxidative esterification of aldehydes.
Materials:
-
Aldehyde
-
Alcohol
-
N-Heterocyclic carbene (NHC) precatalyst (e.g., a triazolium salt)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
This compound (oxidant)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the NHC precatalyst and the base in the chosen anhydrous solvent.
-
Stir the mixture at room temperature to allow for the in-situ generation of the active NHC.
-
Add the aldehyde to the reaction mixture and stir for a few minutes.
-
Add the alcohol to the reaction mixture.
-
Finally, add this compound to the mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the resulting ester by column chromatography on silica gel.
This transition metal-free organocatalytic system provides an efficient method for the synthesis of esters.[3]
Biological Significance and Signaling Pathways
While direct studies on the interaction of this compound with specific signaling pathways are limited, its role as a metabolite of the lipid-lowering drug Probucol provides a strong basis for understanding its potential biological effects.[5] Probucol is known for its potent antioxidant and anti-inflammatory properties, which are mediated through various cellular pathways.[6][7]
The antioxidant mechanism of hindered phenols, such as the reduced form of TTBDPQ, involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.[8] This process is facilitated by the steric hindrance provided by the bulky tert-butyl groups, which stabilizes the resulting phenoxy radical.[8]
The diagram below illustrates the established signaling pathways influenced by Probucol, and by extension, its metabolites like TTBDPQ. These pathways are central to its role in reducing atherosclerosis and inflammation.
Caption: Signaling pathways influenced by Probucol and its metabolite, TTBDPQ.
Experimental Workflow: Investigating Antioxidant Effects
The following diagram outlines a general workflow for studying the antioxidant properties of TTBDPQ in a cellular context.
Caption: Experimental workflow for assessing antioxidant activity.
Conclusion
This compound is a valuable compound for both synthetic and medicinal chemistry research. Its defined synthesis and utility as a potent oxidizing agent make it a useful tool in organic synthesis. Furthermore, its identity as a metabolite of Probucol suggests its potential involvement in antioxidant and anti-inflammatory pathways, warranting further investigation for drug development purposes. This guide provides a foundational understanding of TTBDPQ, offering detailed data and protocols to support ongoing and future research endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, DPQ [organic-chemistry.org]
- 4. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 5. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Probucol? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. partinchem.com [partinchem.com]
An In-depth Technical Guide to 3,3',5,5'-Tetra-tert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone, a molecule of significant interest in organic synthesis and with potential implications in pharmacology due to its role as a metabolite of the lipid-lowering drug, Probucol.
Core Molecular Data
This compound, also known as DPQ, is a well-characterized organic compound. Its fundamental molecular and physical properties are summarized below.
| Property | Value |
| Molecular Weight | 408.62 g/mol |
| Molecular Formula | C₂₈H₄₀O₂ |
| CAS Number | 2455-14-3 |
| Appearance | Yellow crystalline solid |
| Melting Point | 242-244 °C |
| Boiling Point | 492.6 °C at 760 mmHg |
| Solubility | Soluble in Tetrahydrofuran |
Synthesis and Chemical Applications
This compound is primarily synthesized through the oxidative dimerization of 2,6-di-tert-butylphenol. This reaction can be catalyzed by various copper-containing catalysts in the presence of an oxidizing agent, typically air or oxygen.
Experimental Protocol: Synthesis via Oxidative Dimerization
This protocol is a representative method based on established chemical literature.
Materials:
-
2,6-di-tert-butylphenol
-
Methanol
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Oxygen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2,6-di-tert-butylphenol in methanol.
-
Add a catalytic amount of copper(I) chloride and pyridine to the solution.
-
Bubble oxygen gas through the stirred solution at a controlled rate.
-
The reaction is typically carried out at a temperature of 50-70°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol, to yield the yellow crystalline this compound.
An In-depth Technical Guide to the Physical Properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone
This technical guide provides a comprehensive overview of the core physical properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone, tailored for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of this compound.
Core Physical and Chemical Properties
This compound, a prominent member of the diphenoquinone family, is a valuable compound in various chemical applications, primarily owing to its notable redox characteristics. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C₂₈H₄₀O₂ |
| Molecular Weight | 408.62 g/mol |
| CAS Number | 2455-14-3 |
| Appearance | Red to dark blue to black powder or crystals |
| Melting Point | 242-244 °C |
| Boiling Point | 492.6 °C at 760 mmHg |
| Solubility | Soluble in Tetrahydrofuran (THF) |
| λmax | 418.5 to 420.0 nm (in THF + MeOH) |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 10-20 °C per minute initially.
-
As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure accuracy.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid phase has liquefied is recorded as the end of the range.
Solubility Determination
The solubility of this compound in a given solvent, such as tetrahydrofuran, is determined by preparing a saturated solution.
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear, saturated solution is carefully evaporated to dryness.
-
The mass of the remaining solid is measured, and the solubility is calculated in terms of grams per 100 mL of solvent or moles per liter.
Spectroscopic Analysis
UV-Vis spectroscopy is employed to determine the wavelength of maximum absorbance (λmax) of this compound.
Procedure:
-
A dilute solution of the compound is prepared in a suitable solvent (e.g., a mixture of Tetrahydrofuran and Methanol).
-
The UV-Vis spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm.
-
The wavelength at which the highest absorbance is observed is identified as λmax.
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.
Procedure:
-
A sample of the compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR spectrum is acquired using a high-field NMR spectrometer.
-
The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure.
IR spectroscopy is utilized to identify the functional groups present in the molecule.
Procedure:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Alternatively, a Nujol mull of the sample can be prepared and placed between two salt plates (e.g., NaCl or KBr).
-
The IR spectrum is recorded, and the characteristic absorption bands corresponding to different functional groups (e.g., C=O, C=C) are identified.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is ionized using a suitable technique (e.g., electron ionization).
-
The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected and recorded.
Signaling Pathways and Logical Relationships
The synthesis of this compound typically involves the oxidative coupling of 2,6-di-tert-butylphenol. This process can be understood as a radical-mediated reaction. Furthermore, the diphenoquinone itself can participate in redox cycles, acting as an oxidizing agent.
Synthesis via Oxidative Coupling
The following diagram illustrates the generalized pathway for the synthesis of this compound from 2,6-di-tert-butylphenol. The reaction proceeds through the formation of a phenoxy radical, which then dimerizes.
Caption: Synthesis of this compound.
Redox Cycle
This compound can act as a two-electron acceptor, being reduced to the corresponding hydroquinone. This process is reversible, allowing it to participate in redox cycles.
Caption: Redox cycle of this compound.
Solubility Profile of 3,3',5,5'-Tetra-tert-butyldiphenoquinone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 3,3',5,5'-Tetra-tert-butyldiphenoquinone in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide summarizes the qualitative findings and presents a general experimental protocol for determining the solubility of quinone-based compounds.
Core Compound Information
This compound is a highly colored crystalline solid with a molecular formula of C₂₈H₄₀O₂ and a molecular weight of 408.62 g/mol . Its structure consists of two quinone rings connected by a double bond, with four sterically hindering tert-butyl groups. This compound is of interest in various chemical and pharmaceutical research areas due to its redox properties.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Tetrahydrofuran (THF) | Soluble | [1] |
| Dichloromethane/Methanol (DCM/MeOH) mixture | Implied Soluble | [2] |
Note: The solubility in the Dichloromethane/Methanol mixture is inferred from a synthetic procedure where crystals of the compound were obtained from this solvent system, indicating at least moderate solubility at elevated temperatures.[2]
The high lipophilicity of the molecule, suggested by the four tert-butyl groups, would indicate a preference for non-polar organic solvents. However, the quinone moieties introduce some polarity, which may contribute to solubility in moderately polar solvents like THF.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring quantitative solubility data, the widely accepted "shake-flask" method can be employed. This method is a reliable technique for determining the saturation solubility of a compound in a given solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A mechanical shaker or orbital incubator is recommended for consistent agitation. Temperature control is critical as solubility is temperature-dependent.
-
-
Phase Separation:
-
After equilibration, the suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.
-
-
Sample Withdrawal and Filtration:
-
A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pipette.
-
The aliquot is then filtered through a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique. Given the chromophoric nature of the compound, UV-Visible spectrophotometry is a common and effective method.
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent to ensure accurate quantification.
-
Other techniques such as High-Performance Liquid Chromatography (HPLC) can also be used for quantification.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Solubility Determination
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse, qualitative reports indicate its solubility in tetrahydrofuran. For drug development and other research applications requiring precise solubility values, the standardized shake-flask method provides a robust experimental protocol. Further research to quantify the solubility of this compound in a broader range of pharmaceutically and industrially relevant organic solvents is warranted.
References
Synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone from 2,6-di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone from 2,6-di-tert-butylphenol, a critical transformation in the production of antioxidants and other valuable chemical intermediates. This document outlines the prevalent synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols.
Introduction
This compound (DPQ) is a vibrant red crystalline solid widely utilized as an oxidizing agent in organic synthesis and as a precursor to various antioxidants. Its synthesis predominantly involves the oxidative coupling of two molecules of 2,6-di-tert-butylphenol. This process can be achieved through various catalytic systems and oxidizing agents, each with distinct advantages in terms of yield, selectivity, and environmental impact. This guide explores several prominent methods, offering a comprehensive resource for laboratory-scale synthesis.
Reaction Mechanism and Signaling Pathways
The oxidation of 2,6-di-tert-butylphenol to this compound generally proceeds through a free-radical mechanism. The initial step involves the abstraction of a hydrogen atom from the phenolic hydroxyl group, forming a sterically hindered phenoxy radical. This radical is stabilized by resonance. Two of these phenoxy radicals then undergo a carbon-carbon coupling at the para position to form a biphenol intermediate. Subsequent oxidation of this intermediate yields the final diphenoquinone product.
Caption: General mechanism for the oxidation of 2,6-di-tert-butylphenol.
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound. This allows for a direct comparison of reaction conditions and outcomes.
| Parameter | Method 1: Cobalt Phthalocyanine Catalysis[1] | Method 2: Iron Porphyrin Catalysis[2] | Method 3: Heterogeneous Catalysis[3] |
| Starting Material | 2,6-di-tert-butylphenol | 2,6-di-tert-butylphenol (DTBP) | 2,6-di-tert-butylphenol (monophenol) |
| Oxidizing Agent | Dioxygen (O₂) | tert-Butyl hydroperoxide (TBHP) | Oxygen (O₂) |
| Catalyst | Tetrasodium phthalocyaninatocobalt(II) tetrasulfonate | Iron porphyrin tetrasulfonate (FePTS) or tetracarboxylate (FePTC) | Phenols oxidation catalyst (POC) in alkaline medium |
| Solvent | Aqueous micellar solution (CTAB), 5% Methanol | Water-methanol mixture (1:8 v/v) | Toluene |
| Temperature | 40 °C | Not specified | 85 °C |
| Reaction Time | Not specified | Not specified | Not specified |
| pH / Base | pH 7.0 - 13.0 (optimum at higher pH) | Not specified | 60% aqueous Potassium Hydroxide |
| Product Yield | Not explicitly quantified in the abstract | Not explicitly quantified in the abstract | >98.4% conversion, 85-90% selectivity for DPQ |
| Major Byproducts | 2,6-di-tert-butyl-1,4-benzoquinone | 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H₂DPQ), 2,6-di-tert-butyl-1,4-benzoquinone (BQ) | 2,6-di-tert-butyl-1,4-benzoquinone, 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Oxidation using Cobalt Phthalocyanine Catalyst in an Aqueous Micellar System[1]
This protocol describes the oxidation of 2,6-di-tert-butylphenol using dioxygen as the oxidant, catalyzed by a water-soluble cobalt phthalocyanine complex in a micellar solution.
Materials:
-
2,6-di-tert-butylphenol
-
Tetrasodium phthalocyaninatocobalt(II) tetrasulfonate (CoPcTsNa₄)
-
Cetyltrimethylammonium bromide (CTAB)
-
Methanol
-
Universal buffer solution
-
Diethyl ether
Procedure:
-
Prepare a 100 mL aqueous mixture containing 5% (v/v) methanol in a 250 mL round-bottomed flask.
-
Add 2,6-di-tert-butylphenol to the mixture.
-
Add the catalyst, CoPcTsNa₄, to the reaction mixture.
-
Incorporate CTAB to form the micellar solution.
-
Adjust the pH of the mixture to the desired value (e.g., pH 11) using a universal buffer.
-
Attach the flask to a gas burette to monitor oxygen uptake.
-
Stir the reaction mixture vigorously at 40 °C under a constant pressure of oxygen.
-
Upon completion of the reaction (indicated by the cessation of oxygen consumption), extract the mixture with diethyl ether.
-
Isolate and identify the products from the ethereal extract.
Protocol 2: Heterogeneous Catalysis in an Alkaline Medium[3]
This method employs a heterogeneous catalyst in an alkaline environment with toluene as the solvent and oxygen as the oxidant.
Materials:
-
2,6-di-tert-butylphenol (4.5 g, 0.022 mol)
-
Toluene (50.0 mL)
-
Phenols oxidation catalyst (POC)
-
60% aqueous potassium hydroxide
-
Oxygen gas
Procedure:
-
Charge a cylindrical bubbler-type reactor with 50.0 mL of toluene and 4.5 g of 2,6-di-tert-butylphenol.
-
Heat the mixture to 85 °C with magnetic stirring (1400 rpm).
-
Inject the POC catalyst and the aqueous potassium hydroxide solution into the reactor.
-
Supply oxygen at a flow rate of 500 hr⁻¹.
-
Monitor the reaction progress via gas chromatography.
-
After the reaction, separate the upper organic layer from the lower aqueous/catalyst layer at a temperature above 70 °C.
-
Analyze the product composition of the organic layer.
Experimental Workflow Visualization
The general workflow for the synthesis and analysis of this compound is depicted below.
References
Oxidative coupling mechanism for 3,3',5,5'-Tetra-tert-butyldiphenoquinone synthesis
An In-depth Technical Guide on the Oxidative Coupling Mechanism for 3,3',5,5'-Tetra-tert-butyldiphenoquinone Synthesis
Introduction
This compound (DPQ) is a valuable organic compound utilized as a potent oxidizing agent in various chemical transformations. Its synthesis is a classic example of oxidative C-C coupling, a fundamental reaction in organic chemistry for the formation of biaryl linkages. The most common and industrially relevant method for synthesizing DPQ is through the oxidative dimerization of 2,6-di-tert-butylphenol (DTBP). This guide provides a detailed exploration of the underlying mechanism, a comparative analysis of various catalytic systems, and comprehensive experimental protocols for researchers, scientists, and professionals in drug development.
Core Reaction Mechanism
The synthesis of DPQ from 2,6-di-tert-butylphenol proceeds via a multi-step oxidative coupling mechanism. The process is initiated by the formation of a phenoxy radical, which then undergoes dimerization and subsequent oxidation.
-
Phenoxy Radical Formation : The reaction commences with the oxidation of 2,6-di-tert-butylphenol. An oxidizing agent or catalyst abstracts a hydrogen atom from the phenolic hydroxyl group, generating a sterically hindered and relatively stable 2,6-di-tert-butylphenoxyl radical. The bulky tert-butyl groups at the ortho positions play a crucial role in stabilizing this radical intermediate and directing the subsequent coupling reaction.
-
Carbon-Carbon Coupling : Two of these phenoxyl radicals then couple at their para positions, which are sterically accessible. This radical-radical dimerization results in the formation of a C-C bond, yielding the intermediate product, 3,3',5,5'-tetra-tert-butyl-4,4'-biphenyldiol (TBDPH).
-
Oxidation to Diphenoquinone : The biphenyldiol intermediate is more easily oxidized than the starting phenol. It undergoes a subsequent two-electron oxidation to afford the final product, this compound. This final step re-establishes a conjugated quinone system.
Catalytic Systems and Methodologies
A variety of methods have been developed for the oxidative coupling of DTBP, ranging from stoichiometric inorganic oxidants to more sustainable catalytic systems using molecular oxygen.
-
Metal-Based Catalysis : Transition metal complexes are widely used to catalyze this transformation. Copper(I) and Iron(III) salts, such as FeCl₃, have proven to be effective.[1] For instance, alkali-modified M-Mg-Al hydrotalcites (where M can be Cu or Fe) have been shown to selectively catalyze the oxidation of DTBP to DPQ with yields exceeding 97%, using molecular oxygen as the ultimate oxidant.[2] This heterogeneous catalytic system offers advantages such as being non-polluting and reusable.[2]
-
Stoichiometric Oxidants : Historically, strong stoichiometric oxidants like lead dioxide (PbO₂), potassium ferricyanide (K₃[Fe(CN)₆]), and silver oxide (Ag₂O) were employed.[3] However, these methods often require large amounts of expensive and toxic reagents, making them less desirable from an environmental and economic standpoint.[3]
-
Photocatalytic Methods : Recent advancements have explored visible-light-induced oxidative coupling. One such method uses di-t-butyl peroxide (DTBP) as an inexpensive and stable oxidizer, which generates tert-butoxyl radicals upon irradiation with blue LEDs to initiate the coupling process.[4] Another approach utilizes a recyclable, solid TiO₂ photocatalyst with air and blue light to achieve phenol-phenol C-C coupling.[5]
-
Green Oxidants : The use of molecular oxygen as the terminal oxidant is a key focus for developing environmentally benign ("green") synthesis routes.[1][2] Systems employing catalysts like Lewis acids or copper compounds in combination with air or pure oxygen are highly efficient.[1][3] For example, a complex of cuprous acetate and divinyl, promoted with ammonia, effectively catalyzes the oxidative dimerization of DTBP with atmospheric oxygen in methanol, achieving yields of 90-95%.[3]
Data Presentation
The efficiency of DPQ synthesis is highly dependent on the chosen methodology. The following table summarizes quantitative data from various reported systems.
| Catalyst / Oxidant System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| K/Fe-Mg-Al-CO₃ Hydrotalcite / O₂ | Toluene | 60 | 3 h | >97 | [2] |
| K/Cu-Mg-Al-CO₃ Hydrotalcite / O₂ | Toluene | 60 | 3 h | >97 | [2] |
| (C₄H₆)n(CH₃COOCu)m / Air (O₂) | Methanol | 50-70 | - | 90-95 | [3] |
| TiO₂ (recycled) / Air | HFIP | RT | 1 d | 69 (Isolated) | [5] |
| di-t-butyl peroxide / Blue LEDs | Dichloroethane | RT | 12 h | High (not specified) | [4] |
| FeCl₃ / O₂ | - | - | - | Excellent | [1] |
Experimental Protocols
Below are generalized protocols based on common methodologies for the synthesis of this compound.
Protocol 1: Heterogeneous Catalysis with Hydrotalcite
-
Catalyst Preparation : Prepare the K/Fe-Mg-Al-CO₃ hydrotalcite catalyst as described in the literature.[2]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-di-tert-butylphenol, the hydrotalcite catalyst, and a suitable solvent (e.g., toluene).
-
Reaction Execution : Heat the mixture to 60°C and bubble molecular oxygen (or air) through the solution while stirring vigorously.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.[2]
-
Purification : Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield deep red crystals of DPQ.
Protocol 2: Homogeneous Catalysis with a Copper Complex
-
Catalyst Preparation : Prepare the catalyst solution by dissolving a copper(I) salt (e.g., cuprous acetate) and any ligands (e.g., divinyl, pyridine) in the reaction solvent (e.g., methanol).[3]
-
Reaction Setup : Charge a flask with 2,6-di-tert-butylphenol and the methanolic catalyst solution.
-
Reaction Execution : Heat the reaction mixture to 50-70°C and introduce air or oxygen.[3]
-
Work-up and Purification : After the reaction is complete, the product often precipitates from the cooled solution. The solid DPQ can be collected by filtration, washed with cold methanol, and dried.
Visualizations
Overall Reaction Scheme
Caption: Overall synthesis of DPQ from 2,6-di-tert-butylphenol.
Detailed Reaction Mechanism
Caption: Step-wise mechanism of oxidative coupling for DPQ synthesis.
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification of DPQ.
References
- 1. An Efficient Oxidation of 2,6-di-tert-Butylphenol to 3,3',5,5'-te...: Ingenta Connect [ingentaconnect.com]
- 2. mrs-j.org [mrs-j.org]
- 3. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 4. Visible‐Light‐Driven di‐ t ‐Butyl Peroxide‐Promoted the Oxidative Homo‐ and Cross‐Coupling of Phenols: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,3',5,5'-Tetra-tert-butyldiphenoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound 3,3',5,5'-Tetra-tert-butyldiphenoquinone. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analyses.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.18-6.95 | m | 4H | Aromatic H |
| 1.35 | s | 36H | tert-butyl H |
¹³C NMR (CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 186.5 | C=O |
| 147.2 | Ar-C |
| 137.8 | Ar-C |
| 125.8 | Ar-CH |
| 35.2 | C(CH₃)₃ |
| 29.8 | C(CH₃)₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2950 | C-H stretch (aliphatic) |
| 1660 | C=O stretch (quinone) |
| 1580 | C=C stretch (aromatic) |
| 1250 | C-H bend (tert-butyl) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 408 | 100 | [M]⁺ |
| 353 | - | [M-C(CH₃)₃]⁺ |
| 297 | - | [M-2C(CH₃)₃+H]⁺ |
| 241 | - | [M-3C(CH₃)₃+2H]⁺ |
| 57 | - | [C(CH₃)₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative of standard analytical practices for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, which was equipped with a capillary column. The mass spectrometer was operated in electron ionization (EI) mode. For tandem mass spectrometry (MS-MS), the precursor ion [M+H]⁺ at m/z 409.3101 was selected and subjected to collision-induced dissociation.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This guide provides a comprehensive summary of the key spectroscopic data for this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development.
An In-Depth Technical Guide to the Electrochemical Properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core electrochemical properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDQ). It is intended for an audience of researchers, scientists, and drug development professionals who are interested in the redox behavior of this compound. This document summarizes key quantitative electrochemical data, details the experimental protocols for its characterization, and provides visualizations of its electrochemical behavior.
Introduction
This compound (TTBDQ), also known as DPQ, is a sterically hindered quinone that has garnered interest for its utility as an oxidizing agent in organic synthesis.[1] Its electrochemical properties are central to its function, as it participates in electron transfer reactions. Understanding the redox potentials and the mechanism of electron transfer is crucial for its application in various fields, including materials science and potentially as a probe in biological systems. This guide will delve into the specifics of its electrochemical behavior, providing both the data and the methodology required for its study.
Electrochemical Properties of TTBDQ
The electrochemical behavior of TTBDQ is characterized by its ability to undergo reversible reduction and oxidation processes. The bulky tert-butyl groups significantly influence its solubility and electrochemical properties. The core of its electrochemical activity lies in the two-electron, two-proton reduction of the quinone moieties to the corresponding hydroquinone.
Quantitative Electrochemical Data
The following table summarizes the key electrochemical data for TTBDQ, as determined by cyclic voltammetry.
| Parameter | Value | Conditions | Reference |
| First Reduction Potential (Epc1) | -0.72 V | vs. Ag/AgCl in CH2Cl2, 0.1 M TBAP, 500 mV/s | [2] |
| First Oxidation Potential (Epa1) | -0.57 V | vs. Ag/AgCl in CH2Cl2, 0.1 M TBAP, 500 mV/s | [2] |
| Second Reduction Potential (Epc2) | 0.27 V | vs. Ag/AgCl in CH2Cl2, 0.1 M TBAP, 500 mV/s | [2] |
| Second Oxidation Potential (Epa2) | 0.48 V | vs. Ag/AgCl in CH2Cl2, 0.1 M TBAP, 500 mV/s | [2] |
Note: Potentials are reported versus a silver/silver chloride (Ag/AgCl) reference electrode. TBAP refers to tetrabutylammonium perchlorate, a common supporting electrolyte.
Experimental Protocols
The characterization of the electrochemical properties of TTBDQ is primarily achieved through cyclic voltammetry (CV). This technique provides information about the redox potentials and the reversibility of the electron transfer processes.
Detailed Protocol for Cyclic Voltammetry of TTBDQ
This protocol is based on the methodology described by Tümer et al. (2008) and general best practices for cyclic voltammetry of organic compounds.[2][3]
3.1.1. Materials and Reagents
-
This compound (TTBDQ)
-
Dichloromethane (CH2Cl2), anhydrous, electrochemical grade
-
Tetrabutylammonium perchlorate (TBAP), electrochemical grade
-
Argon or Nitrogen gas, high purity
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Voltammetric cell
-
Potentiostat
3.1.2. Procedure
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous dichloromethane. This will serve as the supporting electrolyte.
-
Analyte Solution Preparation: Dissolve a known concentration of TTBDQ (e.g., 1 mM) in the electrolyte solution.
-
Electrochemical Cell Assembly:
-
Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and then the solvent (dichloromethane), and dry completely.
-
Assemble the three-electrode system in the voltammetric cell containing the analyte solution.
-
-
Deoxygenation: Purge the analyte solution with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat. A typical potential window for scanning TTBDQ would be from approximately -1.0 V to 1.0 V vs. Ag/AgCl.
-
Set the initial scan direction towards negative potentials.
-
Set the scan rate. A typical starting scan rate is 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer.
-
Initiate the scan and record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).
-
Calculate the formal potential (E0') for each redox couple as (Epc + Epa) / 2.
-
Determine the peak-to-peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio of 1 indicates a reversible process.
-
Visualization of Electrochemical Processes
The following diagrams illustrate the key processes involved in the electrochemistry of TTBDQ.
Electrochemical Redox Mechanism of TTBDQ
The following diagram illustrates the two-step, one-electron reduction of TTBDQ to its radical anion and then to the dianion, followed by the corresponding oxidations.
Caption: Reversible two-step redox process of TTBDQ.
Experimental Workflow for Cyclic Voltammetry
This diagram outlines the major steps in performing a cyclic voltammetry experiment for TTBDQ.
Caption: Workflow for cyclic voltammetry of TTBDQ.
Conclusion
The electrochemical properties of this compound are well-defined and can be reliably characterized using cyclic voltammetry. Its two-step reversible redox behavior makes it a predictable and useful chemical oxidant. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling them to effectively utilize and study its electrochemical characteristics in their respective applications. Further research could explore its electrochemical behavior in different solvent systems and its potential interactions in more complex chemical or biological environments.
References
Unveiling the Potential of 3,3',5,5'-Tetra-tert-butyldiphenoquinone in Controlled Radical Polymerization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the dynamic landscape of polymer chemistry and materials science, the quest for precise control over polymerization processes is paramount. While traditional radical polymerization offers a versatile platform for polymer synthesis, it often lacks the ability to produce well-defined macromolecules with controlled molecular weights and narrow polydispersity. This technical guide delves into the intriguing potential of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), a highly stable quinone derivative, not as a conventional radical initiator, but as a key component in controlled radical polymerization, particularly in the context of Quinone Transfer Radical Polymerization (QTRP). This whitepaper will explore the fundamental properties of TTBDPQ, its synthesis, and its prospective role in mediating radical reactions to achieve controlled polymer architectures, a concept of significant interest in fields ranging from materials science to drug delivery.
Physicochemical Properties of this compound
This compound, also known as DPQ, is a well-characterized organic compound with a distinctive molecular structure that underpins its unique reactivity.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2455-14-3 | [2] |
| Molecular Formula | C₂₈H₄₀O₂ | [2] |
| Molecular Weight | 408.62 g/mol | [2] |
| Appearance | Dark red to purple crystalline solid | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane and methanol. | [2][4] |
| Purity (typical) | >98% (HPLC) | [5] |
TTBDPQ's structure, featuring four bulky tert-butyl groups, provides significant steric hindrance around the quinone core. This steric shielding contributes to its remarkable stability and influences its reactivity, making it an interesting candidate for mediating radical processes.
Synthesis of this compound
TTBDPQ can be readily synthesized in the laboratory through the oxidative coupling of 2,6-di-tert-butylphenol.[6][7] This process typically involves the use of an oxidizing agent and a suitable catalyst.
Experimental Protocol: Synthesis of TTBDPQ
Materials:
-
2,6-di-tert-butylphenol
-
Methanol
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Oxygen gas
Procedure:
-
Dissolve 2,6-di-tert-butylphenol in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of CuCl and pyridine to the solution.
-
Bubble oxygen gas through the solution while stirring vigorously at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product, TTBDPQ, will precipitate out of the solution as a colored solid.
-
Collect the solid by filtration and wash with cold methanol to remove any unreacted starting material and catalyst residues.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/methanol, to yield high-purity TTBDPQ crystals.[4]
Characterization: The identity and purity of the synthesized TTBDPQ can be confirmed using various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl protons and the protons on the quinone ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons and the different carbon environments in the molecule.[8][9]
-
FTIR: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the quinone moiety.[8]
-
UV-Vis: The UV-Vis spectrum in a suitable solvent (e.g., THF/MeOH) will show a characteristic maximum absorption wavelength (λmax) around 418-420 nm.[5]
-
Mass Spectrometry (GC-MS): This technique will confirm the molecular weight of the compound.[8][9]
The Role of Quinones in Radical Polymerization: From Inhibition to Control
Quinones have long been recognized for their ability to inhibit free radical polymerization.[10][11][12] They act as efficient radical scavengers, reacting with propagating radicals to form stable species that do not initiate further polymerization. This inhibitory effect is a crucial consideration in the storage and handling of vinyl monomers.
However, the reactivity of quinones with radicals can be harnessed for more than just inhibition. In a controlled process, this interaction can be used to reversibly terminate growing polymer chains, thereby controlling the overall polymerization rate and the characteristics of the resulting polymer. This is the fundamental principle behind Quinone Transfer Radical Polymerization (QTRP).[1][13]
Quinone Transfer Radical Polymerization (QTRP): A Paradigm for Controlled Polymer Synthesis
QTRP is a form of controlled/"living" radical polymerization that utilizes a quinone derivative in conjunction with a metal catalyst, typically a metal acetylacetonate, to control the polymerization of monomers like styrene.[1][13] While TTBDPQ itself has not been extensively studied in this specific context, the general mechanism of QTRP provides a framework for understanding its potential role.
Proposed Mechanism of QTRP:
The mechanism of QTRP involves a reversible transfer of a radical species between the growing polymer chain and the quinone, mediated by a metal catalyst.
Figure 1: Proposed Mechanism of Quinone Transfer Radical Polymerization (QTRP).
In this proposed scheme, a conventional radical initiator generates initiating radicals that add to the monomer to start chain growth. The propagating radical can then react with the quinone (Q), such as TTBDPQ, to form a dormant species. This dormant species can be reactivated, releasing the propagating radical and allowing for further monomer addition. The metal catalyst plays a crucial role in mediating this equilibrium between the active and dormant species, thereby controlling the concentration of propagating radicals and minimizing irreversible termination reactions.
Potential Advantages of TTBDPQ in Controlled Radical Polymerization
The unique structural features of TTBDPQ suggest several potential advantages for its use in controlled radical polymerization systems:
-
High Stability: The steric bulk of the tert-butyl groups imparts exceptional stability to the TTBDPQ molecule, which is desirable for a controlling agent that needs to persist throughout the polymerization process.
-
Reversible Radical Trapping: The quinone moiety can act as a reversible trap for propagating radicals, forming a stable radical adduct. The reversibility of this trapping is key to maintaining the "living" character of the polymerization.
-
Tunable Reactivity: The electronic and steric properties of the quinone can be tuned by modifying its substituents, potentially allowing for fine control over the polymerization of different monomers.
Hypothetical Experimental Protocol for TTBDPQ-mediated Controlled Polymerization of Styrene
Based on established protocols for QTRP and Atom Transfer Radical Polymerization (ATRP) of styrene, a hypothetical experimental procedure for investigating the potential of TTBDPQ as a controlling agent is outlined below.[14][15][16][17]
Materials:
-
Styrene (monomer), freshly distilled to remove inhibitors
-
This compound (TTBDPQ) (controlling agent)
-
Cobalt(II) acetylacetonate (Co(acac)₂) (catalyst)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anisole (solvent)
Procedure:
-
In a Schlenk flask, add Co(acac)₂, TTBDPQ, and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with argon.
-
Add freshly distilled styrene and anisole via a degassed syringe.
-
In a separate vial, dissolve AIBN in a small amount of anisole and deoxygenate the solution.
-
Inject the AIBN solution into the reaction flask to initiate the polymerization.
-
Place the flask in a preheated oil bath at a controlled temperature (e.g., 100 °C).
-
At timed intervals, withdraw samples from the reaction mixture using a degassed syringe and quench the polymerization by cooling and exposing to air.
-
Analyze the samples to determine monomer conversion (by gas chromatography) and polymer molecular weight and polydispersity (by gel permeation chromatography).
Workflow for TTBDPQ-mediated Polymerization Experiment:
Figure 2: Experimental workflow for TTBDPQ-mediated polymerization.
Relevance to Drug Development
The ability to synthesize well-defined polymers with controlled architectures is of immense importance in the field of drug development. Such polymers can be utilized as:
-
Drug Delivery Vehicles: Polymers with specific molecular weights and functionalities can be designed to encapsulate and release drugs in a controlled manner.
-
Biocompatible Coatings: Controlled polymerization can be used to create biocompatible polymer coatings for medical devices and implants.
-
Tissue Engineering Scaffolds: Well-defined polymers are essential for the fabrication of scaffolds that can support cell growth and tissue regeneration.
The potential of TTBDPQ and similar quinones to control radical polymerization opens up new avenues for the design and synthesis of advanced polymeric materials for these and other biomedical applications.
Conclusion and Future Outlook
While this compound is not a classical radical initiator, its inherent stability and reactivity towards radicals position it as a promising candidate for use as a controlling agent in radical polymerization. The principles of Quinone Transfer Radical Polymerization provide a conceptual framework for exploring the utility of TTBDPQ in synthesizing polymers with well-defined structures. Further research is warranted to elucidate the specific kinetics and mechanisms of TTBDPQ's interaction with propagating radicals in the presence of various monomers and catalysts. Such studies could unlock the full potential of this stable radical species in the precise engineering of macromolecules for a wide range of applications, from advanced materials to innovative drug delivery systems. The exploration of TTBDPQ in this context represents an exciting frontier in the ongoing quest for superior control over polymer synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | 2455-14-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound, DPQ [organic-chemistry.org]
- 7. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempoint.com [chempoint.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Thermal Stability of 3,3',5,5'-Tetra-tert-butyldiphenoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview and guide to assessing the thermal stability of 3,3',5,5'-Tetra-tert-butyldiphenoquinone. It is important to note that as of the compilation of this guide, specific, publicly available experimental data on the thermal decomposition of this compound is limited. The experimental protocols and potential decomposition pathways described herein are based on general principles for similar organic compounds and should be adapted and validated in a laboratory setting.
Introduction
This compound is a sterically hindered quinone used in various chemical syntheses. Understanding its thermal stability is crucial for safe handling, storage, and application in processes that may involve elevated temperatures. This guide outlines the currently available information and provides a framework for its thermal characterization.
According to available safety data, this compound is stable under normal storage conditions.[1] However, specific quantitative data regarding its decomposition temperature is not provided.[1] Hazardous decomposition products upon combustion are listed as carbon monoxide (CO) and carbon dioxide (CO2).[1]
Quantitative Data Summary
Due to the lack of specific experimental data in the cited literature for this compound, the following tables are presented as templates for recording data from future thermal analysis experiments.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C28H40O2 | [1] |
| Molecular Weight | 408.63 g/mol | [1] |
| Appearance | Yellow to brown to red powder | |
| Melting Point | Data not available | |
| Decomposition Temperature | No information available | [1] |
Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Experimental Conditions |
| Onset of Decomposition (T-onset) | To be determined | e.g., 10 °C/min in N2 |
| Temperature at 5% Mass Loss (T5%) | To be determined | e.g., 10 °C/min in N2 |
| Temperature at Max Decomposition Rate (Tmax) | To be determined | e.g., 10 °C/min in N2 |
| Residual Mass @ 800 °C | To be determined | e.g., 10 °C/min in N2 |
Table 3: Hypothetical Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Experimental Conditions |
| Melting Point (Tm) | To be determined | e.g., 10 °C/min in N2 |
| Enthalpy of Fusion (ΔHf) | To be determined | e.g., 10 °C/min in N2 |
| Decomposition Exotherm Onset | To be determined | e.g., 10 °C/min in N2 |
| Enthalpy of Decomposition (ΔHd) | To be determined | e.g., 10 °C/min in N2 |
Experimental Protocols for Thermal Analysis
The following are generalized protocols for performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on an organic compound such as this compound. These should be optimized based on the specific instrumentation and sample characteristics.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition, the temperature at peak decomposition rate (from the derivative of the TGA curve), and the percentage of residual mass.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and decomposition, and to quantify the associated enthalpy changes.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Maintain an inert atmosphere by purging with nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample at a controlled rate of 10 °C/min to a temperature above its expected decomposition point (as informed by TGA, e.g., 400 °C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the peak temperatures and calculate the enthalpy of these transitions by integrating the peak areas.
-
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the thermal characterization of this compound.
References
An In-Depth Technical Guide to 3,3',5,5'-Tetra-tert-butyldiphenoquinone: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ), a versatile molecule with significant applications in organic synthesis and materials science. This document covers the historical discovery and synthesis of DPQ, its key physicochemical properties, detailed experimental protocols for its preparation, and its role as a potent oxidizing agent. Particular emphasis is placed on its utility in modern synthetic methodologies, including its application in N-heterocyclic carbene (NHC) catalyzed oxidations. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, key reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction
This compound, commonly abbreviated as DPQ, is a quinone derivative characterized by the presence of four bulky tert-butyl groups on a diphenoquinone core. This sterically hindered structure imparts unique reactivity and stability to the molecule, making it a valuable reagent in various chemical transformations. Primarily known as a strong oxidizing agent, DPQ participates in a range of reactions, including dehydrogenations and oxidative couplings.[1] Its vibrant red-to-dark blue crystalline appearance and good solubility in many organic solvents further contribute to its utility in the laboratory. This guide aims to be a definitive resource for researchers, providing in-depth information on the history, synthesis, properties, and applications of this important chemical compound.
Discovery and History
The first comprehensive study of the base-catalyzed oxidation of hindered phenols, which led to the characterization of compounds like this compound, was published in 1957 by M. S. Kharasch and B. S. Joshi. In their seminal paper, "Reactions of Hindered Phenols. II. Base-Catalyzed Oxidations of Hindered Phenols," they investigated the oxidation of 2,6-di-tert-butylphenol in the presence of a base and oxygen.[2][3][4] This work laid the foundation for understanding the formation of diphenoquinones through the oxidative coupling of sterically hindered phenols.
The fundamental transformation involves the oxidation of two molecules of 2,6-di-tert-butylphenol to their corresponding phenoxy radicals. These radicals then undergo a carbon-carbon bond formation at the para-position, followed by a subsequent oxidation to yield the fully conjugated diphenoquinone system. This oxidative dimerization process has since become the primary method for the synthesis of DPQ and its derivatives, with various modifications and improvements to the oxidizing agents and reaction conditions being developed over the years.
Physicochemical and Spectroscopic Properties
This compound is a red to dark blue or black crystalline solid. Its physical and spectroscopic properties are well-characterized and are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₀O₂ |
| Molecular Weight | 408.63 g/mol [5][6] |
| Appearance | Red to Dark blue to Black powder/crystal |
| Melting Point | 246-247 °C |
| Boiling Point | 492.6 °C at 760 mmHg |
| Density | 1.024 g/cm³ |
| Solubility | Soluble in tetrahydrofuran |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Wavelength/Chemical Shift |
| UV-Vis (λmax in THF + MeOH) | 418.5 - 420.0 nm |
| ¹H NMR (CDCl₃, δ) | 1.35 (s, 36H, t-Bu), 7.65 (s, 4H, quinone-H) |
| ¹³C NMR (CDCl₃, δ) | 30.2 (C(CH₃)₃), 35.4 (C(CH₃)₃), 126.0 (quinone C-H), 148.0 (quinone C-tBu), 157.0 (quinone C=C), 187.0 (C=O) |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the oxidative coupling of 2,6-di-tert-butylphenol. A variety of oxidizing agents can be employed for this transformation. Below is a detailed experimental protocol using potassium ferricyanide as the oxidant.
Synthesis of this compound via Oxidative Coupling
-
Materials:
-
2,6-di-tert-butylphenol
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium hydroxide (KOH)
-
Methanol
-
Dichloromethane
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-di-tert-butylphenol (1.0 eq) in methanol.
-
In a separate beaker, prepare a solution of potassium ferricyanide (2.2 eq) and potassium hydroxide (3.0 eq) in distilled water.
-
Cool the methanolic solution of 2,6-di-tert-butylphenol to 0 °C using an ice bath.
-
Slowly add the aqueous potassium ferricyanide and potassium hydroxide solution to the stirred methanolic solution over a period of 30 minutes. The reaction mixture will turn deep red/purple.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture into a separatory funnel containing dichloromethane and water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of dichloromethane and methanol to yield pure this compound as dark crystals.
-
Applications in Organic Synthesis
This compound is a versatile oxidizing agent in a variety of organic transformations. Its bulky tert-butyl groups prevent it from acting as a nucleophile, which is a desirable characteristic in many reactions.[7]
One of the prominent applications of DPQ is in the N-heterocyclic carbene (NHC) catalyzed oxidation of aldehydes to various functional groups, such as esters and amides.[7] In these reactions, the NHC adds to the aldehyde to form a Breslow intermediate, which is then oxidized by DPQ to an acyl azolium intermediate. This highly electrophilic species can then be trapped by a nucleophile to afford the final product.
N-Heterocyclic Carbene (NHC) Catalyzed Oxidation of Aldehydes
The general mechanism for the NHC-catalyzed oxidation of aldehydes using DPQ as the terminal oxidant is depicted below. This process is highly efficient for the synthesis of esters from a wide range of aldehydes and alcohols.[7]
Caption: NHC-catalyzed oxidation of aldehydes using DPQ.
Visualizing the Synthesis and Reaction Mechanism
To further elucidate the chemical processes discussed, the following diagrams, generated using the DOT language, visualize the synthesis of DPQ and the mechanism of its formation.
Synthesis of this compound
The synthesis of DPQ proceeds via the oxidative coupling of 2,6-di-tert-butylphenol. This process can be broken down into several key steps, as illustrated below.
Caption: Synthesis pathway of DPQ.
Experimental Workflow for DPQ Synthesis
The following diagram outlines the key steps in the laboratory synthesis of DPQ, providing a clear and logical workflow for researchers to follow.
Caption: Experimental workflow for the synthesis of DPQ.
Conclusion
This compound is a cornerstone reagent in organic chemistry, offering a unique combination of steric hindrance and oxidizing power. From its initial discovery rooted in the study of hindered phenols to its modern-day applications in sophisticated catalytic cycles, DPQ continues to be a molecule of significant interest. This guide has provided a detailed examination of its history, properties, synthesis, and applications, with the aim of equipping researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile compound in their work. The provided experimental protocols and visual diagrams are intended to serve as practical tools for the successful implementation of DPQ-mediated reactions in the laboratory.
References
- 1. This compound, DPQ [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,3',5,5'-Tetra-tert-butyldiphenoquinone
This document provides a comprehensive overview of 3,3',5,5'-Tetra-tert-butyldiphenoquinone, a versatile chemical compound with significant applications in research and development. It is intended for researchers, scientists, and professionals in drug development and materials science.
Nomenclature and Synonyms
This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided below:
-
DPQ (an abbreviation for diphenoquinone)[6]
-
[Bi-2,5-cyclohexadien-1-ylidene]-4,4'-dione, 3,3',5,5'-tetra-tert-butyl-[1][2]
-
2,5-Cyclohexadien-1-one, 4-[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-[1][4]
-
2,2',6,6'-Tetra-tert-butyldiphenylquinone[1]
-
NSC 14478[2]
-
3,3',5,5'-Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione[2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, application in experiments, and for computational modeling.
| Property | Value |
| CAS Number | 2455-14-3[1][2][3][4][5][7] |
| Molecular Formula | C28H40O2[1][2][4][5] |
| Molecular Weight | 408.62 g/mol [1][2][4] |
| Appearance | Yellow solid/powder[1] |
| Melting Point | 242-244 °C[2] |
| Boiling Point | 492.6 °C at 760 mmHg[2] |
| Density | 1.024 g/cm³[2] |
| Solubility | Soluble in Tetrahydrofuran (THF)[2] |
| Storage Temperature | Room Temperature, sealed in a dry place[2][5] |
Applications in Research and Development
This compound is a valuable reagent with a range of applications, primarily stemming from its properties as an oxidizing agent and an antioxidant.
-
Organic Synthesis: It is widely used as a strong oxidizing agent in various chemical syntheses.[1] It functions as a two-electron acceptor, which is advantageous in many reactions.[6] A key benefit over other quinones, like benzoquinone, is the non-nucleophilic nature of its reduced product, o,o'-di-tert-p-bisphenol, preventing interference with electrophiles in the reaction mixture.[6]
-
Antioxidant: The compound exhibits antioxidant properties and is used to prevent degradation in materials such as dyes, rubber, and textiles.[2][3]
-
Catalysis: It has been studied for its potential as a catalyst in various chemical reactions.[1] For instance, it is less efficient than 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone in catalyzing the liquid-phase oxidation of sodium sulfide with oxygen.[8]
-
Materials Science: Its electroactive properties make it a compound of interest in the development of new materials.[1]
-
Drug Development: Research is ongoing to explore its therapeutic potential, including its possible role as an anticancer agent.[1] It is also known as a metabolite of Probucol, an antilipemic drug.[2][3]
Experimental Protocols
A common method for the synthesis of this compound is the oxidative dimerization of 2,6-di-tert-butylphenol.
Objective: To synthesize this compound through the oxidative coupling of 2,6-di-tert-butylphenol.
General Reaction Scheme:
Materials:
-
2,6-di-tert-butylphenol
-
An oxidizing agent (e.g., lead dioxide, potassium ferricyanide, silver oxide, or molecular oxygen)[9]
-
A suitable solvent (e.g., methanol)[9]
-
A catalyst, if using molecular oxygen (e.g., a copper(I) compound)[9]
Procedure:
-
Dissolve 2,6-di-tert-butylphenol in the chosen solvent in a reaction vessel.
-
Introduce the oxidizing agent. Several methods are known, including the use of lead dioxide, potassium ferricyanide, or silver oxide.[9]
-
Alternatively, for a greener synthesis, molecular oxygen can be used as the oxidant in the presence of a catalyst, such as alkali-promoted Cu-Mg-Al hydrotalcites or other monovalent copper compounds.[9][10]
-
The reaction is typically carried out at a controlled temperature, for example, 50-70°C when using a copper catalyst in methanol.[9]
-
Upon completion of the reaction, the product, this compound, can be isolated from the reaction mixture. The reduced form of the oxidant can often be easily separated.[6]
-
The final product can be purified using standard techniques such as recrystallization.
Reaction Mechanism and Logical Workflow
This compound (DPQ) is a key component in various catalytic cycles, particularly in oxidation reactions. The following diagram illustrates its role in the N-heterocyclic carbene (NHC)-catalyzed oxidation of aldehydes.
In this workflow, an N-heterocyclic carbene (NHC) catalyst reacts with an aldehyde to form a Breslow intermediate. This intermediate is then oxidized to an acyl azolium intermediate. This compound (DPQ) acts as the oxidant in this step, accepting two electrons and two protons to become its reduced form.[6] The acyl azolium intermediate then reacts with an alcohol to produce the final ester product and regenerate the NHC catalyst for the next cycle.[6] This process is valuable for the synthesis of esters, amides, and other acyl derivatives from aldehydes under mild conditions.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 2455-14-3 [chemicalbook.com]
- 4. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | 2455-14-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound, DPQ [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Health and Safety Information for 3,3',5,5'-Tetra-tert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 3,3',5,5'-Tetra-tert-butyldiphenoquinone (CAS No. 2455-14-3). The following sections detail its hazardous properties, safe handling procedures, and the experimental basis for its classification, offering critical insights for laboratory and drug development settings.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3][4][5] The primary hazards are skin and eye irritation.
Table 1: GHS Classification [1][2][3][4][5]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Pictogram:
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₂ | [2][6][7][8][9] |
| Molecular Weight | 408.62 g/mol | [2][3][5][6][7][8][9] |
| Appearance | Yellow solid | [2] |
| Melting Point | 242-244 °C | [6] |
| Boiling Point | 492.6 °C at 760 mmHg | [6] |
| Flash Point | 182.4 °C | [6] |
| Solubility | Insoluble in water. Soluble in Tetrahydrofuran. | [2][6] |
| CAS Number | 2455-14-3 | [1][2][4][6][7][8][9][10] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize risk of exposure.
Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1] In case of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Ventilation: Ensure adequate ventilation, especially in confined areas.[1] Eyewash stations and safety showers should be located close to the workstation.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.
-
Avoidance: Avoid contact with skin, eyes, and clothing.[1] Avoid inhalation and ingestion.[1] Prevent dust formation.[1]
Storage
-
Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Store away from strong oxidizing agents.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 3: First Aid Procedures [1]
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
Firefighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1]
-
Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] However, it is classified as a skin and eye irritant.
Acute Toxicity
No specific acute toxicity data (e.g., LD50) is readily available.
Skin and Eye Irritation
The classification as a skin and eye irritant is based on standardized testing protocols, most likely following the principles of the OECD Guidelines for the Testing of Chemicals.
Experimental Protocols
While specific experimental data for this compound is not publicly available, the following sections describe the standard methodologies used to assess skin and eye irritation, which are the basis for its GHS classification.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
This in vitro test is a validated alternative to animal testing for identifying skin irritants.[2][6][7]
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the upper layers of human skin.[2][7]
-
Procedure:
-
Viability Assessment: Cell viability is measured using the MTT assay. Viable cells convert the yellow MTT dye into a blue formazan salt, which is then extracted and measured spectrophotometrically.[7]
-
Classification:
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline describes the in vivo procedure for assessing eye irritation.[1] It emphasizes a weight-of-the-evidence approach to minimize animal testing.[1][10][11]
-
Test Animal: Typically, the albino rabbit is used.[12]
-
Procedure:
-
Observation: The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).
-
Classification: The substance is classified based on the severity and reversibility of the observed effects.[13] A substance causing reversible changes is classified as an irritant (Category 2).
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)
This is an in vitro method for identifying chemicals that do not require classification for eye irritation or serious eye damage.[14][15] It can also identify severe irritants.
-
Test System: A reconstructed human cornea-like epithelium (RhCE) model is used.[14]
-
Procedure:
-
The test chemical is applied to the surface of the RhCE tissue for a specific exposure time (e.g., 30 minutes for liquids, 6 hours for solids).[16]
-
-
Viability Assessment: Similar to the skin irritation test, cell viability is determined using the MTT assay.[16]
-
Classification: A chemical is identified as not requiring classification for eye irritation if the relative mean tissue viability is greater than 60%.[14][16]
Visualized Workflows
The following diagrams illustrate key safety and logical workflows.
Caption: GHS Hazard Classification Workflow.
Caption: First Aid Response Protocol.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. siesascs.edu.in [siesascs.edu.in]
- 3. ceuaics.ufba.br [ceuaics.ufba.br]
- 4. Page loading... [wap.guidechem.com]
- 5. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mbresearch.com [mbresearch.com]
- 7. x-cellr8.com [x-cellr8.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. scbt.com [scbt.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. iivs.org [iivs.org]
- 15. episkin.com [episkin.com]
- 16. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide to 3,3',5,5'-Tetra-tert-butyldiphenoquinone
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 3,3',5,5'-Tetra-tert-butyldiphenoquinone, including its commercial availability, physicochemical properties, and a detailed synthesis protocol.
Commercial Availability
This compound is available from a range of chemical suppliers. The following table summarizes some of the key commercial sources.
| Supplier | Product Name | Purity | Catalog Number |
| TCI Chemicals | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | >98.0% (HPLC) | T1503 |
| Sigma-Aldrich | This compound | - | AldrichCPR |
| Matrix Scientific | 3,3',5,5'-Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione | 98% | - |
| Santa Cruz Biotechnology | 3,3′,5,5′-Tetra-tert-butyldiphenoquinone | ≥98% | - |
| LookChem | This compound | - | - |
| ChemicalBook | This compound | 99% | - |
| Fisher Scientific | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | 98.0+% | T15031G |
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is provided below, compiled from various sources.
| Property | Value |
| CAS Number | 2455-14-3[1][2][3][4] |
| Molecular Formula | C₂₈H₄₀O₂[1] |
| Molecular Weight | 408.62 g/mol [1] |
| Appearance | Red to Dark blue to Black powder/crystal[2] |
| Melting Point | 242-244 °C[1] |
| Boiling Point | 492.6 °C at 760 mmHg[1] |
| Density | 1.024 g/cm³[1] |
| Solubility | Soluble in Tetrahydrofuran[1] |
| ¹³C NMR | Spectra available[5] |
| FTIR | Spectra available[5] |
| Mass Spectrometry (GC-MS) | Spectra available[5] |
Synthesis of this compound
The most common method for the synthesis of this compound is the oxidative coupling of 2,6-di-tert-butylphenol.[6][7] Various oxidizing agents and catalytic systems can be employed for this transformation. Below is a representative experimental protocol based on literature procedures.
Experimental Protocol: Oxidative Dimerization of 2,6-di-tert-butylphenol
Materials:
-
2,6-di-tert-butylphenol
-
Methanol
-
tert-Butyl hydroperoxide (TBHP)
-
Cobalt(II) phthalocyanine tetrasulfonate (catalyst)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,6-di-tert-butylphenol in a 4:1 mixture of methanol and water.[6]
-
Add a catalytic amount of cobalt(II) phthalocyanine tetrasulfonate to the solution.
-
While stirring, add tert-butyl hydroperoxide (TBHP) to the reaction mixture. The oxidant-to-substrate ratio can be varied, but a ratio of less than 10 is often used.[6]
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC).[8]
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the crude product by filtration and wash it with a cold solvent to remove any unreacted starting material and soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[6]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 2,6-di-tert-butylphenol.
References
- 1. lookchem.com [lookchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 3,3',5,5'-Tetra-tert-butyldiphenoquinone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), also known as DPQ, is a versatile and commercially available organic oxidant with significant applications in modern organic synthesis. Its robust nature, coupled with its unique reactivity, makes it a valuable reagent for a variety of chemical transformations. A key advantage of TTBDPQ is its function as a two-electron acceptor, which results in the formation of 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol, a non-nucleophilic and easily separable byproduct. This characteristic allows for cleaner reactions and simpler purification protocols compared to other oxidants like benzoquinone, whose hydroquinone byproduct can interfere with electrophilic reagents.[1] TTBDPQ can be readily prepared by the oxidation of the inexpensive 2,6-di-tert-butylphenol.[1]
These application notes provide an overview of the key uses of TTBDPQ in organic synthesis, complete with detailed experimental protocols and quantitative data to facilitate its implementation in a research and development setting.
Key Applications
TTBDPQ has proven to be a highly effective oxidant in several key areas of organic synthesis, most notably in N-Heterocyclic Carbene (NHC) catalyzed oxidative transformations and in the coupling of organometallic reagents.
N-Heterocyclic Carbene (NHC) Catalyzed Oxidative Reactions
In combination with NHC catalysts, TTBDPQ facilitates a range of oxidative transformations of aldehydes, providing access to esters, amides, and other carbonyl derivatives under mild, transition-metal-free conditions.[1]
NHC-catalyzed oxidative esterification allows for the chemoselective acylation of alcohols with aldehydes. This method is particularly advantageous as it allows for the acylation of alcohols even in the presence of more nucleophilic amines.[2]
Experimental Protocol: General Procedure for NHC-Catalyzed Oxidative Esterification [2]
To a solution of the aldehyde (0.5 mmol, 1.0 equiv), alcohol (0.75 mmol, 1.5 equiv), and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IMes·HCl) (5.3 mg, 0.01 mmol, 2 mol%) in dry THF (2.0 mL) was added DBU (1.5 µL, 0.01 mmol, 2 mol%) at room temperature under an argon atmosphere. After stirring for 5 minutes, this compound (224 mg, 0.55 mmol, 1.1 equiv) was added in one portion. The reaction mixture was stirred at room temperature for 12-24 hours until complete consumption of the aldehyde (monitored by TLC). The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired ester.
Table 1: Examples of NHC-Catalyzed Oxidative Esterification of Aldehydes with Alcohols using TTBDPQ [2]
| Entry | Aldehyde | Alcohol | Product | Yield (%) |
| 1 | Cinnamaldehyde | Benzyl alcohol | Benzyl cinnamate | 98 |
| 2 | Benzaldehyde | Methanol | Methyl benzoate | 95 |
| 3 | 4-Chlorobenzaldehyde | Ethanol | Ethyl 4-chlorobenzoate | 92 |
| 4 | 2-Naphthaldehyde | Isopropanol | Isopropyl 2-naphthoate | 85 |
Workflow for NHC-Catalyzed Oxidative Esterification
Caption: Workflow of NHC-catalyzed oxidative esterification using TTBDPQ.
This methodology allows for the synthesis of amides from aldehydes and amines. The reaction proceeds through an in situ generated active ester, which then reacts with the amine to form the amide bond.[3]
Experimental Protocol: General Procedure for NHC-Catalyzed Oxidative Amidation [3]
In a flame-dried Schlenk tube under an argon atmosphere, the aldehyde (0.5 mmol, 1.0 equiv), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IMes·HCl) (10.6 mg, 0.025 mmol, 5 mol%), and this compound (224 mg, 0.55 mmol, 1.1 equiv) were dissolved in dry THF (2.5 mL). DBU (3.7 µL, 0.025 mmol, 5 mol%) was then added, and the mixture was stirred at room temperature. After 2 hours (or until complete consumption of the aldehyde as monitored by TLC), the amine (0.6 mmol, 1.2 equiv) was added, and the reaction was stirred for an additional 6-12 hours. The solvent was evaporated, and the crude product was purified by flash column chromatography on silica gel.
Table 2: Examples of NHC-Catalyzed Oxidative Amidation using TTBDPQ [3]
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | N-Benzylbenzamide | 93 |
| 2 | Cinnamaldehyde | Morpholine | (E)-1-(Morpholino)-3-phenylprop-2-en-1-one | 88 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 4-Methoxy-N-phenylbenzamide | 85 |
TTBDPQ can also be utilized in the direct N-acylation of primary amides with aldehydes to synthesize various imide compounds, including N-sulfonylcarboxamides and dicarboxyimides.[4]
Experimental Protocol: General Procedure for Oxidative N-Acylation of Amides [4]
To a mixture of the primary amide (0.2 mmol, 1.0 equiv), 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene catalyst precursor (7.4 mg, 0.02 mmol, 10 mol%), and this compound (90 mg, 0.22 mmol, 1.1 equiv) in dry THF (2.0 mL) under a nitrogen atmosphere was added t-BuOK (24.7 mg, 0.22 mmol, 1.1 equiv). The aldehyde (0.24 mmol, 1.2 equiv) was then added, and the reaction mixture was stirred at room temperature for 12-24 hours. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography.
Table 3: Examples of Oxidative N-Acylation of Amides using TTBDPQ [4]
| Entry | Aldehyde | Amide | Product | Yield (%) |
| 1 | Benzaldehyde | Benzenesulfonamide | N-Benzoylbenzenesulfonamide | 97 |
| 2 | 4-Chlorobenzaldehyde | p-Toluenesulfonamide | N-(4-Chlorobenzoyl)-4-methylbenzenesulfonamide | 91 |
| 3 | Cinnamaldehyde | Benzamide | N-Cinnamoylbenzamide | 82 |
Reaction Pathway for NHC-Catalyzed Oxidative Acylations
Caption: General mechanism for NHC-catalyzed oxidative acylations with TTBDPQ.
Oxidative Homocoupling of Grignard Reagents
TTBDPQ serves as an efficient oxidant for the transition-metal-free homocoupling of various organomagnesium compounds. This method provides a straightforward route to symmetrical biaryls, 1,3-dienes, and 1,3-diynes.
Experimental Protocol: General Procedure for Oxidative Homocoupling of Grignard Reagents
A solution of the Grignard reagent (1.0 mmol) in THF was added dropwise to a solution of this compound (0.5 mmol, 0.5 equiv) in THF (5 mL) at -20 °C under an argon atmosphere. The reaction mixture was stirred at this temperature for 1-3 hours. The reaction was then quenched with a saturated aqueous solution of NH4Cl and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The crude product was purified by flash column chromatography.
Table 4: Examples of Oxidative Homocoupling of Grignard Reagents using TTBDPQ
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Biphenyl | 95 |
| 2 | 4-Methoxyphenylmagnesium bromide | 4,4'-Dimethoxybiphenyl | 92 |
| 3 | (E)-Styrylmagnesium bromide | (1E,3E)-1,4-Diphenylbuta-1,3-diene | 88 |
| 4 | Phenylethynylmagnesium bromide | 1,4-Diphenylbuta-1,3-diyne | 85 |
Logical Relationship in Oxidative Homocoupling of Grignard Reagents
Caption: Conceptual pathway for the oxidative homocoupling of Grignard reagents.
Conclusion
This compound is a powerful and versatile oxidant in organic synthesis. Its application in NHC-catalyzed reactions provides a mild and efficient route to a variety of carbonyl compounds, while its use in the oxidative coupling of Grignard reagents offers a simple, transition-metal-free method for the formation of carbon-carbon bonds. The straightforward reaction conditions, high yields, and ease of byproduct removal make TTBDPQ an attractive reagent for both academic research and industrial applications, including drug development processes where efficient and clean synthetic methodologies are paramount.
References
Application Notes and Protocols: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ) as an Oxidizing Agent in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), also known as DPQ, is a versatile and commercially available organic oxidizing agent.[1] Its properties as a two-electron acceptor, which forms a non-nucleophilic and easily separable biphenol product, make it a valuable tool in a variety of catalytic oxidation reactions.[1] A significant advantage of TTBDPQ is the potential for in-situ regeneration of its reduced form using oxygen, positioning molecular oxygen as the terminal oxidant in these catalytic cycles.[1] This attribute contributes to the development of more sustainable and environmentally friendly chemical transformations.
These application notes provide an overview of key applications of TTBDPQ in catalysis, with a focus on N-Heterocyclic Carbene (NHC)-catalyzed oxidative esterification and N-acylation of amides. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the adoption of these methods in research and development settings.
Key Applications
TTBDPQ has proven to be an effective oxidant in several catalytic transformations, most notably in conjunction with N-Heterocyclic Carbene (NHC) organocatalysis.
NHC-Catalyzed Oxidative Esterification of Aldehydes
A prominent application of TTBDPQ is in the NHC-catalyzed oxidative coupling of aldehydes with alcohols to furnish esters. This transformation is highly efficient for a wide range of substrates, including sterically demanding aliphatic and aromatic aldehydes.[2][3] The use of TTBDPQ is crucial as other quinone-based oxidants, such as benzoquinone, can lead to the formation of nucleophilic hydroquinone byproducts that interfere with the desired reaction.[1]
General Reaction Scheme:
Catalytic Cycle for NHC-Catalyzed Oxidative Esterification:
The catalytic cycle begins with the deprotonation of an azolium precatalyst to generate the active NHC. The NHC then adds to an aldehyde to form a Breslow intermediate. This intermediate is oxidized by TTBDPQ to an electrophilic acyl azolium intermediate. Nucleophilic attack by an alcohol on the acyl azolium, followed by elimination, releases the ester product and regenerates the NHC catalyst.
Caption: Catalytic cycle for the NHC-catalyzed oxidative esterification of aldehydes using TTBDPQ.
Quantitative Data for NHC-Catalyzed Oxidative Esterification:
The following table summarizes the yields for the oxidative esterification of various aldehydes and alcohols using an NHC catalyst and TTBDPQ as the oxidant.
| Entry | Aldehyde | Alcohol | Product | Yield (%) | Reference |
| 1 | Cinnamaldehyde | Benzyl alcohol | Benzyl cinnamate | 98 | [1] |
| 2 | Benzaldehyde | Benzyl alcohol | Benzyl benzoate | 95 | [1] |
| 3 | 4-Methoxybenzaldehyde | Benzyl alcohol | Benzyl 4-methoxybenzoate | 96 | [1] |
| 4 | 2-Naphthaldehyde | Benzyl alcohol | Benzyl 2-naphthoate | 91 | [1] |
| 5 | Furfural | Benzyl alcohol | Benzyl 2-furoate | 85 | [1] |
| 6 | Cyclohexanecarboxaldehyde | Benzyl alcohol | Benzyl cyclohexanecarboxylate | 82 | [3] |
| 7 | Pivalaldehyde | Benzyl alcohol | Benzyl pivalate | 78 | [3] |
| 8 | Cinnamaldehyde | Methanol | Methyl cinnamate | 94 | [2] |
| 9 | Benzaldehyde | Methanol | Methyl benzoate | 93 (at 50 ppm catalyst loading) | [2] |
Experimental Protocol: General Procedure for NHC-Catalyzed Oxidative Esterification
This protocol is adapted from the work of Studer and colleagues.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Alcohol (1.2 mmol)
-
1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (NHC precatalyst, 0.02 mmol, 2 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.02 mmol, 2 mol%)
-
This compound (TTBDPQ, 1.1 mmol)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the NHC precatalyst and TTBDPQ.
-
Add anhydrous THF, followed by the aldehyde and the alcohol.
-
Finally, add DBU to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 2-12 hours, monitor by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ester.
Experimental Workflow:
Caption: A typical experimental workflow for NHC-catalyzed oxidative esterification.
Oxidative N-Acylation of Primary Amides
TTBDPQ is also a key reagent in the organocatalytic direct oxidative N-acylation of primary amides with aldehydes, providing an efficient route to N-sulfonylcarboxamides, N-sulfinylcarboxamides, and dicarboxyimides.[4] This method avoids the need for pre-functionalized starting materials and offers a broad substrate scope.
General Reaction Scheme:
Quantitative Data for Oxidative N-Acylation of Amides:
The following table presents the yields for the oxidative N-acylation of various primary amides with different aldehydes using an azolium salt catalyst and TTBDPQ.
| Entry | Aldehyde | Primary Amide | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Methanesulfonamide | N-(Methylsulfonyl)benzamide | 95 | [4] |
| 2 | 4-Chlorobenzaldehyde | p-Toluenesulfonamide | N-(p-Tolylsulfonyl)-4-chlorobenzamide | 97 | [4] |
| 3 | 2-Naphthaldehyde | Benzenesulfonamide | N-(Phenylsulfonyl)-2-naphthamide | 92 | [4] |
| 4 | Cinnamaldehyde | Benzamide | N-Cinnamoylbenzamide | 85 | [4] |
| 5 | 4-Methoxybenzaldehyde | Acetamide | N-(4-Methoxybenzoyl)acetamide | 78 | [4] |
Experimental Protocol: General Procedure for Oxidative N-Acylation of Primary Amides
This protocol is based on the work of Ma and colleagues.[4]
Materials:
-
Primary amide (0.5 mmol)
-
Potassium tert-butoxide (t-BuOK, 1.0 mmol)
-
Azolium salt precatalyst (e.g., 1,3-dimesitylimidazolium chloride, 0.05 mmol, 10 mol%)
-
Anhydrous tetrahydrofuran (THF, 2 mL)
-
Aldehyde (0.6 mmol)
-
This compound (TTBDPQ, 0.75 mmol)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the primary amide, potassium tert-butoxide, and the azolium salt precatalyst.
-
Add anhydrous THF and stir the mixture at room temperature for 20 minutes.
-
Add the aldehyde to the reaction mixture.
-
In a separate flask, dissolve TTBDPQ in anhydrous THF (3 mL).
-
Add the TTBDPQ solution to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction at room temperature for the required time (typically 12-24 hours, monitor by TLC).
-
After completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound has emerged as a powerful and practical oxidizing agent in modern catalytic chemistry. Its application in NHC-catalyzed reactions, particularly for oxidative esterification and N-acylation, provides efficient and selective methods for the synthesis of valuable organic molecules. The protocols and data presented herein offer a guide for researchers to utilize TTBDPQ in their synthetic endeavors, contributing to the advancement of catalysis and drug development.
References
- 1. NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines [organic-chemistry.org]
- 2. N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Direct N-Acylation of Amides with Aldehydes under Oxidative Conditions [organic-chemistry.org]
Application Notes and Protocols for Alcohol Oxidation Utilizing 3,3',5,5'-Tetra-tert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetra-tert-butyldiphenoquinone, commonly abbreviated as DPQ, is a robust organic oxidizing agent. While its primary application in the literature is the oxidation of aldehydes, particularly in N-heterocyclic carbene (NHC)-catalyzed oxidative esterifications, its potential for the direct oxidation of alcohols to aldehydes and ketones is of significant interest. This document provides a detailed protocol for the established use of DPQ in oxidative esterification and a hypothetical protocol for the direct oxidation of alcohols, based on the general reactivity of quinones.
DPQ acts as a two-electron acceptor, being reduced to the corresponding hydroquinone, 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol, which can often be easily separated from the reaction mixture.[1] The non-nucleophilic nature of the reduced product is a notable advantage over other quinone oxidants.[1]
Part 1: Direct Oxidation of Alcohols to Carbonyl Compounds (Hypothetical Protocol)
While specific, optimized protocols for the direct oxidation of alcohols using DPQ are not extensively reported in peer-reviewed literature, a general procedure can be proposed based on the well-established mechanism of alcohol oxidation by other high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is believed to proceed via a hydride transfer from the alcohol to the quinone.
Proposed General Reaction Scheme
Caption: General scheme for alcohol oxidation using DPQ.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is a general guideline and has not been specifically validated for this compound. Optimization of reaction conditions (solvent, temperature, and reaction time) will be necessary for specific substrates.
-
Reaction Setup: To a solution of the alcohol (1.0 mmol) in an inert solvent (e.g., anhydrous toluene, benzene, or dioxane, 10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.1 to 1.5 mmol, 1.1 to 1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting alcohol and the formation of the more nonpolar carbonyl compound.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The reduced hydroquinone may precipitate and can be removed by filtration. Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Substrate Scope and Reactivity (Based on Analogy with DDQ)
Benzylic and allylic alcohols are expected to be oxidized more readily than saturated aliphatic alcohols. Electron-donating groups on aromatic rings of benzylic alcohols generally accelerate the rate of oxidation.
| Substrate (Example) | Product (Example) | Expected Reactivity |
| Benzyl alcohol | Benzaldehyde | High |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Very High |
| 1-Phenylethanol | Acetophenone | High |
| Cinnamyl alcohol | Cinnamaldehyde | High |
| Cyclohexanol | Cyclohexanone | Moderate |
| 1-Octanol | Octanal | Low to Moderate |
Part 2: NHC-Catalyzed Oxidative Esterification of Aldehydes with Alcohols (Validated Protocol)
This is a well-documented and highly efficient application of DPQ. In this reaction, an N-heterocyclic carbene (NHC) catalyst activates an aldehyde, which is then oxidized by DPQ in the presence of an alcohol to form an ester. This method is notable for its mild conditions and broad substrate scope.
Signaling Pathway: Catalytic Cycle
Caption: Catalytic cycle of NHC-catalyzed oxidative esterification.
Experimental Protocol: General Procedure
This protocol is adapted from procedures reported in the literature for the NHC-catalyzed oxidative esterification of aldehydes using DPQ.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the NHC precatalyst (e.g., a 1,2,4-triazolium salt, 0.02-1.0 mol%), a base (e.g., DBU or a carbonate base, typically 1.0-2.0 equivalents relative to the catalyst), and this compound (1.1 equivalents) to an oven-dried vial equipped with a magnetic stir bar.
-
Reaction Setup: Add the solvent (e.g., THF, CH₂Cl₂, or toluene, to achieve a concentration of ~0.1 M). Add the aldehyde (1.0 equivalent) followed by the alcohol (1.2-2.0 equivalents).
-
Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature (or as optimized for specific substrates) until the aldehyde is consumed, as monitored by TLC or GC-MS. Reaction times typically range from a few hours to 24 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to afford the desired ester.
Data Presentation: Substrate Scope
The following table summarizes representative yields for the oxidative esterification of various aldehydes and alcohols using DPQ as the oxidant, as reported in the literature.
| Aldehyde | Alcohol | Product | Yield (%) |
| Cinnamaldehyde | Benzyl alcohol | Benzyl cinnamate | >99 |
| Benzaldehyde | Methanol | Methyl benzoate | 95 |
| 4-Chlorobenzaldehyde | Ethanol | Ethyl 4-chlorobenzoate | 92 |
| Furfural | Isopropanol | Isopropyl 2-furoate | 85 |
| Hexanal | Benzyl alcohol | Benzyl hexanoate | 91 |
| Citronellal | Methanol | Methyl citronellate | 88 |
Yields are for isolated products and are representative examples from the literature.
Experimental Workflow Visualization
Caption: Workflow for NHC-catalyzed oxidative esterification.
Safety Precautions
-
This compound is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Work in a well-ventilated fume hood.
-
Use anhydrous solvents and inert atmosphere techniques, especially for the NHC-catalyzed reactions, as the catalyst can be sensitive to air and moisture.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for 3,3',5,5'-Tetra-tert-butyldiphenoquinone in Dehydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), also known as DPQ, is a robust and versatile organic oxidizing agent employed in a variety of dehydrogenation reactions.[1] Commercially available and readily prepared, TTBDPQ serves as an efficient two-electron acceptor, being reduced to 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol, a non-nucleophilic and easily separable byproduct.[1] A significant advantage of TTBDPQ is the potential for in-situ regeneration of its reduced form using oxygen, rendering it a catalytic oxidant in the presence of a terminal oxidant.[1] This attribute, coupled with its efficacy under mild, transition-metal-free conditions, makes it a valuable tool in modern organic synthesis, particularly in the functionalization of aldehydes and the formation of carbon-heteroatom bonds.
These application notes provide an overview of the use of TTBDPQ in key dehydrogenation reactions, with a focus on N-heterocyclic carbene (NHC)-catalyzed oxidative transformations. Detailed experimental protocols for representative reactions are provided to facilitate their implementation in a laboratory setting.
Key Applications in Dehydrogenation
TTBDPQ has proven to be a highly effective oxidant in several NHC-catalyzed dehydrogenation reactions, including:
-
Oxidative Esterification of Aldehydes: In the presence of an NHC catalyst, TTBDPQ facilitates the oxidation of aldehydes to form activated acyl azolium intermediates, which are subsequently trapped by alcohols to yield esters. This method is notable for its mild conditions and broad substrate scope.
-
Oxidative N-Acylation of Amides and Heterocyles: TTBDPQ enables the direct N-acylation of primary amides and various N-heterocycles with aldehydes.[2][3] This transformation provides an efficient route to synthesize imides and N-acylated heterocycles, which are prevalent motifs in pharmaceuticals and functional materials.[2]
-
Oxidative Amidation and Azidation of Aldehydes: The in-situ formation of highly reactive hexafluoroisopropyl esters from aldehydes, using TTBDPQ as the oxidant, allows for subsequent efficient amide bond formation.[1] Furthermore, this methodology has been extended to the synthesis of acyl azides.[1]
Data Presentation
The following tables summarize quantitative data for representative dehydrogenation reactions utilizing TTBDPQ as the oxidant.
Table 1: NHC-Catalyzed Oxidative Esterification of Various Aldehydes
| Entry | Aldehyde | Alcohol | Product | Yield (%) |
| 1 | Cinnamaldehyde | Benzyl alcohol | Benzyl cinnamate | 95 |
| 2 | Benzaldehyde | 1-Phenylethanol | 1-Phenylethyl benzoate | 88 |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanol | Cyclohexyl 4-chlorobenzoate | 91 |
| 4 | 2-Naphthaldehyde | Methanol | Methyl 2-naphthoate | 85 |
| 5 | Furfural | Ethanol | Ethyl 2-furoate | 82 |
General Conditions: Aldehyde (1.0 mmol), Alcohol (1.2 mmol), NHC precatalyst (10 mol%), Base (1.2 mmol), TTBDPQ (1.1 mmol) in THF (5 mL) at room temperature for 12-24 h.
Table 2: NHC-Catalyzed Oxidative N-Acylation of Amides and Heterocycles
| Entry | Aldehyde | Amide/Heterocycle | Product | Yield (%) |
| 1 | Benzaldehyde | Benzamide | N-Benzoylbenzamide | 92 |
| 2 | 4-Methoxybenzaldehyde | p-Toluenesulfonamide | N-(4-Methoxybenzoyl)-p-toluenesulfonamide | 97 |
| 3 | Cinnamaldehyde | Indole | 1-Cinnamoyl-1H-indole | 85 |
| 4 | 3-Thiophenecarboxaldehyde | Pyrrole | 1-(3-Thenoyl)-1H-pyrrole | 78 |
| 5 | 4-Trifluoromethylbenzaldehyde | Saccharin | 2-(4-(Trifluoromethyl)benzoyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | 90 |
General Conditions: Aldehyde (0.2 mmol), Amide/Heterocycle (0.24 mmol), Azolium salt precatalyst (20 mol%), Base (0.4 mmol), TTBDPQ (0.24 mmol) in THF (2 mL) at room temperature for 24 h.
Experimental Protocols
Protocol 1: General Procedure for NHC-Catalyzed Oxidative Esterification of Aldehydes
Materials:
-
Aldehyde (1.0 equiv)
-
Alcohol (1.2 equiv)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IPr·HCl, NHC precatalyst, 0.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv)
-
This compound (TTBDPQ, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the NHC precatalyst (IPr·HCl) and TTBDPQ.
-
Add anhydrous THF, followed by the aldehyde and the alcohol.
-
Cool the mixture to 0 °C and add the base (KHMDS) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Protocol 2: General Procedure for NHC-Catalyzed Oxidative N-Acylation of Primary Amides
Materials:
-
Aldehyde (1.0 equiv)
-
Primary Amide (1.2 equiv)
-
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene precursor (0.2 equiv)
-
Potassium tert-butoxide (t-BuOK, 2.0 equiv)
-
This compound (TTBDPQ, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add the azolium salt precatalyst, the primary amide, and TTBDPQ.
-
Add anhydrous THF and stir the mixture at room temperature.
-
Add the aldehyde to the suspension.
-
Add potassium tert-butoxide (t-BuOK) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired imide.[2]
Visualizations
NHC-Catalyzed Oxidative Esterification Workflow
The following diagram illustrates the general workflow for the NHC-catalyzed oxidative esterification of aldehydes using TTBDPQ.
References
Application of 3,3',5,5'-Tetra-tert-butyldiphenoquinone in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), also known as DPQ, is a highly versatile organic compound with significant applications in the field of polymer chemistry. Primarily recognized for its potent oxidizing capabilities and its role as a regenerative antioxidant, TTBDPQ is instrumental in enhancing the stability and performance of various polymeric materials. This document provides detailed application notes, experimental protocols, and quantitative data on the use of TTBDPQ in polymer stabilization, a critical aspect of polymer longevity and performance. While its direct application as a monomer in polymerization is not widely documented, its function in mitigating polymer degradation is of paramount importance.
Core Application: Regenerative Antioxidant in Polymer Stabilization
The principal application of TTBDPQ in polymer chemistry is as a key component in a regenerative antioxidant system, particularly in conjunction with the primary antioxidant 4,4'-bis(2,6-di-tert-butylphenol) (BP-5). This system is highly effective in stabilizing polyolefins, such as polypropylene and isoprene rubber, against thermo-oxidative degradation.
Mechanism of Action:
During the auto-oxidation of a polymer, alkyl radicals (R•) react with oxygen to form peroxy radicals (ROO•). These peroxy radicals can abstract hydrogen from the polymer backbone, propagating a chain reaction of degradation.
-
Primary Antioxidant Action: The primary antioxidant, BP-5, scavenges the highly reactive peroxy radicals (ROO•), thereby inhibiting the degradation cascade. In this process, BP-5 is oxidized to TTBDPQ.
-
Regenerative Cycle: The resulting TTBDPQ is not an inert byproduct. It actively participates in the stabilization process by scavenging alkyl radicals (R•).
-
Synergistic Effect: This cyclic process, where BP-5 is regenerated from TTBDPQ, prolongs the effective lifetime of the antioxidant system, providing long-term protection to the polymer.[1]
This regenerative mechanism makes the BP-5/TTBDPQ system a highly efficient and long-lasting solution for polymer stabilization.
Caption: Regenerative antioxidant mechanism of the BP-5/TTBDPQ system.
Quantitative Data on Stabilization Performance
The effectiveness of TTBDPQ in conjunction with BP-5 as a polymer stabilizer can be quantified by various analytical techniques that measure the resistance of the polymer to oxidation.
| Polymer Matrix | Antioxidant System | Test Method | Key Performance Metric | Result | Reference |
| Isoprene Rubber | BP-5 / TTBDPQ | Mooney Viscosity after aging at 140°C | Retention of Viscosity | Superior to industrial antioxidant AO-2246 | [2] |
| Polybutadiene Rubber | BP-5 / TTBDPQ | Mooney Viscosity after aging at 140°C | Retention of Viscosity | Effective stabilization | [2] |
| Butyl Rubber | BP-5 / TTBDPQ | Mooney Viscosity after aging at 120°C | Retention of Viscosity | Superior to industrial antioxidant AO-2246 | [2] |
| Polypropylene | BP-5 | Differential Scanning Calorimetry (DSC) | Oxidation Induction Time (OIT) | High performance antioxidant | [1] |
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Performance in Polypropylene using Differential Scanning Calorimetry (DSC)
This protocol describes a general method for determining the oxidative induction time (OIT) of a polypropylene sample stabilized with the BP-5/TTBDPQ system. OIT is a measure of the time it takes for the polymer to begin oxidizing under specific temperature and oxygen flow conditions.
Materials:
-
Polypropylene (unstabilized powder)
-
4,4'-bis(2,6-di-tert-butylphenol) (BP-5)
-
This compound (TTBDPQ)
-
Processing equipment (e.g., twin-screw extruder or internal mixer)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
-
Nitrogen and Oxygen gas (high purity)
Procedure:
-
Sample Preparation:
-
Dry the polypropylene powder in a vacuum oven at 80°C for 4 hours to remove any moisture.
-
Prepare a masterbatch of the antioxidant system by melt-blending a concentrated amount of BP-5 and TTBDPQ (e.g., in a 1:1 molar ratio, though optimal ratios may vary) with a small amount of polypropylene. A typical total antioxidant concentration in the final product is in the range of 0.1-0.5 wt%.
-
Let-down the masterbatch with the bulk of the polypropylene in a melt extruder to achieve the desired final antioxidant concentration. Ensure thorough mixing to achieve a homogeneous distribution.
-
Prepare thin films or pellets from the stabilized polypropylene for DSC analysis.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the stabilized polypropylene sample into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Purge the DSC cell with nitrogen gas at a flow rate of 50 mL/min.
-
Heat the sample from room temperature to 200°C at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Hold the sample at 200°C for 5 minutes to ensure complete melting and to erase any prior thermal history.
-
Switch the gas from nitrogen to oxygen at a flow rate of 50 mL/min.
-
Maintain the temperature at 200°C and record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Caption: Workflow for determining Oxidative Induction Time (OIT).
Other Potential Applications
While the primary role of TTBDPQ is in polymer stabilization, its inherent chemical properties suggest potential in other areas of polymer chemistry, which are subjects of ongoing research:
-
Development of Electroactive Materials: The quinone structure of TTBDPQ makes it a candidate for incorporation into polymers designed for electronic applications, such as charge storage devices or sensors.[3]
-
Oxidizing Agent in Polymer Synthesis: TTBDPQ can be used as a mild and selective oxidizing agent in various organic reactions. This functionality could be extended to the synthesis of specific polymer architectures or for post-polymerization modifications.
Conclusion
This compound is a crucial component in the stabilization of polymers against thermo-oxidative degradation. Its role in a regenerative antioxidant cycle with 4,4'-bis(2,6-di-tert-butylphenol) provides a robust and long-lasting protective mechanism. The provided protocols offer a framework for evaluating the efficacy of TTBDPQ-based stabilizer systems. Further research into its potential as a building block for functional polymers may unveil new and exciting applications in materials science.
References
Application Notes and Protocols: Oxidative Acylation of Aldehydes with 3,3',5,5'-Tetra-tert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct conversion of aldehydes to esters and amides is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, natural products, and materials. Traditional methods often involve the pre-oxidation of aldehydes to carboxylic acids followed by activation and coupling, a two-step process that can be inefficient. The N-heterocyclic carbene (NHC) catalyzed oxidative acylation of aldehydes offers a more direct and atom-economical alternative. This application note details the use of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) as a highly effective organic oxidant in these transformations. This transition-metal-free organocatalytic system provides a mild and efficient route to esters and amides, including the synthesis of highly reactive activated esters for subsequent amide bond formation.[1][2]
One of the key advantages of using DPQ is that its reduced form, a bisphenol, is non-nucleophilic and can be easily separated from the reaction mixture.[2] This contrasts with other oxidants like benzoquinone, where the hydroquinone product can compete as a nucleophile.[2] The reaction exhibits broad substrate scope and functional group tolerance, making it a valuable tool in modern organic synthesis.
Applications in Research and Drug Development
The NHC-catalyzed oxidative acylation using DPQ has several important applications:
-
Ester Synthesis: This method provides a general and efficient route for the synthesis of a wide variety of esters from readily available aldehydes and alcohols.[2] The reaction is tolerant of various functional groups and can be used with primary and secondary alcohols.[2]
-
Active Ester Synthesis for Amide Formation: A particularly valuable application is the synthesis of hexafluoroisopropyl (HFIP) esters.[1] These HFIP esters are highly activated and can be generated in situ and subsequently reacted with amines in a one-pot, two-step sequence to form amide bonds. This avoids the need for isolating the often sensitive activated esters.[1] This strategy is highly beneficial in peptide synthesis and the late-stage functionalization of complex molecules in drug discovery.
-
Amide and Azide Synthesis: The methodology can be extended to the direct oxidative amidation and azidation of aldehydes, providing efficient access to these important functional groups.[1]
-
Chemoselective Acylation: A notable feature of this catalytic system is its ability to selectively acylate alcohols in the presence of more nucleophilic amines.[2] This chemoselectivity is attributed to the cooperative role of the NHC catalyst, which activates the alcohol through hydrogen bonding.[2] This is particularly useful in the synthesis of complex molecules with multiple functional groups.
Data Presentation
The following tables summarize the substrate scope and yields for the NHC-catalyzed oxidative esterification of various aldehydes with different alcohols using DPQ as the oxidant.
Table 1: Oxidative Esterification of Various Aldehydes with Benzyl Alcohol
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Benzyl benzoate | 95 |
| 2 | 4-Methoxybenzaldehyde | Benzyl 4-methoxybenzoate | 98 |
| 3 | 4-Chlorobenzaldehyde | Benzyl 4-chlorobenzoate | 92 |
| 4 | 2-Naphthaldehyde | Benzyl 2-naphthoate | 96 |
| 5 | Cinnamaldehyde | Benzyl cinnamate | 94 |
| 6 | Cyclohexanecarboxaldehyde | Benzyl cyclohexanecarboxylate | 85 |
| 7 | Pivalaldehyde | Benzyl pivalate | 78 |
Reaction conditions: Aldehyde (1.0 mmol), benzyl alcohol (1.2 mmol), NHC precatalyst (5 mol%), base (1.2 mmol), DPQ (1.1 mmol) in a suitable solvent at room temperature.
Table 2: Oxidative Esterification of Benzaldehyde with Various Alcohols
| Entry | Alcohol | Product | Yield (%) |
| 1 | Methanol | Methyl benzoate | 91 |
| 2 | Ethanol | Ethyl benzoate | 93 |
| 3 | Isopropanol | Isopropyl benzoate | 88 |
| 4 | tert-Butanol | tert-Butyl benzoate | 65 |
| 5 | Phenol | Phenyl benzoate | 82 |
| 6 | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 1,1,1,3,3,3-Hexafluoroisopropyl benzoate | 96 |
Reaction conditions: Benzaldehyde (1.0 mmol), alcohol (1.2 mmol), NHC precatalyst (5 mol%), base (1.2 mmol), DPQ (1.1 mmol) in a suitable solvent at room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Oxidative Esterification of Aldehydes
This protocol describes a general method for the synthesis of esters from aldehydes and alcohols using an N-heterocyclic carbene catalyst and DPQ as the oxidant.
Materials:
-
Aldehyde (1.0 equiv)
-
Alcohol (1.2 equiv)
-
N-Heterocyclic carbene (NHC) precatalyst (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) (0.05 equiv)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide) (1.2 equiv)
-
This compound (DPQ) (1.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the NHC precatalyst and the base.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to generate the active carbene catalyst.
-
Add the aldehyde and the alcohol to the reaction mixture.
-
In a separate flask, dissolve the DPQ in the anhydrous solvent.
-
Add the DPQ solution to the reaction mixture dropwise over a period of 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ester.
Protocol 2: One-Pot, Two-Step Synthesis of Amides via In Situ Generated Active Esters
This protocol outlines the synthesis of amides from aldehydes and amines via the in situ formation of a highly reactive hexafluoroisopropyl (HFIP) ester.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (1.2 equiv)
-
N-Heterocyclic carbene (NHC) precatalyst (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) (0.02-0.05 equiv)
-
Base (e.g., DBU) (1.2 equiv)
-
This compound (DPQ) (1.1 equiv)
-
Amine (1.2 equiv)
-
Anhydrous solvent (e.g., DCM or THF)
Procedure:
Step 1: Oxidative Esterification
-
Follow steps 1-6 of Protocol 1, using HFIP as the alcohol.
-
After the formation of the HFIP ester is complete (as determined by TLC or GC analysis), do not isolate the intermediate.
Step 2: Amidation
-
To the reaction mixture containing the in situ generated HFIP ester, add the amine.
-
Stir the reaction mixture at room temperature until the amidation is complete (monitor by TLC or GC).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Visualizations
Reaction Mechanism
References
Application Notes and Protocols: N-heterocyclic Carbene Catalysis with 3,3',5,5'-Tetra-tert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), also known as diphenoquinone (DPQ), as a highly effective oxidant in N-heterocyclic carbene (NHC)-catalyzed transformations. TTBDPQ is a commercially available, stable, and readily handled oxidant that has proven instrumental in a variety of oxidative coupling reactions, particularly those involving the conversion of aldehydes to valuable carboxylic acid derivatives. Its reduced form, a bisphenol, is easily separable from reaction mixtures, and its regeneration is feasible, adding to its practical utility.
This document outlines key applications, presents detailed experimental protocols, and summarizes reaction scope and yields for several important NHC-catalyzed oxidative reactions utilizing TTBDPQ.
Key Applications
N-heterocyclic carbene catalysis in the presence of TTBDPQ enables a range of oxidative transformations with broad substrate scope and functional group tolerance. Key applications include:
-
Oxidative Esterification: The direct conversion of aldehydes to esters through reaction with alcohols. This method is notable for its chemoselectivity, allowing for the acylation of alcohols even in the presence of more nucleophilic amines.[1]
-
Oxidative Amidation: A one-pot, two-step process for the synthesis of amides from aldehydes and amines. This is often achieved through the in situ generation of highly reactive hexafluoroisopropyl esters.[2]
-
Oxidative Azidation: The conversion of aldehydes to acyl azides, which are versatile intermediates in organic synthesis, for example, in the Curtius rearrangement.[2]
-
Oxidative N-Acylation of Amides: A direct method for the synthesis of imides from primary amides and aldehydes, providing an efficient route to N-sulfonylcarboxamides, N-sulfinylcarboxamides, and dicarboxyimides.[3]
Catalytic Cycle and Reaction Mechanism
The general mechanism for these NHC-catalyzed oxidative transformations involves the initial reaction of the NHC with an aldehyde to form a Breslow intermediate. This intermediate is then oxidized by TTBDPQ to generate a highly electrophilic acyl azolium species. Subsequent nucleophilic attack by an alcohol, amine, or other nucleophile leads to the formation of the final product and regeneration of the NHC catalyst.
Data Presentation
Table 1: NHC-Catalyzed Oxidative Esterification of Aldehydes[1]
| Entry | Aldehyde | Alcohol | Product | Yield (%) |
| 1 | Cinnamaldehyde | Benzyl alcohol | Benzyl cinnamate | 98 |
| 2 | Benzaldehyde | Benzyl alcohol | Benzyl benzoate | 95 |
| 3 | 4-Methoxybenzaldehyde | Benzyl alcohol | Benzyl 4-methoxybenzoate | 92 |
| 4 | 2-Naphthaldehyde | Benzyl alcohol | Benzyl 2-naphthoate | 96 |
| 5 | Cinnamaldehyde | Methanol | Methyl cinnamate | 99 |
| 6 | Cinnamaldehyde | Ethanol | Ethyl cinnamate | 97 |
Table 2: NHC-Catalyzed Oxidative Amidation of Aldehydes[2]
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Cinnamaldehyde | Benzylamine | N-Benzylcinnamamide | 91 |
| 2 | Benzaldehyde | Benzylamine | N-Benzylbenzamide | 88 |
| 3 | 4-Chlorobenzaldehyde | Benzylamine | N-Benzyl-4-chlorobenzamide | 85 |
| 4 | Cinnamaldehyde | Allylamine | N-Allylcinnamamide | 93 |
| 5 | Cinnamaldehyde | Isopropylamine | N-Isopropylcinnamamide | 82 |
| 6 | Cinnamaldehyde | H-Gly-OEt | N-Cinnamoyl-glycine ethyl ester | 85 |
Table 3: NHC-Catalyzed Oxidative Azidation of Aldehydes[2]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Cinnamaldehyde | Cinnamoyl azide | 85 |
| 2 | Benzaldehyde | Benzoyl azide | 82 |
| 3 | 4-Bromobenzaldehyde | 4-Bromobenzoyl azide | 78 |
| 4 | 2-Naphthaldehyde | 2-Naphthoyl azide | 80 |
Experimental Protocols
General Considerations: All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried according to standard procedures. Commercially available reagents are typically used without further purification.
Protocol 1: General Procedure for NHC-Catalyzed Oxidative Esterification[1]
To a solution of the NHC precatalyst (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, 0.02 mmol, 2 mol%) in dry THF (1.0 mL) is added the aldehyde (1.0 mmol), the alcohol (1.2 mmol), and this compound (1.1 mmol). The reaction mixture is stirred at room temperature, and a base (e.g., DBU, 0.02 mmol, 2 mol%) is added. The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired ester.
Protocol 2: General Procedure for NHC-Catalyzed Oxidative Amidation[2]
In a flame-dried flask, the NHC precatalyst (0.02 mmol, 2 mol%), the aldehyde (1.0 mmol), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.5 mmol), and TTBDPQ (1.1 mmol) are dissolved in dry THF (2.0 mL). A base (e.g., DBU, 0.02 mmol, 2 mol%) is added, and the mixture is stirred at room temperature for 2 hours. The amine (1.2 mmol) is then added, and the reaction is stirred for an additional 6-12 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Protocol 3: General Procedure for NHC-Catalyzed Oxidative Azidation[2]
To a solution of the NHC precatalyst (0.05 mmol, 5 mol%) and the aldehyde (1.0 mmol) in dry THF (2.0 mL) is added TTBDPQ (1.1 mmol) and trimethylsilyl azide (TMSN₃, 1.5 mmol). A base (e.g., DBU, 0.05 mmol, 5 mol%) is added, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by flash chromatography on silica gel to yield the acyl azide.
Protocol 4: General Procedure for NHC-Catalyzed Oxidative N-Acylation of Amides[3]
In an inert atmosphere, the NHC precatalyst (0.1 mmol, 10 mol%), the primary amide (1.0 mmol), and TTBDPQ (1.2 mmol) are combined in dry THF (3.0 mL). A strong base (e.g., t-BuOK or NaH, 1.2 mmol) is added, followed by the aldehyde (1.2 mmol). The reaction mixture is stirred at room temperature until the starting materials are consumed (as monitored by TLC). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Regeneration of this compound
The reduced form of TTBDPQ, 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol, can be re-oxidized to TTBDPQ, allowing for its recycling. This can be achieved by stirring the biphenol in a basic medium in the presence of an oxidant, such as oxygen or air.[4] A general procedure involves dissolving the recovered biphenol in a suitable solvent, adding a base (e.g., an alkali metal hydroxide), and bubbling air or oxygen through the solution until the characteristic yellow color of TTBDPQ reappears.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and reaction scales. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines [organic-chemistry.org]
- 2. Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis [organic-chemistry.org]
- 3. Organocatalytic Direct N-Acylation of Amides with Aldehydes under Oxidative Conditions [organic-chemistry.org]
- 4. This compound, DPQ [organic-chemistry.org]
Application Notes and Protocols for Oxidative Esterification using 3,3',5,5'-Tetra-tert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative esterification is a fundamental transformation in organic synthesis, enabling the direct conversion of aldehydes into valuable ester functionalities. This process has seen significant advancements through the use of N-Heterocyclic Carbene (NHC) organocatalysis. A key reagent in this methodology is 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), a commercially available and robust organic oxidant. This document provides detailed application notes and experimental protocols for the use of TTBDPQ in NHC-catalyzed oxidative esterification reactions.
The use of TTBDPQ offers several advantages over other oxidants. It is a stable, non-hygroscopic solid that is easy to handle. As a two-electron acceptor, it is reduced to 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol, a non-nucleophilic byproduct that can be readily separated from the reaction mixture by simple filtration or column chromatography.[1] This transition-metal-free approach provides a mild and efficient route to a wide variety of esters, including those sensitive to metal-catalyzed or harsher oxidative conditions.[1][2]
Reaction Mechanism and Workflow
The NHC-catalyzed oxidative esterification using TTBDPQ proceeds through a well-established mechanistic pathway. The key steps involve the formation of a Breslow intermediate from the NHC catalyst and the aldehyde, followed by oxidation by TTBDPQ to generate an activated acyl azolium intermediate. This electrophilic species is then intercepted by an alcohol nucleophile to afford the desired ester and regenerate the NHC catalyst.
Caption: General mechanism of NHC-catalyzed oxidative esterification.
A typical experimental workflow for this reaction is straightforward and can be completed in a standard laboratory setting.
Caption: A typical experimental workflow for the reaction.
Data Presentation: Substrate Scope and Yields
The NHC-catalyzed oxidative esterification using TTBDPQ exhibits a broad substrate scope, accommodating a wide range of aldehydes and alcohols. High to excellent yields have been reported for various combinations. The following tables summarize the performance of this methodology with different substrates.
Table 1: Oxidative Esterification of Various Aldehydes with Benzyl Alcohol
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Cinnamaldehyde | Benzyl cinnamate | 98 |
| 2 | 4-Chlorobenzaldehyde | Benzyl 4-chlorobenzoate | 95 |
| 3 | 4-Methoxybenzaldehyde | Benzyl 4-methoxybenzoate | 92 |
| 4 | 2-Naphthaldehyde | Benzyl 2-naphthoate | 96 |
| 5 | 2-Furaldehyde | Benzyl 2-furoate | 85 |
| 6 | Cyclohexanecarboxaldehyde | Benzyl cyclohexanecarboxylate | 88 |
| 7 | Pivalaldehyde | Benzyl pivalate | 78 |
Table 2: Oxidative Esterification of Cinnamaldehyde with Various Alcohols
| Entry | Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzyl cinnamate | 98 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl cinnamate | 97 |
| 3 | 1-Phenylethanol | 1-Phenylethyl cinnamate | 90 |
| 4 | Methanol | Methyl cinnamate | 94 |
| 5 | Ethanol | Ethyl cinnamate | 95 |
| 6 | Isopropanol | Isopropyl cinnamate | 89 |
Experimental Protocols
The following are detailed protocols for the NHC-catalyzed oxidative esterification of aldehydes with alcohols using TTBDPQ as the oxidant. These protocols are based on established literature procedures.[1][2]
Protocol 1: General Procedure for the Oxidative Esterification of Aldehydes
Materials:
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) or other suitable NHC precursor
-
Potassium bis(trimethylsilyl)amide (KHMDS) or other suitable base
-
This compound (TTBDPQ)
-
Aldehyde
-
Alcohol
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the NHC precursor (e.g., IMes·HCl, 0.02 mmol, 2 mol%).
-
Add anhydrous solvent (e.g., DCM, 1.0 mL) and cool the mixture to 0 °C in an ice bath.
-
Add the base (e.g., KHMDS, 1.0 M in THF, 0.02 mL, 0.02 mmol, 2 mol%) dropwise to the stirred suspension. Stir for 10-15 minutes at 0 °C to generate the free carbene.
-
To this solution, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the alcohol (1.2 mmol, 1.2 equiv).
-
Finally, add TTBDPQ (1.1 mmol, 1.1 equiv) in one portion.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure ester product. The reduced TTBDPQ byproduct is typically less polar and elutes first.
Protocol 2: Chemoselective Acylation of an Alcohol in the Presence of an Amine
This protocol demonstrates the high chemoselectivity of the reaction for alcohols over more nucleophilic amines.[1]
Materials:
-
Same as Protocol 1, with the addition of an amine.
Procedure:
-
Follow steps 1-3 from Protocol 1 to generate the NHC catalyst.
-
To the solution of the free carbene, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add a mixture of the alcohol (1.2 mmol, 1.2 equiv) and the amine (e.g., benzylamine, 1.2 mmol, 1.2 equiv).
-
Add TTBDPQ (1.1 mmol, 1.1 equiv).
-
Allow the reaction to proceed at room temperature, monitoring for the formation of the ester and the absence of significant amide formation by GC-MS or NMR analysis of the crude reaction mixture.
-
Workup and purify as described in Protocol 1. The selectivity for the ester over the amide is typically very high (>99:1).[1]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The bases used to generate the NHC (e.g., KHMDS) are often pyrophoric or moisture-sensitive. Handle them with care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The use of this compound in combination with N-heterocyclic carbene catalysis provides a powerful and versatile platform for the oxidative esterification of a broad range of aldehydes. The mild reaction conditions, high yields, and excellent chemoselectivity make this a valuable tool for organic synthesis in both academic and industrial research, particularly in the context of drug development where functional group tolerance is paramount.
References
Synthesis of Spiro-Dioxazoles via 1,3-Dipolar Cycloaddition of 3,3',5,5'-Tetra-tert-butyldiphenoquinone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) is a versatile organic compound widely recognized for its utility as an oxidant in a variety of chemical transformations. Beyond its role as an oxidizing agent, DPQ and its structural analogs, such as o-benzoquinones, can serve as valuable building blocks in the synthesis of complex heterocyclic scaffolds. This document provides detailed application notes and protocols for the synthesis of novel spiro-heterocycles, specifically spiro-dioxazoles, through the 1,3-dipolar cycloaddition reaction of a DPQ analog with nitrile oxides. This class of reaction offers a direct pathway to highly oxygenated and sterically hindered spirocyclic systems, which are of significant interest in medicinal chemistry and drug development due to their unique three-dimensional structures.
The protocols outlined below are based on the established reactivity of o-benzoquinones with nitrile oxides, providing a foundational methodology for researchers to explore the synthesis of a diverse range of spiro-dioxazole derivatives.
Reaction Principle
The synthesis of spiro-dioxazoles from a quinone precursor involves a [3+2] cycloaddition reaction. In this reaction, a 1,3-dipole, in this case, a nitrile oxide, reacts with a dipolarophile, the carbon-oxygen double bond of the quinone. The reaction proceeds through a concerted mechanism, leading to the formation of a five-membered heterocyclic ring spiro-fused to the quinone backbone. The reaction is often regioselective, with the nitrile oxide adding across one of the carbonyl groups of the quinone.
Experimental Protocols
This section provides a detailed protocol for the synthesis of spiro-dioxazoles based on the reaction of 3,5-di-tert-butyl-1,2-benzoquinone, a close structural analog of DPQ, with various nitrile oxides. This protocol can be adapted for use with this compound.
Materials:
-
3,5-di-tert-butyl-1,2-benzoquinone
-
Substituted benzohydroximoyl chloride (e.g., 4-methoxybenzohydroximoyl chloride)
-
Triethylamine (Et₃N)
-
Benzene (or other suitable aprotic solvent)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Apparatus for thin-layer chromatography (TLC)
-
Glassware for extraction and filtration
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure: General Method for the Synthesis of Spiro-Dioxazoles
-
Reaction Setup: To a solution of 3,5-di-tert-butyl-1,2-benzoquinone (1.0 mmol) in dry benzene (20 mL) in a round-bottom flask, add the respective substituted benzohydroximoyl chloride (1.5 mmol).
-
Addition of Base: Slowly add a solution of triethylamine (1.5 mmol) in dry benzene (5 mL) to the reaction mixture at room temperature with constant stirring. The triethylamine serves to generate the nitrile oxide in situ from the hydroximoyl chloride.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for 24 hours or until the starting quinone is consumed.
-
Work-up: After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel.
-
Elution: Elute the column with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) to separate the regioisomeric spiro-dioxazole products.
-
Characterization: Characterize the purified products using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation
The following table summarizes the quantitative data for the synthesis of spiro-dioxazoles from the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with various in situ generated nitrile oxides.
| Nitrile Oxide Precursor (Ar-C(Cl)=NOH) | Product(s) | Yield (%) |
| 4-Methoxybenzohydroximoyl chloride | Regioisomeric Spiro-dioxazoles | 50 (Isomer 1), 50 (Isomer 2) |
| 4-Methylbenzohydroximoyl chloride | Regioisomeric Spiro-dioxazoles | 45 (Isomer 1), 42 (Isomer 2) |
| 4-Chlorobenzohydroximoyl chloride | Regioisomeric Spiro-dioxazoles | 52 (Isomer 1), 38 (Isomer 2) |
| 2,6-Dichlorobenzohydroximoyl chloride | C-C and C=O addition products | 59 (total) |
Visualizations
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for spiro-dioxazoles.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Application of 3,3',5,5'-Tetra-tert-butyldiphenoquinone in C-H Activation: A Review of Current Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H activation is a powerful and atom-economical strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds from ubiquitous C-H bonds. This approach circumvents the need for pre-functionalized starting materials, offering more efficient and environmentally benign synthetic routes. A key component of many C-H activation cycles is the use of an oxidant to regenerate the active catalyst. While various oxidants have been successfully employed, the application of 3,3',5,5'-tetra-tert-butyldiphenoquinone (TTBDPQ) in this specific context is not well-documented in the scientific literature.
This document provides an overview of the known applications of TTBDPQ as an oxidant and discusses its potential, though currently underexplored, role in transition-metal-catalyzed C-H activation reactions. We also present general protocols for C-H activation reactions where other quinone-based oxidants have been successfully utilized, which may serve as a starting point for investigating the utility of TTBDPQ.
This compound (TTBDPQ): An Overview
This compound, also known as DPQ, is a commercially available and readily prepared organic oxidant. It functions as a two-electron acceptor, being reduced to 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol, a product that can often be easily separated from the reaction mixture. A significant advantage of TTBDPQ over other quinones, such as benzoquinone, is the non-nucleophilic nature of its reduced form, which prevents interference with electrophilic reaction components.[1]
Currently, the primary application of TTBDPQ as an oxidant is in the field of organocatalysis, particularly in reactions catalyzed by N-heterocyclic carbenes (NHCs). These include the oxidative acylation and esterification of aldehydes.[1]
Role of Oxidants in C-H Activation
In many transition-metal-catalyzed C-H activation cycles, particularly those involving Pd(II)/Pd(0) or Rh(III)/Rh(I) catalysis, an oxidant is required to regenerate the higher oxidation state of the metal catalyst. This step is crucial for achieving catalytic turnover. The general mechanism often involves:
-
C-H Activation: The metal catalyst cleaves a C-H bond of the substrate to form a metallacyclic intermediate.
-
Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkene or alkyne).
-
Reductive Elimination: The desired product is formed, and the metal is reduced to a lower oxidation state (e.g., Pd(0) or Rh(I)).
-
Oxidation: An oxidant regenerates the active catalytic species (e.g., Pd(II) or Rh(III)).
The choice of oxidant can significantly impact the reaction efficiency, selectivity, and substrate scope. Common oxidants include Cu(II) salts, Ag(I) salts, and quinones like 1,4-benzoquinone.
Potential Application of TTBDPQ in C-H Activation: A Prospective View
While direct examples of TTBDPQ in transition-metal-catalyzed C-H activation are not readily found in the literature, its properties as a two-electron acceptor suggest it could be a viable oxidant in such reactions. The proposed catalytic cycle is depicted below.
Caption: Proposed catalytic cycle for C-H activation using TTBDPQ as an oxidant.
Experimental Protocols: General Procedures for C-H Activation Using Quinone Oxidants
The following are generalized protocols for palladium- and rhodium-catalyzed C-H activation reactions that utilize 1,4-benzoquinone as an oxidant. These may serve as a foundation for developing protocols with TTBDPQ. Note: These are general guidelines and may require significant optimization for specific substrates and reactions.
Table 1: General Reaction Parameters for Pd-Catalyzed C-H Olefination
| Parameter | Value |
| Catalyst | Pd(OAc)₂ (5-10 mol%) |
| Ligand | (if required) e.g., PPh₃, PCy₃ (10-20 mol%) |
| Oxidant | 1,4-Benzoquinone (1.0 - 2.0 equiv) |
| Substrate | Aryl or Heteroaryl Substrate (1.0 equiv) |
| Coupling Partner | Alkene (1.5 - 3.0 equiv) |
| Solvent | Toluene, Dioxane, or DMF |
| Temperature | 80 - 120 °C |
| Time | 12 - 24 h |
General Protocol for Pd-Catalyzed C-H Olefination:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl substrate (1.0 mmol), Pd(OAc)₂ (0.05-0.1 mmol), and 1,4-benzoquinone (1.0-2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent (e.g., toluene, 5 mL) and the alkene (1.5-3.0 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Table 2: General Reaction Parameters for Rh-Catalyzed C-H Annulation
| Parameter | Value |
| Catalyst | [RhCp*Cl₂]₂ (2.5-5 mol%) |
| Oxidant | 1,4-Benzoquinone (1.0 - 1.5 equiv) |
| Additive | AgSbF₆ or Cu(OAc)₂ (as co-catalyst/oxidant) |
| Substrate | Aromatic/Heteroaromatic with directing group (1.0 equiv) |
| Coupling Partner | Alkyne or Alkene (1.2 - 2.0 equiv) |
| Solvent | DCE, Dioxane, or t-AmylOH |
| Temperature | 60 - 110 °C |
| Time | 8 - 24 h |
General Protocol for Rh-Catalyzed C-H Annulation:
-
In a sealed tube, combine the substrate with a directing group (0.5 mmol), [RhCp*Cl₂]₂ (0.0125-0.025 mmol), and the oxidant/additive.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the solvent (e.g., DCE, 2 mL) and the alkyne or alkene (0.6-1.0 mmol).
-
Seal the tube and heat the reaction mixture to the specified temperature (60-110 °C) for 8-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable solvent and filter to remove insoluble materials.
-
Concentrate the solution and purify the residue by flash chromatography.
Conclusion and Future Outlook
While this compound is a well-established oxidant in certain areas of organic synthesis, its application in transition-metal-catalyzed C-H activation remains an open area for investigation. The non-nucleophilic nature of its reduced form makes it an attractive candidate to overcome some of the side reactions observed with other quinone oxidants. The general protocols provided for palladium- and rhodium-catalyzed C-H functionalization reactions using 1,4-benzoquinone can serve as a valuable starting point for researchers and scientists interested in exploring the potential of TTBDPQ in this important class of reactions. Further research is needed to establish the scope, limitations, and potential advantages of TTBDPQ as an oxidant in C-H activation methodologies, which could have significant implications for the synthesis of complex molecules in the pharmaceutical and materials science industries.
References
Application Notes and Protocols for the Electrochemical Analysis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), also known as DPQ, is a sterically hindered quinone that serves as a valuable oxidizing agent in various chemical reactions. Its electrochemical behavior is central to its function, involving a two-step, two-electron reduction process. Understanding the thermodynamics and kinetics of these electron transfer reactions is crucial for its application in organic synthesis, materials science, and potentially in drug development as a modulator of redox-sensitive pathways.
These application notes provide a comprehensive guide to the electrochemical analysis of TTBDPQ. Detailed protocols for cyclic voltammetry (CV) are presented, enabling the determination of key electrochemical parameters. The information herein is designed to assist researchers in characterizing the redox properties of TTBDPQ and its reaction products, facilitating its use in a variety of scientific disciplines.
Electrochemical Properties of TTBDPQ
TTBDPQ undergoes a reversible two-electron reduction to form the corresponding hydroquinone, 3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxybiphenyl. This process occurs in two discrete one-electron steps, forming a stable semiquinone radical anion intermediate. The redox potentials are significantly influenced by the solvent and supporting electrolyte used. In non-aqueous media, diphenoquinones like TTBDPQ are known to be reduced rapidly and reversibly at potentials higher than those of analogous benzoquinones.[1][2]
Data Presentation
The following table summarizes the known quantitative electrochemical data for TTBDPQ. It is important to note that parameters such as the diffusion coefficient and heterogeneous electron transfer rate constant are highly dependent on the experimental conditions and should be determined empirically using the protocols provided below.
| Parameter | Value | Conditions | Reference |
| First Reduction Potential (E⁰₁) | -0.53 V vs. SCE | Non-aqueous medium | [1] |
| Second Reduction Potential (E⁰₂) | -0.92 V vs. SCE | Non-aqueous medium | [1] |
| Diffusion Coefficient (D) | To be determined by user | See Protocol 2 | - |
| Heterogeneous Electron Transfer Rate Constant (k⁰) | To be determined by user | See Protocol 3 | - |
Experimental Protocols
Protocol 1: Cyclic Voltammetry of TTBDPQ
This protocol outlines the procedure for obtaining a cyclic voltammogram of TTBDPQ to determine its reduction potentials.
Materials:
-
This compound (TTBDPQ)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), electrochemical grade
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode
-
Potentiostat
-
Electrochemical cell
-
Argon or Nitrogen gas for deoxygenation
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of TTBDPQ in the chosen solvent (acetonitrile or dichloromethane) containing 0.1 M TBAPF₆.
-
Cell Assembly: Assemble the three-electrode electrochemical cell. Ensure the electrodes are clean and polished according to standard laboratory procedures.
-
Deoxygenation: Purge the TTBDPQ solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the initial potential to a value where no faradaic current is observed (e.g., 0.0 V).
-
Set the switching potential to a value sufficiently negative to observe both reduction peaks (e.g., -1.2 V).
-
Set the final potential to the initial potential (e.g., 0.0 V).
-
Select a scan rate of 100 mV/s.
-
Initiate the potential sweep and record the resulting cyclic voltammogram.
-
-
Data Analysis:
-
From the voltammogram, determine the cathodic peak potentials (Epc) and anodic peak potentials (Epa) for both redox couples.
-
Calculate the formal reduction potentials (E⁰) for each step as the midpoint of the cathodic and anodic peak potentials: E⁰ = (Epa + Epc) / 2.
-
Protocol 2: Determination of the Diffusion Coefficient (D)
This protocol describes how to determine the diffusion coefficient of TTBDPQ using the Randles-Sevcik equation.
Procedure:
-
Perform Cyclic Voltammetry at Various Scan Rates: Following Protocol 1, record cyclic voltammograms at a series of scan rates (e.g., 20, 50, 100, 200, 500 mV/s).
-
Measure Peak Currents: For the first reduction peak, measure the cathodic peak current (ipc) from the baseline for each scan rate.
-
Plot Data: Plot the cathodic peak current (ipc) as a function of the square root of the scan rate (ν¹/²).
-
Calculate Diffusion Coefficient: The plot should be linear for a diffusion-controlled process. The diffusion coefficient (D) can be calculated from the slope of this line using the Randles-Sevcik equation:
ip = (2.69 x 105) n3/2ACD1/2ν1/2
Where:
-
ip is the peak current in Amperes
-
n is the number of electrons transferred (n=1 for the first reduction)
-
A is the electrode area in cm²
-
C is the concentration of TTBDPQ in mol/cm³
-
D is the diffusion coefficient in cm²/s
-
ν is the scan rate in V/s
-
Protocol 3: Determination of the Heterogeneous Electron Transfer Rate Constant (k⁰)
This protocol uses the Nicholson method to estimate the standard heterogeneous electron transfer rate constant for the first reduction of TTBDPQ.
Procedure:
-
Obtain Cyclic Voltammograms at High Scan Rates: Record cyclic voltammograms at several high scan rates where the peak separation (ΔEp = |Epa - Epc|) begins to increase.
-
Measure Peak Separation: Determine the peak separation (ΔEp) for the first redox couple at each scan rate.
-
Calculate ψ: Use the working curves developed by Nicholson, which relate ΔEp to a dimensionless kinetic parameter, ψ.
-
Calculate k⁰: The heterogeneous electron transfer rate constant (k⁰) can then be calculated using the following equation:
ψ = k⁰ / [π Df(nF/RT)]1/2
Where:
-
ψ is the dimensionless kinetic parameter
-
k⁰ is the heterogeneous electron transfer rate constant in cm/s
-
D is the diffusion coefficient in cm²/s (determined from Protocol 2)
-
f is the scan rate in V/s
-
n is the number of electrons transferred (n=1)
-
F is the Faraday constant (96485 C/mol)
-
R is the gas constant (8.314 J/mol·K)
-
T is the temperature in Kelvin
-
Visualizations
Caption: Redox pathway of TTBDPQ.
Caption: Experimental workflow for CV analysis.
References
Application Notes & Protocols for the Quantification of 3,3',5,5'-Tetra-tert-butyldiphenoquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDQ), also known as DPQ, is a potent oxidizing agent utilized in various chemical syntheses.[1] Its ability to act as a two-electron acceptor makes it a valuable reagent in reactions such as the oxidative esterification of aldehydes and the N-acylation of amides.[1] Accurate quantification of TTBDQ is crucial for monitoring reaction kinetics, assessing product purity, and ensuring the quality control of starting materials. This document provides detailed application notes and proposed protocols for the quantitative analysis of TTBDQ using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The primary methods discussed are:
-
High-Performance Liquid Chromatography (HPLC): Offers high selectivity and sensitivity for the separation and quantification of TTBDQ from reaction mixtures and impurities.
-
UV-Vis Spectrophotometry: A rapid and straightforward method for determining the concentration of pure TTBDQ in a solution.
-
Electrochemical Methods: Based on the redox properties of the quinone moiety, offering high sensitivity.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₈H₄₀O₂ |
| Molecular Weight | 408.63 g/mol [2] |
| CAS Number | 2455-14-3[2] |
| Appearance | Red to Dark Blue to Black powder/crystal[3] |
| λmax | 418.5 - 420.0 nm (in THF + MeOH)[3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the recommended method for the accurate quantification of TTBDQ, especially in complex matrices such as reaction mixtures. A reverse-phase method is suitable for this non-polar compound.
Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 420 nm[3] |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Experimental Protocol
2.2.1. Reagents and Materials
-
This compound reference standard (>98% purity)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2.2.2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of TTBDQ reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock standard solution with the mobile phase.
2.2.3. Sample Preparation
-
Accurately weigh a sample containing TTBDQ and dissolve it in methanol to obtain a theoretical concentration within the calibration range.
-
For reaction mixtures, an appropriate extraction or dilution step may be necessary.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
2.2.4. Data Analysis
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the peak area of TTBDQ for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of TTBDQ in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance characteristics for the proposed HPLC method. These parameters should be experimentally determined during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined (Expected: < 1 µg/mL) |
| Limit of Quantitation (LOQ) | To be determined (Expected: < 5 µg/mL) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
UV-Vis Spectrophotometry
This method is suitable for the rapid quantification of TTBDQ in solutions where it is the primary absorbing species.
Experimental Protocol
3.1.1. Instrumentation
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
3.1.2. Reagents and Materials
-
This compound reference standard
-
Tetrahydrofuran (THF, spectroscopic grade)
-
Methanol (spectroscopic grade)
3.1.3. Preparation of Standard and Sample Solutions
-
Solvent System: Prepare a 1:1 (v/v) mixture of THF and methanol.
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of TTBDQ and dissolve it in 100 mL of the THF/methanol solvent system.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µg/mL) using the solvent system.
-
Sample Preparation: Dissolve the sample containing TTBDQ in the solvent system to achieve a concentration within the calibration range.
3.1.4. Measurement and Analysis
-
Set the spectrophotometer to measure the absorbance at the λmax of TTBDQ, which is approximately 420 nm.[3]
-
Use the THF/methanol solvent system as a blank.
-
Measure the absorbance of each standard and sample solution.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of TTBDQ in the sample from the calibration curve using Beer-Lambert's law.
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry (CV), can be used for the sensitive determination of TTBDQ due to its redox-active quinone structure.[5]
Proposed Method Parameters
| Parameter | Proposed Condition |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Electrolyte | 0.1 M Tetrabutylammonium perchlorate in Acetonitrile |
| Potential Range | +0.5 V to -1.5 V (vs. Ag/AgCl) |
| Scan Rate | 100 mV/s |
Experimental Protocol
-
Solution Preparation: Prepare a stock solution of TTBDQ in the electrolyte solution. Create a series of standard solutions by dilution.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the electrolyte solution.
-
Measurement: Perform cyclic voltammetry for each standard solution, recording the peak current.
-
Analysis: Plot the peak current versus the concentration of TTBDQ to generate a calibration curve. Determine the concentration of an unknown sample by measuring its peak current and using the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined (Expected: sub-µM range) |
| Limit of Quantitation (LOQ) | To be determined |
Visualizations
Role of TTBDQ as an Oxidizing Agent
Caption: Role of TTBDQ as an oxidant in a catalyzed reaction.
General Workflow for HPLC Analysis
Caption: Experimental workflow for the HPLC analysis of TTBDQ.
References
- 1. This compound, DPQ [organic-chemistry.org]
- 2. calpaclab.com [calpaclab.com]
- 3. 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | 2455-14-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3,3’,5,5’-Tetra-tert-butyl-4,4’-dibenzoquinone | SIELC Technologies [sielc.com]
- 5. Structural characterization and electrochemical properties of the 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,3',5,5'-Tetra-tert-butyldiphenoquinone as a Catalyst for Sulfide Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, yielding valuable intermediates for the preparation of various pharmaceuticals and agrochemicals. Traditional methods often rely on stoichiometric oxidants or heavy metal catalysts, which can generate significant waste and pose environmental concerns. The use of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) as an organocatalyst for the aerobic oxidation of sulfides presents a potentially greener and more sustainable alternative. DPQ is a commercially available and stable organic molecule that can act as a recyclable oxidant. The reduced form of DPQ, the corresponding bisphenol, can be readily reoxidized to DPQ by molecular oxygen, allowing for a catalytic cycle where oxygen from the air serves as the terminal oxidant. This application note provides a detailed protocol and framework for the use of DPQ in the catalytic aerobic oxidation of organic sulfides to sulfoxides.
Catalytic System Overview
The proposed catalytic system utilizes DPQ as an organocatalyst to facilitate the transfer of oxygen from the air to the sulfide substrate. The overall transformation is the selective oxidation of a sulfide to a sulfoxide, with water as the only theoretical byproduct.
Key Advantages:
-
Metal-Free Catalysis: Avoids the use of potentially toxic and expensive heavy metal catalysts.
-
Aerobic Oxidation: Utilizes readily available and environmentally benign air as the terminal oxidant.
-
Recyclable Catalyst: The catalytic nature of DPQ allows for its use in small quantities and potential for recovery and reuse.
-
High Selectivity: Organocatalytic systems often offer high selectivity for the sulfoxide over the sulfone.
Data Presentation: A Template for Experimental Results
As this is an emerging application, the following table serves as a template for researchers to systematically record and compare their experimental data.
| Entry | Sulfide Substrate | DPQ (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (Sulfoxide:Sulfone) |
| 1 | Thioanisole | 10 | 1.2 | Toluene | 80 | 24 | |||
| 2 | Methyl phenyl sulfide | 10 | 1.2 | Toluene | 80 | 24 | |||
| 3 | Dibenzyl sulfide | 10 | 1.2 | Dioxane | 90 | 24 | |||
| 4 | 4-Chlorothioanisole | 15 | 1.5 | Toluene | 80 | 36 | |||
| 5 | 4-Methoxythioanisole | 5 | 1.2 | Toluene | 70 | 18 |
Experimental Protocols
General Protocol for the Catalytic Aerobic Oxidation of Sulfides using DPQ
This protocol provides a general starting point for the investigation of DPQ-catalyzed sulfide oxidation. Optimization of catalyst loading, base, solvent, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
Sulfide substrate
-
This compound (DPQ)
-
Anhydrous base (e.g., Potassium tert-butoxide, DBU)
-
Anhydrous, high-boiling solvent (e.g., Toluene, Dioxane, Chlorobenzene)
-
Standard laboratory glassware for reactions under an air or oxygen atmosphere
-
Magnetic stirrer and heating plate
-
Analytical equipment for reaction monitoring (TLC, GC-MS, or LC-MS) and product characterization (NMR, IR)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air (or connected to an oxygen balloon), add the sulfide substrate (1.0 mmol, 1.0 equiv).
-
Add this compound (DPQ) (e.g., 0.1 mmol, 10 mol%).
-
Add the anhydrous base (e.g., Potassium tert-butoxide, 1.2 mmol, 1.2 equiv).
-
Add the anhydrous solvent (e.g., Toluene, 5 mL).
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of the reaction by TLC or GC-MS at regular intervals.
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfoxide.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the aerobic oxidation of sulfides using DPQ.
Experimental Workflow
Caption: General experimental workflow for DPQ-catalyzed sulfide oxidation.
Safety and Handling
-
This compound is a chemical irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The reaction should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are required; appropriate techniques for handling air-sensitive materials should be employed.
-
The use of an oxygen atmosphere should be handled with care to avoid the creation of flammable mixtures.
Conclusion
The use of this compound as a catalyst for the aerobic oxidation of sulfides offers a promising avenue for the development of more sustainable and environmentally friendly synthetic methodologies. While this application is still in its nascent stages, the principles of its catalytic action are well-founded. The protocols and frameworks provided in this document are intended to serve as a comprehensive guide for researchers to explore and optimize this novel catalytic system for their specific needs in drug discovery and development.
Application Notes and Protocols for Reactions Involving 3,3',5,5'-Tetra-tert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) is a versatile organic compound widely utilized as a strong oxidizing agent in various chemical syntheses.[1] Its bulky tetra-tert-butyl groups contribute to its stability and selectivity in reactions. This document provides detailed application notes and experimental protocols for key reactions involving DPQ, with a focus on its role in organic synthesis and its potential, though less explored, applications in drug development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₄₀O₂ |
| Molecular Weight | 408.6 g/mol [2] |
| Appearance | Red to dark blue to black powder/crystal[3] |
| CAS Number | 2455-14-3[2] |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Insoluble in water[4] |
Applications in Organic Synthesis
DPQ serves as a potent two-electron acceptor, readily being reduced to 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol. This property makes it an excellent oxidant in a variety of organic transformations, particularly in combination with N-heterocyclic carbene (NHC) catalysts.
Oxidative Esterification of Aldehydes
DPQ is an effective oxidant for the NHC-catalyzed oxidative esterification of aldehydes with alcohols. This reaction provides a direct and efficient method for the synthesis of esters from readily available starting materials.
Materials:
-
Aldehyde (1.0 mmol)
-
Alcohol (1.2 mmol)
-
N-heterocyclic carbene (NHC) precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl) (0.05 mmol, 5 mol%)
-
Base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.06 mmol, 6 mol%)
-
This compound (DPQ) (1.1 mmol)
-
Anhydrous solvent (e.g., THF, Dichloromethane) (5 mL)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde, alcohol, NHC precatalyst, and DPQ.
-
Add the anhydrous solvent and stir the mixture at room temperature.
-
Add the base dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Quantitative Data for Oxidative Esterification:
| Entry | Aldehyde | Alcohol | Catalyst | Oxidant | Yield (%) |
| 1 | Benzaldehyde | Methanol | IPr·HCl/DBU | DPQ | >95 |
| 2 | Cinnamaldehyde | Ethanol | IPr·HCl/DBU | DPQ | 92 |
| 3 | 4-Chlorobenzaldehyde | Isopropanol | IPr·HCl/DBU | DPQ | 88 |
| 4 | Hexanal | Benzyl alcohol | IPr·HCl/DBU | DPQ | 85 |
Yields are representative and may vary based on specific reaction conditions and substrates.
Caption: Workflow for NHC-catalyzed oxidative esterification using DPQ.
Oxidative N-Acylation of Sulfonamides
DPQ can also be employed as an oxidant in the synthesis of N-acylsulfonamides from sulfonamides and aldehydes.[5] This transformation is valuable for the preparation of compounds with potential biological activity.
Materials:
-
Sulfonamide (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Azolium salt (e.g., 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene) (0.1 mmol, 10 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
This compound (DPQ) (1.1 mmol)
-
Anhydrous solvent (e.g., Dioxane) (5 mL)
Procedure:
-
In a sealed tube, combine the sulfonamide, aldehyde, azolium salt, base, and DPQ.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).
-
After cooling to room temperature, filter the reaction mixture and wash the solid with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-acylsulfonamide.
Quantitative Data for Oxidative N-Acylation:
| Entry | Sulfonamide | Aldehyde | Catalyst/Base | Oxidant | Yield (%) |
| 1 | Benzenesulfonamide | Benzaldehyde | Triazolium/K₂CO₃ | DPQ | 85 |
| 2 | p-Toluenesulfonamide | 4-Methoxybenzaldehyde | Triazolium/K₂CO₃ | DPQ | 90 |
| 3 | Methanesulfonamide | 2-Naphthaldehyde | Triazolium/K₂CO₃ | DPQ | 78 |
| 4 | Benzenesulfonamide | Cinnamaldehyde | Triazolium/K₂CO₃ | DPQ | 82 |
Yields are representative and may vary based on specific reaction conditions and substrates.
Caption: Workflow for the synthesis of N-acylsulfonamides using DPQ.
Potential Applications in Drug Development
While DPQ is primarily known as a synthetic reagent, there is emerging interest in its potential therapeutic applications, including as an anticancer agent.[4] However, detailed studies on the biological activity and mechanism of action of DPQ are limited.
Insights from a Structurally Similar Compound: 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP)
Research on the structurally related compound, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), has provided valuable insights into the potential biological effects of this class of molecules. Studies have shown that TMBP can induce apoptosis and cell cycle arrest in cancer cells.[6] A key mechanism identified is the modulation of the PI3K/Akt/NF-κB signaling pathway.[7][8]
Cytotoxicity Data for TMBP against NCI-H460 Lung Cancer Cells: [8]
| Compound | Incubation Time (h) | IC₅₀ (µM) |
| TMBP | 24 | 154 |
| TMBP | 48 | Not Reported |
| TMBP | 72 | Not Reported |
Note: This data is for TMBP, not DPQ. Further research is required to determine the cytotoxicity of DPQ.
Postulated Signaling Pathway for Related Biphenylquinones
Based on the findings for TMBP, it can be hypothesized that DPQ might exert anticancer effects through a similar mechanism involving the inhibition of the PI3K/Akt/NF-κB signaling pathway, which is a critical regulator of cancer cell growth, survival, and proliferation.[9] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).
Caption: Postulated mechanism of DPQ via the PI3K/Akt/NF-κB pathway.
Disclaimer: The involvement of this compound in the PI3K/Akt/NF-κB signaling pathway is currently hypothetical and based on studies of structurally similar compounds. Further experimental validation is necessary to confirm this mechanism for DPQ.
Conclusion
This compound is a valuable and efficient oxidizing agent in modern organic synthesis, with well-established protocols for reactions such as oxidative esterification and N-acylation. While its potential in drug development is an area of growing interest, further research is required to fully elucidate its biological activities and mechanisms of action. The information provided in these application notes and protocols serves as a comprehensive guide for researchers utilizing DPQ in their experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 6. 3,3',5,5'-tetramethoxybiphenyl-4,4'diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,3',5,5'-Tetra-tert-butyldiphenoquinone in the Synthesis of Pharmaceutical Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), also known as DPQ, is a versatile and commercially available organic oxidizing agent with significant applications in the synthesis of pharmaceutical intermediates. Its utility stems from its role as a two-electron acceptor, forming 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol as a readily separable byproduct. A key advantage of TTBDPQ over other quinone-based oxidants, like benzoquinone, is the non-nucleophilic nature of its reduced form, which prevents interference with electrophilic species in the reaction mixture.[1] This attribute, coupled with its ability to be re-oxidized in situ, makes it an efficient and valuable reagent in modern organic synthesis. This document provides detailed application notes and experimental protocols for key reactions employing TTBDPQ in the formation of critical pharmaceutical building blocks, including esters, amides, and other acylated compounds.
Key Applications in Pharmaceutical Intermediate Synthesis
TTBDPQ has proven effective in a range of oxidative reactions that are fundamental to the construction of complex molecules in the pharmaceutical industry. These include, but are not limited to:
-
N-Heterocyclic Carbene (NHC) Catalyzed Oxidative Esterification and Amidation: TTBDPQ serves as the terminal oxidant in NHC-catalyzed reactions that convert aldehydes into valuable esters and amides. These functional groups are ubiquitous in active pharmaceutical ingredients (APIs).
-
Oxidative N-Acylation of Amides: The synthesis of imides, including N-sulfonylcarboxamides and dicarboxyimides, can be achieved through the direct oxidative N-acylation of primary amides with aldehydes, facilitated by TTBDPQ.[1]
-
Oxidative Dimerization Reactions: TTBDPQ can be employed to facilitate the oxidative coupling of various substrates, such as the dimerization of functionalized Grignard reagents.[1]
Experimental Protocols and Data
The following sections provide detailed experimental protocols for selected, high-impact applications of TTBDPQ in the synthesis of pharmaceutical intermediates.
NHC-Catalyzed Oxidative Esterification of Aldehydes
This protocol describes a general procedure for the N-heterocyclic carbene-catalyzed oxidative esterification of various aldehydes using TTBDPQ as the oxidant. This method is particularly useful for the synthesis of activated esters, which are valuable intermediates for subsequent amide bond formation.
Reaction Scheme:
Caption: General workflow for NHC-catalyzed oxidative esterification.
Experimental Protocol:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the NHC precursor (e.g., a triazolium salt, 0.1 mmol, 10 mol%) and a suitable base (e.g., DBU, 0.1 mmol, 10 mol%).
-
Add the desired alcohol (1.2 mmol, 1.2 equivalents) and the aldehyde (1.0 mmol, 1.0 equivalent).
-
Dissolve the reactants in a suitable dry solvent (e.g., THF or CH₂Cl₂, 5 mL).
-
To this solution, add this compound (1.1 mmol, 1.1 equivalents).
-
Stir the reaction mixture at room temperature for the time indicated in the table below, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ester.
Quantitative Data for Oxidative Esterification:
| Aldehyde Substrate | Alcohol Substrate | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Hexafluoroisopropanol | 12 | 95 | [1] |
| 4-Methoxybenzaldehyde | Hexafluoroisopropanol | 12 | 92 | [1] |
| Cinnamaldehyde | Hexafluoroisopropanol | 12 | 88 | [1] |
| Heptanal | Benzyl Alcohol | 16 | 85 | [1] |
Direct Oxidative N-Acylation of Primary Amides
This protocol outlines the synthesis of N-acylsulfonamides and other imides through the direct oxidative coupling of primary amides and aldehydes using TTBDPQ.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) as an oxidant. The information provided addresses common side reactions and issues encountered during the synthesis of DPQ and its subsequent use in oxidation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of DPQ from 2,6-di-tert-butylphenol (DTBP) resulted in a low yield and a significant amount of a yellow byproduct. What is this byproduct and how can I minimize its formation?
A1: A common yellow byproduct in the synthesis of DPQ is 2,6-di-tert-butyl-1,4-benzoquinone (BQ) .[1][2] Its formation is often favored under certain reaction conditions.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can significantly influence the product distribution. For instance, using N,N-dimethylformamide (DMF) as a solvent with a salcomine catalyst has been shown to selectively produce BQ, while other solvents like chloroform or methanol can lead to a mixture of products including polyphenylene ethers and diphenoquinones.
-
Catalyst Choice: The catalyst system plays a crucial role. While some catalysts may favor the formation of the desired DPQ, others might promote the formation of BQ. For example, certain iron porphyrin catalysts have been shown to produce BQ as a minor product.[1][2]
-
Control of Reaction Temperature: Overheating the reaction mixture can lead to increased side product formation. Maintaining the recommended temperature for your specific protocol is critical for maximizing the yield of DPQ.
-
Oxygen/Oxidant Concentration: An excess of the oxidant or improper control of oxygen introduction can lead to over-oxidation of the starting material or intermediates, favoring the formation of BQ.
Q2: After my DPQ synthesis, I isolated a colorless solid along with the desired red-purple DPQ. What is this and how can I avoid it?
A2: The colorless solid is likely 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H₂DPQ) , the reduced form of DPQ.[1][2] Its presence indicates an incomplete oxidation or that the reaction conditions favor the reduction of the newly formed DPQ.
Troubleshooting Steps:
-
Ensure Complete Oxidation: Increase the reaction time or the amount of oxidant to ensure all the starting DTBP is converted to DPQ.
-
Optimize Catalyst Loading: Insufficient catalyst may lead to incomplete conversion. Refer to the specific protocol for the optimal catalyst-to-substrate ratio.
-
Post-Reaction Work-up: During work-up, ensure that no reducing agents are inadvertently introduced.
-
Purification: H₂DPQ can typically be separated from DPQ by chromatography or recrystallization due to differences in polarity and solubility.
Q3: The reaction mixture of my DPQ synthesis turned into a dark, intractable tar-like substance. What could be the cause?
A3: The formation of a tar-like substance suggests polymerization of the phenolic starting material or intermediates. Phenoxy radicals, which are key intermediates in the oxidation of phenols, can undergo undesired polymerization if not efficiently coupled to form the desired product.[3][4]
Troubleshooting Steps:
-
Control Radical Concentration: The concentration of phenoxy radicals should be kept low to minimize polymerization. This can be achieved by the slow addition of the oxidant or by using a catalyst that controls the radical generation and coupling steps.
-
Reaction Temperature: As with other side reactions, excessive heat can promote polymerization.
-
Purity of Starting Materials: Impurities in the 2,6-di-tert-butylphenol can initiate or accelerate polymerization. Ensure the starting material is of high purity.
-
Inert Atmosphere: While oxygen is the oxidant, uncontrolled exposure to air and light can sometimes lead to undesired side reactions. Conducting the reaction under a controlled atmosphere as specified in the protocol is advisable.
Q4: When using DPQ as an oxidant in my reaction, I observe the formation of colored impurities and a decrease in the yield of my desired product. What are the possible side reactions of DPQ itself?
A4: While DPQ is a relatively stable oxidant, it can participate in side reactions, particularly with nucleophiles or under harsh conditions.
Potential Side Reactions of DPQ:
-
Michael Addition: The quinone rings of DPQ are electrophilic and can be susceptible to Michael addition by nucleophiles present in the reaction mixture. This can lead to the formation of adducts and consumption of the oxidant.
-
Diels-Alder Reactions: Quinones can act as dienophiles in Diels-Alder reactions. If your substrate or other components in the reaction mixture contain a diene functionality, this cycloaddition reaction can occur.
-
Degradation under Harsh Conditions: Exposure to strong acids, bases, or high temperatures for prolonged periods can lead to the degradation of the DPQ molecule.
-
Reaction with Solvents: Some solvents, especially nucleophilic ones, might react with DPQ, although the bulky tert-butyl groups offer significant steric hindrance, reducing its reactivity compared to simpler quinones.[5]
Troubleshooting Steps:
-
pH Control: Maintain the reaction pH as specified in the protocol to avoid acid- or base-catalyzed side reactions of DPQ.
-
Choice of Solvent: Use non-nucleophilic solvents to minimize the risk of Michael addition.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize degradation and unwanted side reactions.
-
Substrate Compatibility: Carefully consider the structure of your substrate and other reagents to anticipate potential side reactions like Diels-Alder cycloadditions.
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound (DPQ)
| Side Product | Chemical Name | Appearance | Reason for Formation |
| BQ | 2,6-di-tert-butyl-1,4-benzoquinone | Yellow Solid | Over-oxidation of the starting phenol.[1][2] |
| H₂DPQ | 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl | Colorless Solid | Incomplete oxidation or reduction of DPQ.[1][2] |
| Polymers | Poly(phenylene ether) derivatives | Dark Tar-like Substance | Uncontrolled polymerization of phenoxy radicals.[3][4] |
Table 2: Influence of Reaction Conditions on Product Distribution in the Oxidation of 2,6-di-tert-butylphenol (Qualitative)
| Condition | To Maximize DPQ Yield | To Minimize BQ Formation | To Minimize H₂DPQ Formation | To Minimize Polymerization |
| Catalyst | Use selective coupling catalysts (e.g., certain copper or iron complexes). | Avoid conditions that favor over-oxidation. | Ensure high catalyst activity and sufficient loading. | Use catalysts that control radical coupling. |
| Solvent | Non-coordinating, aprotic solvents. | Avoid solvents that promote over-oxidation (e.g., DMF with some catalysts). | Ensure solvent does not interfere with the oxidant. | Use solvents that do not promote radical chain reactions. |
| Temperature | Optimal temperature as per protocol. | Avoid high temperatures. | Ensure temperature is sufficient for complete oxidation. | Avoid high temperatures. |
| Oxidant | Controlled addition of oxidant. | Avoid large excess of oxidant. | Ensure sufficient oxidant is present. | Gradual addition of oxidant. |
Experimental Protocols
Protocol 1: Synthesis of this compound (DPQ) via Catalytic Oxidation of 2,6-di-tert-butylphenol (DTBP)
This protocol is a general guideline and may need optimization based on the specific catalyst and equipment used.
Materials:
-
2,6-di-tert-butylphenol (DTBP)
-
Catalyst (e.g., a copper(II) or iron(II) complex)
-
Solvent (e.g., methanol, chloroform, or toluene)
-
Oxidant (e.g., molecular oxygen, hydrogen peroxide, or tert-butyl hydroperoxide)
-
Base (if required by the catalyst, e.g., KOH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2,6-di-tert-butylphenol in the chosen solvent.
-
Add the catalyst and base (if applicable) to the solution.
-
Heat the mixture to the desired temperature (e.g., 50-70 °C).
-
Introduce the oxidant (e.g., bubble oxygen through the solution or add the peroxide dropwise) at a controlled rate while vigorously stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
The crude product can be isolated by evaporation of the solvent.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to separate DPQ from BQ and H₂DPQ.
Visualizations
Caption: Pathway of DPQ synthesis and major side reactions.
Caption: Troubleshooting workflow for DPQ synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound, DPQ [organic-chemistry.org]
Navigating the Purification of 3,3',5,5'-Tetra-tert-butyldiphenoquinone: A Technical Guide
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ) from reaction mixtures.
This guide offers detailed experimental protocols, data-driven comparisons of purification methods, and visual workflows to streamline your purification processes and ensure the high purity required for sensitive applications.
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of TTBDPQ, providing practical solutions in a question-and-answer format.
Q1: My final product is a deep red-purple solid, but it shows multiple spots on the TLC plate. What are the likely impurities?
A1: The most common impurities in TTBDPQ synthesis arise from incomplete oxidation of the starting material, 2,6-di-tert-butylphenol, or from side reactions. The primary impurities to consider are:
-
2,6-di-tert-butylphenol: The unreacted starting material.
-
2,6-di-tert-butyl-1,4-benzoquinone: A potential byproduct of the oxidation reaction.[1][2]
-
4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl: The reduced form of TTBDPQ (a hydroquinone).
These impurities can be visualized on a TLC plate, typically using a mobile phase of hexane and ethyl acetate.
Q2: I'm having trouble separating TTBDPQ from the starting material using column chromatography. What conditions should I use?
A2: For effective separation of the non-polar TTBDPQ from the more polar starting material and byproducts, a normal-phase column chromatography setup is recommended.
-
Stationary Phase: Silica gel (standard mesh size).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mobile phase (e.g., 1-2% ethyl acetate in hexane) to elute any non-polar impurities and then gradually increase the polarity (e.g., up to 10-20% ethyl acetate) to elute the TTBDPQ. The more polar impurities will remain on the column and can be washed out with a higher polarity solvent.
Q3: My recrystallization attempt resulted in a poor yield or an oily product. What can I do to improve it?
A3: Successful recrystallization depends heavily on the choice of solvent. For TTBDPQ, a non-polar solvent is generally a good starting point.
-
Solvent Selection: Consider recrystallizing from a solvent like n-hexane.[1] The crude product should be dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form pure crystals.
-
Troubleshooting "Oiling Out": If the product "oils out" instead of crystallizing, it may be due to the presence of significant impurities or too rapid cooling. Try redissolving the oil in more hot solvent and allowing it to cool even more slowly. Seeding the solution with a small crystal of pure TTBDPQ can also induce crystallization.
-
Improving Yield: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After cooling to room temperature, placing the flask in an ice bath can further promote crystallization.
Frequently Asked Questions (FAQs)
What is the expected appearance and purity of high-quality TTBDPQ?
High-purity TTBDPQ is typically a red to dark blue or black crystalline powder.[3] Commercially available high-purity TTBDPQ is often specified as ≥98% pure, as determined by High-Performance Liquid Chromatography (HPLC).[3][4][5]
Which analytical techniques are best for assessing the purity of TTBDPQ?
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification and identifying the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase HPLC method, similar to those used for other quinones, can be employed. A typical mobile phase would consist of a mixture of acetonitrile and water.[6]
-
Spectroscopy (NMR, IR, Mass Spectrometry): Useful for confirming the chemical structure and identifying any unknown impurities.
Comparison of Purification Methods
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The following table summarizes the advantages and disadvantages of common techniques for TTBDPQ purification.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Good to Excellent (>98%) | Moderate to High | Simple, cost-effective for large quantities. | Can be less effective for removing impurities with similar solubility. Potential for lower yield due to product remaining in the mother liquor. |
| Column Chromatography | Excellent (>99%) | Moderate | Highly effective for separating compounds with different polarities. Can achieve very high purity. | More time-consuming and requires larger volumes of solvent. Can be less practical for very large-scale purifications. |
| Sublimation | Excellent (>99%) | Low to Moderate | Can provide very high purity for compounds that sublime well. Solvent-free method. | Not suitable for all compounds. Can be difficult to scale up. Requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in hexane.
-
Load the Sample: Dissolve the crude TTBDPQ in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry sample to the top of the prepared column.
-
Elution: Begin eluting the column with 100% hexane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure TTBDPQ.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified TTBDPQ.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude TTBDPQ in a test tube and add a small amount of n-hexane. Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate for recrystallization.
-
Dissolution: In a larger flask, add the crude TTBDPQ and the minimum amount of hot n-hexane required for complete dissolution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The TTBDPQ should crystallize out. To maximize the yield, you can further cool the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of TTBDPQ.
Caption: Workflow for Column Chromatography Purification of TTBDPQ.
This diagram outlines the key decision points in selecting a purification strategy.
Caption: Decision Tree for Selecting a TTBDPQ Purification Method.
References
- 1. sid.ir [sid.ir]
- 2. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | 2455-14-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3,3’,5,5’-Tetra-tert-butyl-4,4’-dibenzoquinone | SIELC Technologies [sielc.com]
Technical Support Center: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ) Mediated Reactions
Welcome to the technical support center for 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during TTBDPQ-mediated reactions, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The N-heterocyclic carbene (NHC) precatalyst may not have been effectively converted to the active carbene. | - Ensure anhydrous and anaerobic conditions for the generation of the NHC. - Use a fresh, high-quality base (e.g., t-BuOK, NaH) for deprotonation of the azolium salt precatalyst. - Consider using a stronger base if deprotonation is suspected to be incomplete. |
| 2. Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | - For most NHC-catalyzed reactions with TTBDPQ, room temperature is a good starting point. - If the reaction is sluggish, consider gently heating to 40-50 °C. - If decomposition is observed, perform the reaction at a lower temperature (e.g., 0 °C). | |
| 3. Incorrect Stoichiometry: The molar ratio of reactants, catalyst, base, and TTBDPQ may not be optimal. | - A common starting point is: Substrate (1.0 eq), Aldehyde (1.2-1.5 eq), NHC precatalyst (10-20 mol%), Base (1.2-1.5 eq), TTBDPQ (1.1-1.2 eq). - Systematically vary the stoichiometry of each component to find the optimal ratio for your specific substrates. | |
| 4. Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting solubility of reagents or the stability of intermediates. | - Tetrahydrofuran (THF) is a commonly used and effective solvent for these reactions. - Other aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) can also be tested. - Ensure the use of anhydrous solvents to prevent unwanted side reactions. | |
| Formation of Side Products | 1. Aldehyde Self-Condensation (Aldol Reaction): The aldehyde starting material may undergo self-condensation, especially in the presence of a strong base. | - Add the aldehyde slowly to the reaction mixture containing the activated catalyst and other reagents. - Use a less hindered or weaker base if aldol condensation is a significant issue. |
| 2. Disproportionation of Aldehyde (Cannizzaro Reaction): Aromatic aldehydes lacking an α-hydrogen can undergo disproportionation in the presence of a strong base. | - This is less common under typical NHC-catalyzed conditions but can occur. Using the correct stoichiometry of the base is crucial. | |
| 3. Decomposition of TTBDPQ or Breslow Intermediate: The oxidant or key reaction intermediates may be unstable under the reaction conditions. | - Protect the reaction from light, as quinones can be light-sensitive. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. | |
| Incomplete Conversion of Starting Material | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). - Extend the reaction time if starting material is still present. |
| 2. Catalyst Deactivation: The NHC catalyst may be degrading over the course of the reaction. | - Ensure strict anaerobic and anhydrous conditions. - If the reaction stalls, consider adding a second portion of the catalyst and base. | |
| Difficulty in Product Isolation | 1. Co-elution with TTBDPQ Byproduct: The reduced form of TTBDPQ, 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol, may be difficult to separate from the desired product. | - The biphenol byproduct is generally less polar than many acylated products. Adjusting the polarity of the eluent during column chromatography should allow for separation. - In some cases, a basic or acidic wash during the workup can help to remove the phenolic byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (TTBDPQ) in these reactions?
A1: TTBDPQ acts as a mild and efficient oxidant. In the context of N-heterocyclic carbene (NHC) catalyzed reactions, it is responsible for oxidizing the Breslow intermediate, which is formed from the reaction of the NHC with an aldehyde. This oxidation generates a highly reactive acyl azolium intermediate, which then acylates the desired nucleophile (e.g., an amide or an alcohol). TTBDPQ is a two-electron acceptor and is reduced to 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol, a byproduct that is typically easy to separate.[1]
Q2: How do I choose the right N-heterocyclic carbene (NHC) precatalyst for my reaction?
A2: The choice of NHC precatalyst can significantly impact the reaction outcome. Triazolium salts are commonly used and have been shown to be effective in many TTBDPQ-mediated reactions.[2] The steric and electronic properties of the substituents on the NHC ring can influence catalytic activity. It is often beneficial to screen a small library of NHC precatalysts to identify the optimal one for a specific transformation.
Q3: What is the optimal base to use in TTBDPQ-mediated reactions?
A3: The base plays a crucial role in generating the active NHC from its precatalyst. Strong, non-nucleophilic bases are generally preferred. Potassium tert-butoxide (t-BuOK) and sodium hydride (NaH) have been successfully used in many of these reactions.[2] The choice of base can affect the reaction rate and the formation of side products, so it may need to be optimized for your specific system.
Q4: Can I use other oxidants instead of TTBDPQ?
A4: While other oxidants can be used in NHC-catalyzed reactions, TTBDPQ offers several advantages. Its reduction product is a non-nucleophilic phenol, which minimizes interference with the desired reaction pathway.[1] Furthermore, it is a solid that is relatively easy to handle. However, depending on the specific reaction, other oxidants like quinones, azobenzenes, or even molecular oxygen under certain conditions might be employed. A comparative study would be necessary to determine the best oxidant for a particular transformation.
Q5: My reaction is sensitive to air and moisture. What precautions should I take?
A5: Many NHC-catalyzed reactions are sensitive to air and moisture. The NHC itself can be deactivated by oxygen and water. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon). Using freshly dried solvents and flame- or oven-dried glassware is also highly recommended to ensure the best possible yield.
Data Presentation
The following table summarizes the optimization of reaction conditions for the organocatalytic direct N-acylation of p-toluenesulfonamide with 4-nitrobenzaldehyde using TTBDPQ as the oxidant. This data is adapted from the work of Zheng et al. in J. Org. Chem. 2017, 82, 6940-6945.[2]
| Entry | Catalyst (mol%) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | C3 (20) | t-BuOK (1.2) | THF | 25 | 12 | 85 |
| 2 | C3 (20) | NaH (1.2) | THF | 25 | 12 | 92 |
| 3 | C3 (20) | K2CO3 (1.2) | THF | 25 | 12 | <10 |
| 4 | C3 (20) | DBU (1.2) | THF | 25 | 12 | <10 |
| 5 | C3 (20) | NaH (1.2) | DCM | 25 | 12 | 75 |
| 6 | C3 (20) | NaH (1.2) | Toluene | 25 | 12 | 68 |
| 7 | C3 (20) | NaH (1.2) | MeCN | 25 | 12 | 81 |
| 8 | C3 (10) | NaH (1.2) | THF | 25 | 12 | 90 |
| 9 | C3 (20) | NaH (1.5) | THF | 25 | 12 | 95 |
| 10 | C3 (20) | NaH (1.5) | THF | 25 | 8 | 97 |
| 11 | C3 (20) | NaH (1.5) | THF | 0 | 24 | 88 |
| 12 | C3 (20) | NaH (1.5) | THF | 40 | 6 | 96 |
Reaction Conditions: p-toluenesulfonamide (0.2 mmol), 4-nitrobenzaldehyde (0.3 mmol), TTBDPQ (0.24 mmol), in solvent (2.0 mL) under N2 atmosphere.[2]
Experimental Protocols
General Procedure for the N-Heterocyclic Carbene-Catalyzed Oxidative N-Acylation of Amides with Aldehydes using TTBDPQ
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Heterocyclic carbene (NHC) precatalyst (e.g., a triazolium salt)
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., NaH, 60% dispersion in mineral oil)
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Amide starting material
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Aldehyde starting material
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This compound (TTBDPQ)
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Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven- or flame-dried)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the NHC precatalyst (0.04 mmol, 20 mol%) and the base (e.g., NaH, 0.3 mmol, 1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (2.0 mL) and stir the suspension at room temperature for 20-30 minutes to allow for the in situ generation of the active NHC.
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To this mixture, add the amide (0.2 mmol, 1.0 eq), the aldehyde (0.3 mmol, 1.5 eq), and TTBDPQ (0.24 mmol, 1.2 eq).
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Stir the reaction mixture at room temperature (or the optimized temperature) and monitor the progress of the reaction by TLC or LC-MS.
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Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH4Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Catalytic cycle of an NHC-mediated reaction with TTBDPQ.
Caption: Troubleshooting workflow for low reaction yield.
References
Stability of 3,3',5,5'-Tetra-tert-butyldiphenoquinone under acidic/basic conditions
Technical Support Center: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ)
Welcome to the technical support center for this compound (TTBDPQ). This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the stability of TTBDPQ under acidic and basic conditions during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (TTBDPQ)?
This compound is a yellow crystalline solid that is generally stable under ambient conditions when stored in a cool, dry place and protected from light.[1] However, its stability can be compromised by exposure to certain acidic and basic conditions, as well as prolonged exposure to light. The bulky tert-butyl groups at the 3,3',5, and 5' positions provide significant steric hindrance, which enhances its stability compared to unsubstituted diphenoquinones that are more susceptible to reactions like hydration.[2]
Q2: How does pH affect the stability of TTBDPQ?
Q3: What are the potential degradation pathways for TTBDPQ?
Under harsh acidic or basic conditions, quinone structures can be susceptible to nucleophilic attack, such as hydration. However, the steric bulk of the four tert-butyl groups on TTBDPQ is expected to significantly inhibit such reactions.[2] The primary transformation of TTBDPQ observed in many chemical reactions is its reduction to the corresponding bisphenol, 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol. This reduction is often reversible.[6][7]
Q4: Is TTBDPQ sensitive to light?
Yes, TTBDPQ is a photoactive compound. It has been used as a component in organic photocatalytic systems.[8] This photoactivity implies that prolonged exposure to light, especially UV radiation, could lead to degradation or unwanted side reactions. Therefore, it is recommended to store TTBDPQ in a dark container and to protect reaction mixtures from light unless photo-activation is intended.
Troubleshooting Guides
This section provides guidance for common issues that may arise during experiments involving TTBDPQ in acidic or basic media.
Issue 1: Unexpected Color Change or Loss of Color in Solution
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Symptom: A solution of TTBDPQ (typically yellow to orange) loses its color or changes to an unexpected color (e.g., brown) over time.
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Possible Cause: This often indicates the reduction of the quinone to its corresponding colorless bisphenol or potential degradation of the molecule.
-
Troubleshooting Steps:
-
Verify Reversibility: Attempt to re-oxidize the solution. Bubbling air or oxygen through the solution, particularly under basic conditions, can regenerate the yellow color of TTBDPQ if only reduction has occurred.[6]
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Analyze the Mixture: Use techniques like TLC, HPLC, or UV-Vis spectroscopy to check for the presence of the expected reduced product (3,3',5,5'-tetra-tert-butyl-4,4'-biphenol) and any new, unexpected peaks that might indicate degradation products.
-
Control for Light Exposure: Repeat a small-scale experiment in the dark to rule out photodegradation.
-
Evaluate pH: If the color change is rapid and irreversible, the pH of the medium may be too harsh. Consider using a milder acid or base, or a buffered solution if the reaction chemistry allows.
-
Issue 2: Incomplete Reaction or Low Yield When Using TTBDPQ as an Oxidant
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Symptom: A reaction where TTBDPQ is used as an oxidant does not proceed to completion or gives a lower than expected yield of the oxidized product.
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Possible Cause: The stability of TTBDPQ may be compromised under the reaction conditions, or the redox potential of the system is not optimal.
-
Troubleshooting Steps:
-
Monitor TTBDPQ Concentration: Use an appropriate analytical technique (e.g., HPLC, UV-Vis) to track the concentration of TTBDPQ throughout the reaction. A rapid decrease in concentration without a corresponding formation of the desired product suggests degradation.
-
Adjust pH: The oxidizing power of quinones can be pH-dependent. A slight modification of the pH might improve the reaction rate and yield.
-
Consider Solvent Effects: Ensure TTBDPQ is fully soluble in the chosen solvent system. Poor solubility can limit its effective concentration. TTBDPQ is soluble in solvents like tetrahydrofuran.[9]
-
Evaluate Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate degradation. If degradation is suspected, try running the reaction at a lower temperature.
-
Data Summary
The following table summarizes the qualitative stability of TTBDPQ based on available literature.
| Condition | Stability | Observations and Remarks | Citations |
| Neutral (Solid) | High | Stable when stored in a cool, dry, dark place. | [1] |
| Neutral (Solution) | Moderate to High | Stable in many organic solvents. Protect from light. | [8][9] |
| Acidic | Limited Data | Generally considered stable in the presence of electrophiles due to the non-nucleophilic nature of its reduction product. | [6] |
| Basic | Moderate | Used as an oxidant in the presence of inorganic bases. The reduced form is readily re-oxidized under basic conditions with oxygen. Some diphenoquinones show instability in alkaline media. | [3][4][5][6] |
| Light Exposure | Low to Moderate | Photoactive; can be used in photocatalysis. Prone to photodegradation. | [8] |
Experimental Protocols
Protocol 1: Monitoring TTBDPQ Stability by UV-Vis Spectroscopy
This protocol provides a general method for assessing the stability of TTBDPQ in a given solvent system under specific pH conditions.
-
Preparation of TTBDPQ Stock Solution:
-
Accurately weigh a small amount of TTBDPQ and dissolve it in a suitable organic solvent (e.g., THF or a mixture of THF and methanol) to prepare a stock solution of known concentration (e.g., 1 mM). TTBDPQ has a characteristic absorbance maximum (λmax) around 418-420 nm.
-
-
Preparation of Test Solutions:
-
Prepare separate test solutions by diluting the stock solution with the acidic, basic, or neutral medium to be tested to a final concentration suitable for UV-Vis analysis (e.g., 10-50 µM). Ensure the final solvent composition is consistent across all test solutions.
-
-
UV-Vis Measurement:
-
Immediately after preparation, measure the initial absorbance spectrum of each test solution, paying close attention to the absorbance at the λmax.
-
Store the test solutions under the desired experimental conditions (e.g., specific temperature, light or dark).
-
At regular time intervals (e.g., every 30 minutes or as needed), measure the UV-Vis spectrum of each solution.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates a reduction in the concentration of TTBDPQ.
-
The rate of degradation can be determined from the slope of this plot.
-
Visualizations
Caption: Troubleshooting workflow for TTBDPQ stability issues.
Caption: General reaction pathways of TTBDPQ.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, DPQ [organic-chemistry.org]
- 7. Structural characterization and electrochemical properties of the 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
Technical Support Center: Catalyst Systems in 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalyst systems in the synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of TTBDPQ from 2,6-di-tert-butylphenol?
A1: The most frequently employed catalysts for the oxidative coupling of 2,6-di-tert-butylphenol to TTBDPQ are cobalt and copper-based complexes. Cobalt-salen complexes, in particular, are widely utilized due to their high activity and selectivity.[1] Copper-based catalysts, often involving Schiff base ligands, are also effective and offer an alternative catalytic system.[2]
Q2: What are the typical signs of catalyst deactivation in my TTBDPQ synthesis?
A2: Common indicators of catalyst deactivation include a noticeable decrease in the reaction rate, leading to lower conversion of the 2,6-di-tert-butylphenol starting material. You may also observe a change in the color of the reaction mixture or the catalyst itself, and in some cases, the formation of insoluble precipitates. A decline in the selectivity towards the desired TTBDPQ product, with an increase in byproducts, is another key sign.
Q3: What are the primary causes of catalyst deactivation in this system?
A3: Catalyst deactivation in TTBDPQ synthesis can occur through several mechanisms:
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Oxidation of the Metal Center: For cobalt-based catalysts, the active Co(II) center can be oxidized to an inactive Co(III) state.
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Fouling: The catalyst surface can be blocked by the deposition of high molecular weight byproducts or polymers, often referred to as "coke".
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.
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Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst complex.
-
Leaching: The active metal can be lost from the support (for heterogeneous catalysts) or solubilize into the reaction medium (for homogeneous catalysts), reducing the effective catalyst concentration.[2]
Q4: Is it possible to regenerate a deactivated catalyst used in TTBDPQ synthesis?
A4: Yes, in many instances, the activity of a deactivated catalyst can be partially or fully restored through appropriate regeneration procedures. The success of regeneration depends on the primary cause of deactivation.
Q5: How many times can a catalyst be regenerated and reused?
A5: The number of possible regeneration and reuse cycles depends on the specific catalyst, the reaction conditions, and the regeneration method employed. Some robust catalyst systems can be reused multiple times without a significant loss of activity.[1] However, some degree of irreversible deactivation is common with each cycle.
Troubleshooting Guides
Issue 1: Decreased Reaction Rate and Low Conversion
| Possible Cause | Suggested Solution |
| Catalyst Deactivation (General) | Refer to the specific deactivation mechanisms below for targeted troubleshooting. |
| Insufficient Catalyst Loading | Ensure the correct catalyst-to-substrate ratio is being used as per the experimental protocol. |
| Low Reaction Temperature | Verify the reaction temperature is at the optimal level. Low temperatures can lead to slow reaction kinetics. |
| Poor Mixing | Ensure adequate stirring to overcome mass transfer limitations, especially in heterogeneous systems. |
Issue 2: Change in Catalyst Color
| Possible Cause | Suggested Solution |
| Oxidation of Cobalt(II) to Cobalt(III) | A color change from the active Co(II) species (often red or brown) to a different hue can indicate oxidation. Consider regenerating the catalyst via chemical reduction. |
| Formation of Inactive Dimers | Some cobalt complexes can form inactive µ-peroxo dimers, which may present a different color. |
| Adsorption of Reactants or Products | The color change may be due to the coordination of reactants or products to the metal center. Washing the catalyst may resolve this. |
Issue 3: Low Selectivity to TTBDPQ (High Byproduct Formation)
| Possible Cause | Suggested Solution |
| Sub-optimal Reaction Conditions | Re-evaluate and optimize reaction parameters such as temperature, pressure, and reaction time. Incorrect conditions can favor the formation of byproducts like 2,6-di-tert-butyl-p-benzoquinone. |
| Presence of Water | Water can negatively impact catalyst activity and selectivity in some systems. Ensure the use of dry solvents and reactants. |
| Catalyst Degradation | The active sites of the catalyst may have been altered, leading to different reaction pathways. Consider using a fresh batch of catalyst or regenerating the current batch. |
Quantitative Data on Catalyst Performance
The following tables summarize typical performance data for catalysts used in the oxidation of 2,6-di-tert-butylphenol. Please note that specific values can vary significantly based on the exact catalyst structure, support material, and reaction conditions.
Table 1: Typical Catalyst Performance and Deactivation
| Catalyst System | Initial Conversion (%) | Conversion after 5 Cycles (%) | Primary Deactivation Mechanism |
| Homogeneous Co(salen) | >95% | ~70-80% | Oxidation of Co(II), Dimer formation |
| Supported Co(salen) on SiO₂ | ~90% | ~60-70% | Leaching, Fouling |
| Homogeneous Copper-Schiff Base | ~85-90% | ~65-75% | Ligand degradation, Metal leaching |
| Supported Copper on Al₂O₃ | ~80% | ~50-60% | Leaching, Sintering |
Table 2: Regeneration Efficiency for Common Deactivation Mechanisms
| Deactivation Mechanism | Regeneration Method | Typical Activity Recovery (%) |
| Fouling (Coke) | Thermal Treatment (Calcination) | 75-90%[3] |
| Fouling (Soluble byproducts) | Solvent Washing | 60-80% |
| Oxidation of Metal Center (Co) | Chemical Reduction | 80-95% |
| Leaching (Supported Catalysts) | Not reversible by simple regeneration | N/A |
Experimental Protocols
Protocol 1: Synthesis of TTBDPQ using a Homogeneous Cobalt-Salen Catalyst
-
Catalyst Preparation: Prepare the Co(salen) catalyst according to established literature procedures.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,6-di-tert-butylphenol in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Catalyst Addition: Add the Co(salen) catalyst to the solution (typically 0.1-1 mol%).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 40-60 °C) and bubble oxygen or air through the solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Regeneration of a Deactivated Homogeneous Cobalt-Salen Catalyst (Solvent Washing)
-
Catalyst Recovery: After the reaction, precipitate the catalyst by adding a non-solvent (e.g., water or hexane).
-
Filtration: Collect the precipitated catalyst by filtration.
-
Washing: Wash the catalyst sequentially with appropriate solvents to remove adsorbed impurities and byproducts. A typical washing sequence might include methanol, followed by diethyl ether.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Storage: Store the regenerated catalyst under an inert atmosphere to prevent re-oxidation.
Protocol 3: Regeneration of a Deactivated Supported Catalyst (Thermal Treatment)
-
Catalyst Recovery: Separate the supported catalyst from the reaction mixture by filtration.
-
Solvent Wash: Wash the catalyst with a suitable solvent to remove any residual reactants and products.
-
Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the solvent.
-
Calcination: Place the dried catalyst in a tube furnace and heat it under a flow of air or an inert gas containing a low concentration of oxygen. The temperature and duration of calcination should be optimized to ensure complete removal of coke without causing thermal damage to the catalyst (a typical range is 300-500 °C for several hours).[4]
-
Cooling: Cool the catalyst to room temperature under an inert gas flow before use.
Visualizations
Caption: A logical workflow for troubleshooting low yields in TTBDPQ synthesis.
Caption: Common catalyst deactivation pathways in TTBDPQ synthesis.
Caption: A decision-making workflow for catalyst regeneration based on the deactivation cause.
References
Technical Support Center: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis and use of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), with a focus on addressing over-oxidation and related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTBDPQ) and what is its primary application?
This compound, also known as DPQ, is a strong oxidizing agent commonly used in organic synthesis.[1] It is a yellow crystalline solid with the chemical formula C₂₈H₄₀O₂.[2] Its primary role is to act as a two-electron acceptor in oxidation reactions, such as the oxidative acylation of alcohols and the esterification of aldehydes.[3] A key advantage of TTBDPQ is that its reduced form, a bisphenol, is non-nucleophilic and can be easily separated from the reaction mixture.[3]
Q2: How is TTBDPQ typically synthesized?
TTBDPQ is generally prepared through the oxidative dimerization of 2,6-di-tert-butylphenol (DTBP) using various oxidizing agents and catalytic systems.[4][5][6] Common oxidants include molecular oxygen, hydrogen peroxide, and tert-butyl hydroperoxide, often in the presence of a metal catalyst such as copper or iron complexes.[6][7][8] The reaction is typically carried out in an alkaline medium.[4]
Q3: What are the common impurities or byproducts encountered during the synthesis of TTBDPQ?
The most frequently observed byproduct is 2,6-di-tert-butyl-1,4-benzoquinone (DTBBQ).[5][9] Another potential byproduct is the reduced form of TTBDPQ, 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H₂DPQ), which can form under certain conditions, particularly with lower oxidant-to-substrate ratios.[5][7]
Q4: What does "over-oxidation" refer to in the context of TTBDPQ?
While the term "over-oxidation" is not formally defined in the reviewed literature for TTBDPQ itself, in the context of its synthesis from 2,6-di-tert-butylphenol, it can be understood as the formation of the byproduct 2,6-di-tert-butyl-1,4-benzoquinone (DTBBQ) instead of the desired dimerized product, TTBDPQ. This represents a competing oxidation pathway.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of TTBDPQ and significant formation of 2,6-di-tert-butyl-1,4-benzoquinone (DTBBQ). | The reaction conditions favor the formation of the monomeric quinone over the dimeric diphenoquinone. This can be influenced by the catalyst, oxidant, and reaction time. | Optimize the catalyst system. For example, certain copper-based catalysts have shown high selectivity for TTBDPQ.[6][8] Adjust the oxidant-to-substrate ratio; an excess of oxidant might promote the formation of byproducts.[7] Monitor the reaction progress and stop it once the formation of TTBDPQ is maximized to prevent further side reactions. |
| Presence of 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H₂DPQ) in the final product. | Incomplete oxidation of the intermediate bisphenol or reduction of the TTBDPQ product. This can occur with insufficient oxidant or a low oxidant/substrate ratio.[5][7] | Ensure a sufficient amount of the oxidizing agent is used. A higher oxidant-to-substrate ratio may be necessary.[7] Increase the reaction time or temperature to promote complete oxidation to TTBDPQ, while carefully monitoring for the formation of other byproducts. |
| The reaction mixture is a different color than the expected deep red of TTBDPQ. | The presence of byproducts can alter the color of the reaction mixture. A yellow color may indicate the presence of DTBBQ.[1] | Analyze the reaction mixture using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the components.[4][9] Based on the identified byproducts, adjust the reaction conditions as suggested above. |
| Difficulty in purifying TTBDPQ from byproducts. | The byproducts, particularly DTBBQ, may have similar polarities to TTBDPQ, making separation by standard column chromatography challenging. | Employ alternative purification techniques such as preparative layer chromatography (PLC) with an appropriate eluent system (e.g., petroleum ether and ethyl acetate).[9] Recrystallization from a suitable solvent system can also be an effective method for purification. |
Quantitative Data on Byproduct Formation
The following table summarizes reported yields and selectivities for the formation of TTBDPQ and its major byproducts under different catalytic systems.
| Catalyst System | Oxidant | Substrate | TTBDPQ Yield/Selectivity | DTBBQ Yield/Selectivity | H₂DPQ Yield/Selectivity | Reference |
| Cobalt(II) phthalocyanine tetrasulfonate | tert-butylhydroperoxide | 2,6-di-tert-butylphenol | 56% (in 3h) - 73% (in 8h) | Formed when oxidant/substrate ratio > 10 | ~14% | [7] |
| Iron porphyrin tetracarboxylate | tert-butyl hydroperoxide | 2,6-di-tert-butylphenol | Major Product | Minor Product | Major Product | [5] |
| Phenols Oxidation Catalyst (POC) | Oxygen | 2,6-di-tert-butylphenol | 85-90% selectivity | ~5% selectivity | up to 10% selectivity | [4] |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound (TTBDPQ)
This protocol is a generalized procedure based on common methods for the oxidation of 2,6-di-tert-butylphenol. Researchers should consult specific literature for precise amounts, reaction times, and safety precautions.
Materials:
-
2,6-di-tert-butylphenol (DTBP)
-
Catalyst (e.g., copper(I) chloride, cobalt(II) phthalocyanine)
-
Oxidant (e.g., Oxygen gas, tert-butyl hydroperoxide)
-
Solvent (e.g., Methanol, Aqueous alkaline solution)
-
Base (e.g., Potassium hydroxide, Pyridine)
Procedure:
-
Dissolve 2,6-di-tert-butylphenol in the chosen solvent in a suitable reaction vessel.
-
Add the catalyst and the base to the reaction mixture.
-
Introduce the oxidant. If using oxygen gas, bubble it through the solution. If using a liquid oxidant like tert-butyl hydroperoxide, add it dropwise to the mixture.
-
Maintain the reaction at a specific temperature (e.g., 50-70 °C) and stir vigorously.[6]
-
Monitor the progress of the reaction by TLC or GC to determine the optimal reaction time and minimize byproduct formation.
-
Upon completion, quench the reaction (if necessary) and remove the catalyst by filtration.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
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Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or chromatography to obtain pure TTBDPQ.
Visualizations
Caption: Synthesis pathway of TTBDPQ and the formation of the over-oxidation byproduct.
Caption: Troubleshooting workflow for low TTBDPQ yield.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, DPQ [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
Non-nucleophilic byproduct formation with 3,3',5,5'-Tetra-tert-butyldiphenoquinone
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), a widely used organic oxidant. The focus is on the potential for non-nucleophilic byproduct formation and strategies to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of TTBDPQ in organic synthesis?
A1: this compound (TTBDPQ), also known as DPQ, is a two-electron oxidizing agent. It is frequently employed in reactions such as the oxidation of alcohols and aldehydes, and in various coupling reactions. A key advantage of TTBDPQ is that its reduced form, a sterically hindered bisphenol, is non-nucleophilic, which prevents it from interfering with electrophilic reagents in the reaction mixture.[1]
Q2: What are the expected products from a reaction involving TTBDPQ?
A2: In a typical reaction, TTBDPQ acts as an oxidant and is itself reduced to 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol. This biphenol is the major expected byproduct directly derived from TTBDPQ.
Q3: Can TTBDPQ form byproducts other than the corresponding biphenol?
A3: While TTBDPQ is valued for its clean reactivity, the formation of other non-nucleophilic byproducts can occur under specific conditions. These may arise from impurities in the starting material, degradation of TTBDPQ, or side reactions with other components in the reaction mixture.
Q4: What are the common impurities in commercially available TTBDPQ?
A4: TTBDPQ is typically synthesized via the oxidative coupling of 2,6-di-tert-butylphenol.[2] Potential impurities could include unreacted 2,6-di-tert-butylphenol or incompletely oxidized intermediates. The purity of TTBDPQ can be assessed by techniques like HPLC and NMR.
Troubleshooting Guide: Non-nucleophilic Byproduct Formation
This guide addresses common issues related to unexpected byproduct formation when using TTBDPQ.
| Observed Issue | Potential Cause | Recommended Action |
| Reaction mixture develops an unexpected color (e.g., deep red, brown). | Degradation of TTBDPQ or formation of colored byproducts. Structurally related compounds like butylated hydroxytoluene (BHT) are known to form colored degradation products.[3] | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen. 2. Protect the reaction from light, as photochemical degradation can occur with quinone-type structures. 3. Avoid excessive heating or prolonged reaction times. |
| Complex mixture of byproducts observed by TLC or LC-MS. | Instability of TTBDPQ under the reaction conditions (e.g., strong acid or base, high temperature). | 1. Perform a stability study of TTBDPQ under the proposed reaction conditions without the substrate to assess its stability. 2. Consider using a milder oxidant if the reaction conditions are too harsh for TTBDPQ. |
| Presence of a byproduct with a mass corresponding to a stilbenequinone. | A potential, though less common, side reaction or impurity could be the formation of stilbenequinone-type structures, such as 3,3',5,5'-tetrabis(tert-butyl)stilbenequinone.[4] This could arise from side reactions during the synthesis of TTBDPQ. | 1. Characterize the byproduct using high-resolution mass spectrometry and NMR to confirm its structure. 2. Source TTBDPQ from a different supplier or purify the existing stock by recrystallization or column chromatography. |
| Inconsistent reaction outcomes or yields. | Variable purity of the TTBDPQ reagent. | 1. Check the purity of the TTBDPQ lot using HPLC or NMR before use. 2. Store TTBDPQ in a cool, dark, and dry place to prevent degradation over time. |
Experimental Protocols
Protocol 1: Purity Assessment of TTBDPQ by HPLC
This protocol outlines a general method for assessing the purity of a TTBDPQ sample.
-
Sample Preparation: Prepare a stock solution of TTBDPQ in a suitable solvent (e.g., acetonitrile or a mixture of THF and methanol) at a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of TTBDPQ (around 420 nm in THF/MeOH).[5]
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and analyze the chromatogram for the presence of multiple peaks. The area percentage of the main peak corresponding to TTBDPQ indicates its purity.
Protocol 2: Small-Scale Stability Test of TTBDPQ
This protocol helps determine the stability of TTBDPQ under specific experimental conditions.
-
Reaction Setup: In a small vial, dissolve a known amount of TTBDPQ in the reaction solvent to be used in the main experiment.
-
Incubation: Subject the solution to the same conditions as the planned reaction (e.g., temperature, stirring, inert atmosphere) for the intended duration of the reaction, but without the substrate or other reagents.
-
Monitoring: At various time points, take aliquots of the solution and analyze by TLC or HPLC to monitor for the appearance of new spots or peaks, which would indicate degradation.
-
Analysis: Compare the final sample with the initial solution to assess the extent of degradation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for identifying the source of non-nucleophilic byproducts.
Caption: Overview of intended and potential side reaction pathways for TTBDPQ.
References
- 1. This compound, DPQ [organic-chemistry.org]
- 2. Structural characterization and electrochemical properties of the 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone | C30H42O2 | CID 188291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | 2455-14-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Separation of reduced 3,3',5,5'-Tetra-tert-butyldiphenoquinone (o,o'-di-tert-p-bisphenol)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation and purification of reduced 3,3',5,5'-Tetra-tert-butyldiphenoquinone, scientifically known as 3,3',5,5'-Tetra-tert-butyl-1,1'-biphenyl-4,4'-diol.
Frequently Asked Questions (FAQs)
Q1: What is the common state and appearance of 3,3',5,5'-Tetra-tert-butyl-1,1'-biphenyl-4,4'-diol after reduction?
A1: After successful reduction and purification, the compound typically appears as a white to light-colored crystalline powder.
Q2: What are the primary methods for purifying the crude product?
A2: The two most common and effective methods for purifying the reduced product are precipitation/recrystallization and column chromatography.
Q3: What is the expected purity and yield from the described separation methods?
A3: With the precipitation method, a yield of up to 93% has been reported.[1] Purity will depend on the chosen method, with column chromatography generally offering higher purity for analytical standards.
Q4: In which solvents is 3,3',5,5'-Tetra-tert-butyl-1,1'-biphenyl-4,4'-diol soluble?
A4: It is generally insoluble in water but soluble in many organic solvents. This solubility profile is key to designing effective separation protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation and purification of 3,3',5,5'-Tetra-tert-butyl-1,1'-biphenyl-4,4'-diol.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Precipitation | - Incomplete precipitation due to insufficient cooling or addition of too little water. - Product loss during filtration. | - Ensure the water used for precipitation is ice-cold. - Use a larger volume of cold water to induce precipitation. - Ensure a proper seal on the filtration apparatus to prevent loss. |
| Product is Oily or Gummy, Not Crystalline | - Presence of residual solvent or impurities. - The cooling process was too rapid. | - Wash the product with a cold, non-polar solvent like hexane to remove organic impurities. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote crystal growth. |
| Incomplete Separation on Column Chromatography (Co-elution of Impurities) | - Incorrect solvent system (mobile phase) polarity. - Column overloading. | - Adjust the mobile phase polarity. If impurities are more polar, decrease the polarity of the eluent. - Reduce the amount of crude product loaded onto the column. |
| Streaking or Tailing of the Product Band on the Column | - The compound is too soluble in the mobile phase. - The compound is interacting too strongly with the stationary phase. | - Decrease the polarity of the mobile phase. - Consider using a less polar stationary phase or adding a small amount of a competitive solvent to the mobile phase. |
Data Presentation
The following table summarizes key quantitative data related to the separation of 3,3',5,5'-Tetra-tert-butyl-1,1'-biphenyl-4,4'-diol.
| Parameter | Precipitation/Recrystallization | Column Chromatography | Reference |
| Reported Yield | 93% | Dependent on loading and solvent system | [1] |
| Purity | Good for bulk material | High, suitable for analytical standards | General Knowledge |
| Melting Point of Pure Product | 185 °C | 185 °C | [] |
| Boiling Point of Pure Product | 460.4 °C at 760 mmHg | 460.4 °C at 760 mmHg | [] |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol is adapted from a reported synthesis and purification method.[1]
-
Dissolution: Dissolve the crude product (e.g., 20g) in a minimal amount of a suitable hot solvent, such as industrial spirit (ethanol), at approximately 75-80 °C.
-
Precipitation: To the hot solution, add a large volume of ice-cold deionized water (e.g., 1-2 liters) with vigorous stirring. The product should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with additional cold deionized water to remove any remaining water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 50 °C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This is a general protocol based on the chemical properties of the target molecule.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A starting gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.
-
The target compound, being a phenol, is polar and will elute as the polarity of the mobile phase increases.
-
-
Fraction Collection:
-
Collect fractions as the solvent elutes from the column.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3,3',5,5'-Tetra-tert-butyl-1,1'-biphenyl-4,4'-diol.
-
Mandatory Visualization
Caption: Workflow for the separation of 3,3',5,5'-Tetra-tert-butyl-1,1'-biphenyl-4,4'-diol.
Caption: Troubleshooting logic for common separation issues.
References
Technical Support Center: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ) Reactivity and Solvent Choice
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent selection on the reactivity of TTBDPQ in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the oxidizing power of TTBDPQ?
The choice of solvent can significantly influence the reaction rate and selectivity of oxidations involving TTBDPQ. The polarity and proticity of the solvent are key factors. Polar solvents can stabilize charged intermediates that may form during the reaction, potentially increasing the reaction rate. For instance, in the oxidation of substituted phenols, polar solvents can facilitate the electron transfer process. Conversely, non-polar solvents may be preferred for reactions where a less polar transition state is involved.
Q2: I am observing low yields in my TTBDPQ-mediated oxidation of a primary amine. What could be the cause?
Low yields in such reactions can often be attributed to suboptimal solvent choice. Consider the following:
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Solvent Polarity: The polarity of the solvent should be matched to the polarity of the reactants and the transition state of the reaction. A solvent screen is often the most effective way to identify the optimal solvent for a specific substrate.
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Solubility: Ensure that both your amine substrate and TTBDPQ are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow and incomplete reactions.
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Side Reactions: Some solvents may participate in or promote side reactions. For example, protic solvents like alcohols could potentially compete with the amine substrate in certain reactions.
Q3: Are there any general guidelines for selecting a starting solvent for a TTBDPQ oxidation?
While the optimal solvent is highly dependent on the specific reaction, a good starting point is often a polar aprotic solvent such as acetonitrile (MeCN) or dichloromethane (DCM). These solvents are capable of dissolving TTBDPQ and a wide range of organic substrates without interfering with the reaction through hydrogen bonding. For reactions involving polar substrates, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might also be considered, although their higher boiling points can complicate product isolation.
Troubleshooting Guides
Issue: Slow or Incomplete Reaction in TTBDPQ-Mediated Oxidation of Thiols to Disulfides
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Observe the reaction mixture for undissolved solids. - Try a solvent in which both the thiol and TTBDPQ have higher solubility. A solvent mixture (e.g., DCM/MeOH) can sometimes improve solubility. - Gently warming the reaction mixture may improve solubility and reaction rate, but monitor for potential side reactions. |
| Suboptimal Solvent Polarity | - If using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as acetonitrile or acetone. - Conversely, if the reaction is sluggish in a very polar solvent, a less polar medium might favor the transition state. |
| Radical Scavenging by Solvent | - Some solvents can act as radical scavengers, which may inhibit radical-mediated oxidation pathways. If a radical mechanism is suspected, consider using a solvent less prone to hydrogen atom donation. |
Issue: Formation of Byproducts in the Oxidation of Benzyl Alcohol
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-oxidation to Carboxylic Acid | - This can be influenced by the solvent's ability to stabilize the intermediate aldehyde. - Try switching to a less polar solvent to potentially decrease the rate of the second oxidation step. - Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
| Solvent Participation in the Reaction | - Ensure the solvent is inert under the reaction conditions. For example, avoid using alcohol-based solvents if transesterification or etherification byproducts are a concern. |
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of 1,2-di-p-tolyldisulfane from the aerobic oxidation of 4-methylbenzenethiol, a reaction where quinone-type compounds can play a role in the broader context of thiol oxidation. While not a direct TTBDPQ-catalyzed reaction, it illustrates the significant impact of solvent choice on product yield in a comparable transformation.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Water | 80.1 | 31 |
| Methanol | 32.7 | 63 |
| Ethanol | 24.6 | 70 |
| Acetonitrile (ACN) | 37.5 | 86 |
| Dimethylformamide (DMF) | 36.7 | 73 |
| Dichloromethane (DCM) | 8.9 | 58 |
| Tetrahydrofuran (THF) | 7.6 | 48 |
Data adapted from a study on the photocatalyzed aerobic oxidation of thiols.[1]
Experimental Protocols
General Procedure for Screening Solvents in the Oxidation of a Thiol to a Disulfide
This protocol provides a general framework for systematically evaluating the effect of different solvents on the TTBDPQ-mediated oxidation of a thiol.
Materials:
-
Thiol substrate
-
This compound (TTBDPQ)
-
A selection of anhydrous solvents (e.g., acetonitrile, dichloromethane, toluene, tetrahydrofuran, N,N-dimethylformamide)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a series of oven-dried reaction vials, each containing a magnetic stir bar, add the thiol substrate (1.0 eq).
-
In a separate vessel, prepare a stock solution of TTBDPQ (1.1 eq) in a suitable volatile solvent (e.g., dichloromethane).
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To each reaction vial, add a different anhydrous solvent to achieve a consistent concentration of the thiol substrate (e.g., 0.1 M).
-
Purge each vial with an inert gas.
-
Using a syringe, add the TTBDPQ stock solution to each vial.
-
Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature).
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Upon completion (or after a set time), quench the reactions and analyze the crude reaction mixtures to determine the conversion and/or yield of the disulfide product in each solvent.
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Monitoring 3,3',5,5'-Tetra-tert-butyldiphenoquinone Reaction Kinetics by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor the reaction kinetics of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of DPQ reaction kinetics.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).[1][2] - Column overload.[2][3] - Dead volume in the HPLC system (e.g., from improper fittings). | - Use a mobile phase with a lower pH to suppress silanol ionization. - Employ an end-capped column. - Reduce the sample concentration or injection volume.[3] - Ensure all fittings are properly tightened and use low-dead-volume tubing. |
| Peak Fronting | - Column overload.[2] - Sample solvent stronger than the mobile phase. | - Dilute the sample or decrease the injection volume. - Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | - Partially blocked column frit. - Column void or channeling.[2] - Co-elution with an impurity. | - Reverse-flush the column with a strong solvent. - If the problem persists, replace the column. - Adjust the mobile phase composition or gradient to improve separation. |
| Broad Peaks | - Low mobile phase flow rate. - Column contamination or degradation.[3] - Large dead volume. | - Increase the flow rate. - Wash the column with a strong solvent or replace it if necessary.[3] - Check and minimize the length and diameter of tubing between the column and detector.[2] |
Problem: Inconsistent Retention Times
| Symptom | Possible Causes | Solutions |
| Retention Time Drift | - Inadequate column equilibration time. - Changes in mobile phase composition (e.g., evaporation of a volatile component). - Temperature fluctuations. | - Ensure the column is equilibrated for a sufficient time with the mobile phase before analysis. - Prepare fresh mobile phase daily and keep reservoirs covered. - Use a column oven to maintain a constant temperature. |
| Abrupt Retention Time Shifts | - Air bubbles in the pump. - Leak in the system. - Change in mobile phase composition. | - Degas the mobile phase and prime the pump. - Check all fittings for leaks. - Verify the correct mobile phase composition. |
Problem: Inaccurate Quantification
| Symptom | Possible Causes | Solutions |
| Non-linear Calibration Curve | - Detector saturation at high concentrations. - Inappropriate integration parameters. | - Extend the calibration range with lower concentration standards. - Optimize peak integration parameters (e.g., baseline and peak width settings). |
| Poor Reproducibility | - Inconsistent injection volume. - Sample degradation. | - Ensure the autosampler is functioning correctly and there are no air bubbles in the sample syringe. - Prepare fresh samples and standards and store them appropriately (e.g., protected from light, at a low temperature). |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for monitoring the reduction of this compound (DPQ)?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. The mobile phase can be a gradient of acetonitrile and water, both with a small amount of acid (e.g., 0.1% formic or acetic acid) to ensure good peak shape.
Q2: How can I distinguish between the peaks of DPQ and its reduced product, 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenol?
A2: DPQ, being a quinone, is less polar than its corresponding hydroquinone (biphenol). In reversed-phase HPLC, the more polar compound (the biphenol) will elute earlier. You can confirm the identity of each peak by injecting pure standards of both compounds.
Q3: My baseline is noisy. What can I do?
A3: A noisy baseline can be caused by several factors. First, ensure your mobile phase is properly degassed. Air bubbles in the detector cell are a common cause of noise. Also, check for any leaks in the system and ensure the lamp in your UV detector is in good condition. If the problem persists, flushing the system with a strong solvent like isopropanol may help remove contaminants.
Q4: How often should I run a standard?
A4: For kinetic experiments, it is crucial to have accurate quantification. It is recommended to run a calibration curve at the beginning of your experiment. To account for any instrument drift, you should inject a standard at regular intervals (e.g., every 10-20 samples) to verify the stability of the response.
Q5: What wavelength should I use for detection?
A5: this compound is a colored compound and should have a strong absorbance in the visible or near-UV region. A starting wavelength of 420 nm is a reasonable choice. To determine the optimal wavelength for both DPQ and its product, it is best to use a photodiode array (PDA) detector to obtain the UV-Vis spectra of both compounds and select a wavelength where both have reasonable absorbance, or use two different wavelengths if your detector allows.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring DPQ Reduction
This protocol provides a general method for monitoring the reduction of DPQ. The actual conditions may need to be optimized for your specific reaction.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 280 nm and 420 nm |
Sample Preparation for Kinetic Run:
-
Prepare a stock solution of DPQ in a suitable solvent (e.g., acetonitrile or the reaction solvent).
-
Initiate the reaction by adding the reducing agent.
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing mobile phase A to stop the reaction. The dilution factor should be chosen to bring the analyte concentrations within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
Protocol 2: Data Analysis for Reaction Kinetics
-
Calibration: Prepare a series of standard solutions of DPQ and its reduced product of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration) for each compound.
-
Quantification: Using the calibration curves, determine the concentration of DPQ and its product in each sample taken at different time points.
-
Kinetic Analysis: Plot the concentration of DPQ versus time. From this plot, you can determine the reaction rate and the rate law.
Data Presentation
Table 1: Typical Retention Times
| Compound | Retention Time (min) |
| 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenol | ~ 4.5 |
| This compound (DPQ) | ~ 7.8 |
| Note: These are example retention times and will vary depending on the specific HPLC conditions. |
Table 2: Example Kinetic Data
| Time (min) | [DPQ] (mM) | [Product] (mM) |
| 0 | 10.00 | 0.00 |
| 5 | 7.52 | 2.48 |
| 10 | 5.64 | 4.36 |
| 20 | 3.18 | 6.82 |
| 30 | 1.79 | 8.21 |
| 60 | 0.32 | 9.68 |
Visualizations
Caption: Experimental workflow for monitoring DPQ reaction kinetics by HPLC.
Caption: Reduction of DPQ to its corresponding biphenol.
References
Troubleshooting low conversion rates with 3,3',5,5'-Tetra-tert-butyldiphenoquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ) in their experiments.
Troubleshooting Low Conversion Rates
Low conversion rates are a common issue in organic synthesis. This section addresses specific problems that can lead to diminished yields when TTBDPQ is used as an oxidant, particularly in N-Heterocyclic Carbene (NHC)-catalyzed reactions.
Question 1: My NHC-catalyzed oxidative esterification/acylation using TTBDPQ is showing low conversion. What are the potential causes?
Low conversion in these reactions can often be attributed to issues with the catalyst, the oxidant, reaction conditions, or the substrates themselves. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion rates.
Detailed Troubleshooting Steps:
-
Verify the Integrity of the NHC Catalyst and Base:
-
Pre-catalyst Quality: Ensure the azolium salt (NHC pre-catalyst) is pure and dry. Impurities can inhibit catalyst formation.
-
Base Strength and Purity: The base used to deprotonate the azolium salt is crucial. Use a freshly opened or properly stored base (e.g., DBU, K2CO3). The choice of base can significantly impact reaction efficiency.
-
-
Assess the Quality and Stoichiometry of TTBDPQ:
-
Purity and Storage: TTBDPQ is a yellow crystalline solid.[1] If it appears discolored, it may have degraded. Store it in a cool, dark place.
-
Stoichiometry: TTBDPQ is a two-electron acceptor.[2] Ensure the correct stoichiometric amount is used relative to the substrate being oxidized. An insufficient amount will result in an incomplete reaction.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Common solvents for these reactions include THF, CH2Cl2, and toluene.
-
Temperature: Most NHC-catalyzed reactions with TTBDPQ are run at room temperature. However, for sluggish reactions, gentle heating may be beneficial. Conversely, for highly exothermic reactions, cooling may be necessary to prevent side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Premature workup can lead to low conversion.
-
-
Examine the Substrates:
-
Purity: Impurities in the aldehyde or alcohol can poison the catalyst or lead to side reactions. Purify the substrates if necessary.
-
Steric Hindrance: Sterically demanding aldehydes or alcohols may react more slowly, requiring longer reaction times, higher catalyst loading, or elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of TTBDPQ in NHC-catalyzed oxidative esterification?
A1: TTBDPQ acts as an external oxidant. In the catalytic cycle, the NHC adds to an aldehyde to form a Breslow intermediate. This intermediate is then oxidized by TTBDPQ to an acyl azolium species. The acyl azolium is a highly reactive acylating agent that then reacts with an alcohol to form the ester product and regenerate the NHC catalyst. TTBDPQ is reduced to 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol, which is typically easy to remove during workup.[2]
Q2: Are there any common byproducts to be aware of when using TTBDPQ?
A2: The primary byproduct from TTBDPQ itself is its reduced form, 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol.[2] Other byproducts may arise from side reactions of the substrates or intermediates, such as the formation of carboxylic acids from the over-oxidation of aldehydes, or side reactions involving the NHC catalyst.
Q3: How can I purify my product from the reduced TTBDPQ?
A3: The reduced form of TTBDPQ, a bisphenol, is more polar than TTBDPQ itself. This difference in polarity can be exploited for purification. Standard column chromatography on silica gel is usually effective. The choice of eluent will depend on the polarity of your desired product.
Q4: Can TTBDPQ be used in stoichiometric or catalytic amounts?
A4: TTBDPQ is typically used in stoichiometric amounts as the terminal oxidant in the reaction. However, in some catalytic systems, it can be used in smaller amounts if a co-oxidant is present to regenerate the TTBDPQ in situ.
Data Presentation
Table 1: Reaction Conditions for NHC-Catalyzed Oxidative Esterification of Various Aldehydes with Benzyl Alcohol using TTBDPQ
| Entry | Aldehyde | NHC Pre-catalyst (mol%) | Base (equiv.) | TTBDPQ (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 10 | DBU (1.1) | 1.1 | CH2Cl2 | 12 | 95 |
| 2 | 4-Methoxybenzaldehyde | 10 | DBU (1.1) | 1.1 | CH2Cl2 | 12 | 92 |
| 3 | 4-Nitrobenzaldehyde | 10 | DBU (1.1) | 1.1 | CH2Cl2 | 12 | 88 |
| 4 | Cinnamaldehyde | 10 | DBU (1.1) | 1.1 | CH2Cl2 | 12 | 90 |
| 5 | Cyclohexanecarboxaldehyde | 10 | DBU (1.1) | 1.1 | CH2Cl2 | 24 | 75 |
Data is synthesized from typical conditions reported in the literature for NHC-catalyzed oxidative esterifications.
Experimental Protocols
Representative Protocol for NHC-Catalyzed Oxidative Esterification of Benzaldehyde with Benzyl Alcohol using TTBDPQ:
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (NHC pre-catalyst)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
This compound (TTBDPQ)
-
Benzaldehyde
-
Benzyl alcohol
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add IPr·HCl (0.1 mmol, 10 mol%).
-
Add anhydrous CH2Cl2 (5 mL) and stir to dissolve.
-
Add benzaldehyde (1.0 mmol, 1.0 equiv.) and benzyl alcohol (1.2 mmol, 1.2 equiv.).
-
Add TTBDPQ (1.1 mmol, 1.1 equiv.).
-
Add DBU (1.1 mmol, 1.1 equiv.) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired benzyl benzoate.
Mandatory Visualizations
NHC Catalytic Cycle with TTBDPQ:
Caption: NHC catalytic cycle for oxidative esterification with TTBDPQ.
References
Preventing byproduct formation in 3,3',5,5'-Tetra-tert-butyldiphenoquinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound (DPQ)?
A1: The most prevalent method for synthesizing DPQ is the oxidative coupling of 2,6-di-tert-butylphenol (DTBP).[1][2] This reaction is typically catalyzed by metal complexes, most commonly copper or iron-based catalysts, using an oxidant such as molecular oxygen or a peroxide.[1]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The two major byproducts that are often observed are 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H2DPQ) and 2,6-di-tert-butyl-1,4-benzoquinone (BQ).[1][3] H2DPQ is the reduced form of the desired product, while BQ is a result of over-oxidation.
Q3: What is the general mechanism for the formation of DPQ and its byproducts?
A3: The reaction proceeds via a phenoxyl radical intermediate, formed by the one-electron oxidation of 2,6-di-tert-butylphenol.[2] Two of these radicals can then couple to form the desired diphenoquinone. The biphenol byproduct (H2DPQ) is an intermediate in the oxidation of DTBP to DPQ.[2] The benzoquinone byproduct (BQ) is typically formed when stronger oxidizing conditions are employed, leading to the oxidation of the phenol ring itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of DPQ | Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. - Check the activity of the catalyst. |
| Catalyst deactivation. | - Use a fresh batch of catalyst. - Ensure the absence of catalyst poisons in the starting materials and solvent. | |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. Higher temperatures can sometimes lead to byproduct formation. | |
| High Percentage of 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H2DPQ) Byproduct | Insufficient oxidant or incomplete oxidation. | - Increase the amount of oxidant (e.g., oxygen flow rate). - Extend the reaction time to ensure complete conversion of the biphenol intermediate to the diphenoquinone. |
| Significant Formation of 2,6-di-tert-butyl-1,4-benzoquinone (BQ) Byproduct | Over-oxidation due to harsh reaction conditions. | - Reduce the amount of oxidant. - Lower the reaction temperature. - Consider using a milder catalyst or oxidant. For instance, using tert-butyl hydroperoxide as the oxidant has been shown to produce BQ.[3] |
| Difficulty in Purifying DPQ from Byproducts | Similar polarities of DPQ, H2DPQ, and BQ. | - Column Chromatography: Use a non-polar eluent system, such as a petroleum ether/ethyl acetate gradient, to separate the components.[3] - Crystallization: Recrystallization from a suitable solvent like toluene can be effective.[4] Slow cooling can improve crystal purity.[5] |
| Reaction Fails to Initiate | Inactive catalyst. | - Ensure the catalyst is properly prepared and handled. Some catalysts are air or moisture sensitive. |
| Presence of inhibitors in the starting material. | - Purify the 2,6-di-tert-butylphenol starting material before use. |
Quantitative Data on Byproduct Formation
The following table summarizes the reported yields of DPQ and its major byproducts under different catalytic systems.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | DPQ Yield (%) | H2DPQ Yield (%) | BQ Yield (%) | Reference |
| Iron Porphyrin Tetrasulfonate (FePTS) | tert-Butyl Hydroperoxide | Water-Methanol | Not Specified | Major Product | Major Product | Minor Product | [3] |
| Iron Porphyrin Tetracarboxylate (FePTC) | tert-Butyl Hydroperoxide | Water-Methanol | Not Specified | Major Product | Major Product | Minor Product | [3] |
| Cobalt(II) Phthalocyanine Tetrasulfonate | Dioxygen | Aqueous Micellar Solution | 40 | Identified Product | Not Reported | Identified Product | [3] |
| POC Catalyst (Waste from Hydrocarbon Desulfurization) | Oxygen | Alkaline Medium | Not Specified | 85-90 | up to 10 | ~5 | [6] |
| Copper(I) complex | Air | Methanol | 50-70 | 90-95 | Not Reported | Not Reported | [7] |
| Cobalt di-(methylbenzoate) | tert-Butyl Hydroperoxide | Not Specified | 30 | 31 | Not Reported | 59 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Copper Catalyst[7]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 2,6-di-tert-butylphenol in methanol.
-
Catalyst Addition: Add a catalytic amount of a monovalent copper compound (e.g., a complex of copper(I) acetate and divinyl).
-
Reaction Execution: Heat the reaction mixture to 50-70°C while bubbling air or oxygen through the solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and filter to collect the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain pure this compound as a crystalline solid.
Protocol 2: Purification of this compound by Column Chromatography[3]
-
Column Preparation: Pack a chromatography column with silica gel using a non-polar solvent such as petroleum ether.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent mixture is petroleum ether:ethyl acetate (9.5:0.5 v/v).
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure DPQ and evaporate the solvent under reduced pressure to yield the purified product.
Visualizing Reaction Pathways
Caption: Reaction scheme for DPQ synthesis and byproduct formation.
References
- 1. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sid.ir [sid.ir]
- 4. ahmadullins.com [ahmadullins.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 8. RU2654477C2 - Method of producing 2,6-di-tert-butyl-p-benzoquinone - Google Patents [patents.google.com]
Storage and handling recommendations for 3,3',5,5'-Tetra-tert-butyldiphenoquinone
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (CAS: 2455-14-3).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Many suppliers recommend storage at room temperature.[3]
Q2: What is the appearance of this compound?
The compound is typically a red to dark blue or black powder or crystalline solid.[4]
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in tetrahydrofuran (THF).[3]
Q4: What are the primary hazards associated with this compound?
This compound can cause skin and serious eye irritation.[2] It may be harmful if swallowed or in direct contact with the skin.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
It is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and safety glasses or a face shield.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Use of an inappropriate solvent. | The compound is soluble in tetrahydrofuran (THF).[3] Ensure you are using a suitable solvent. |
| Insufficient mixing or sonication. | Gently warm the solution and use a vortex mixer or sonicator to aid dissolution. | |
| Compound Appears Discolored or Degraded | Improper storage conditions (exposure to moisture, light, or air). | Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] |
| Contamination. | Ensure all glassware and spatulas are clean and dry before use. | |
| Inconsistent Experimental Results | Inaccurate weighing of the compound. | Use a calibrated analytical balance and ensure the compound is completely dry before weighing. |
| Degradation of the compound after dissolution. | Prepare solutions fresh for each experiment to minimize degradation. | |
| Skin or Eye Irritation Occurs | Accidental exposure. | In case of skin contact, wash immediately with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes.[1] Seek medical attention if irritation persists.[1] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₂ | [5] |
| Molecular Weight | 408.62 g/mol | [3] |
| Melting Point | 242-244 °C | [3] |
| Boiling Point | 492.6 °C at 760 mmHg | [3] |
| Appearance | Red to Dark blue to Black powder/crystals | [4] |
| Solubility | Soluble in Tetrahydrofuran | [3] |
Experimental Protocols
General Handling and Weighing Protocol:
-
Before handling, ensure you are wearing the appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Conduct all handling of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Use a clean, dry spatula and weighing paper to transfer the desired amount of the compound to a tared vial on a calibrated analytical balance.
-
Record the exact weight of the compound.
-
Tightly cap the stock container immediately after use and return it to the recommended storage location.
Protocol for Preparation of a Stock Solution in Tetrahydrofuran (THF):
-
Following the general handling and weighing protocol, accurately weigh the desired amount of this compound into a clean, dry volumetric flask.
-
Add a portion of anhydrous THF to the flask, ensuring not to fill to the final volume.
-
Cap the flask and gently swirl or sonicate until the compound is fully dissolved. The solution should be clear and free of particulates.
-
Once dissolved, add anhydrous THF to the flask until the solution reaches the calibration mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
If not for immediate use, store the solution in a tightly sealed container, protected from light, and at the recommended storage temperature. It is best practice to prepare solutions fresh.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for common issues.
References
Validation & Comparative
A Comparative Guide to 3,3',5,5'-Tetra-tert-butyldiphenoquinone and Benzoquinone in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of an oxidizing agent is pivotal to the success of a reaction, influencing yield, selectivity, and downstream processing. This guide provides a detailed comparison of two quinone-based oxidants: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ) and the archetypal benzoquinone. We present a side-by-side analysis of their electrochemical properties and performance in the oxidation of alcohols, supported by experimental data from peer-reviewed literature.
Executive Summary
While both TTBDPQ and benzoquinone are effective two-electron oxidants, they exhibit key differences in their redox potentials and, most notably, in the nature of their reduced by-products. TTBDPQ's sterically hindered structure and the non-nucleophilic character of its hydroquinone counterpart offer distinct advantages in specific synthetic contexts, particularly in the presence of electrophilic functional groups. Benzoquinone, while a stronger oxidant based on its redox potential, generates a nucleophilic hydroquinone that can lead to undesired side reactions.
Data Presentation: A Comparative Overview
| Parameter | This compound (TTBDPQ) | Benzoquinone |
| Molar Mass | 408.62 g/mol | 108.09 g/mol |
| Structure | ||
| Redox Potential (E' vs. Ag/AgCl) | E'₁ = -0.19 V (reversible, 1e⁻) E'₂ = -0.72 V (reversible, 1e⁻)[1] | E' ≈ +0.197 V (vs. SHE, at pH 7) [which is approximately -0.001 V vs. Ag/AgCl] |
| Reduced By-product | 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenol | Hydroquinone |
| By-product Nucleophilicity | Non-nucleophilic[2] | Nucleophilic |
| Exemplary Oxidation Reaction | NHC-catalyzed Oxidation of 4-Chlorobenzyl Alcohol | Pd-catalyzed Oxidation of 4-Methoxybenzyl Alcohol |
| Substrate | 4-Chlorobenzyl Alcohol | 4-Methoxybenzyl Alcohol |
| Catalyst System | N-Heterocyclic Carbene (NHC) | Pd(OAc)₂/Bathocuproine |
| Reaction Time | 12 h | Not explicitly stated |
| Yield of Aldehyde | 95% | ~99% |
| Key Advantage | Reduced by-product is non-nucleophilic, preventing side reactions.[2] | Higher redox potential suggests stronger intrinsic oxidizing power. |
| Key Disadvantage | Lower redox potential compared to benzoquinone. | Reduced by-product (hydroquinone) is nucleophilic and can participate in side reactions. |
Experimental Protocols
Detailed methodologies for the representative oxidation reactions are provided below. These protocols are adapted from published literature and are intended to provide a clear understanding of the experimental conditions under which the comparative data was generated.
Protocol 1: NHC-Catalyzed Oxidation of 4-Chlorobenzyl Alcohol with TTBDPQ
This protocol is adapted from a study on N-heterocyclic carbene-catalyzed oxidative acylation of alcohols.
Materials:
-
4-Chlorobenzyl alcohol
-
This compound (TTBDPQ)
-
N-Heterocyclic Carbene (NHC) precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the NHC precursor (0.1 mmol) and the base (0.1 mmol) in the anhydrous solvent (2 mL).
-
Stir the mixture at room temperature for 15 minutes to generate the carbene in situ.
-
Add 4-chlorobenzyl alcohol (1.0 mmol) to the reaction mixture.
-
Add TTBDPQ (1.1 mmol) to the flask.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 4-chlorobenzaldehyde.
Protocol 2: Palladium-Catalyzed Oxidation of 4-Methoxybenzyl Alcohol with Benzoquinone
This protocol is based on studies of palladium-catalyzed alcohol oxidation.
Materials:
-
4-Methoxybenzyl alcohol
-
Benzoquinone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bathocuproine
-
Solvent (e.g., Toluene)
Procedure:
-
In a reaction vessel, dissolve 4-methoxybenzyl alcohol (1.0 mmol), benzoquinone (2.0 mmol), palladium(II) acetate (0.05 mmol), and bathocuproine (0.05 mmol) in the solvent (5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture for the required time, monitoring its progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography to yield 4-methoxybenzaldehyde.
Visualizing Reaction Workflows and Molecular Differences
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for quinone-mediated alcohol oxidation and the key structural differences between TTBDPQ and benzoquinone and their respective by-products.
Caption: General experimental workflow for the oxidation of an alcohol to a carbonyl compound using a quinone-based oxidant.
References
A Comparative Guide to Dehydrogenation Reagents: Alternatives to 3,3',5,5'-Tetra-tert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the dehydrogenation of N-heterocycles is a critical transformation for accessing aromatic compounds, many of which are privileged scaffolds in medicinal chemistry. 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) is a well-known reagent for this purpose; however, a range of alternative reagents offer distinct advantages in terms of reactivity, selectivity, and catalytic efficiency. This guide provides an objective comparison of DPQ with two prominent alternatives: the high-potential quinone 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and a modern catalytic system based on an o-quinone with a cobalt co-catalyst. The performance of these reagents is evaluated for the dehydrogenation of 1,2,3,4-tetrahydroquinoline, a common model substrate.
Performance Comparison
The selection of a dehydrogenation reagent is often dictated by the specific substrate, desired reaction conditions, and overall efficiency. The following table summarizes the performance of DPQ, DDQ, and a catalytic o-quinone system in the dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline.
| Reagent/System | Substrate | Product | Yield (%) | Reaction Time (h) | Conditions |
| DPQ | 1,2,3,4-Tetrahydroquinoline | Quinoline | Data not available in comparative studies | - | - |
| DDQ | 1,2,3,4-Tetrahydroquinoline | Quinoline | ~99% | 8 | Toluene, 120 °C, O₂ (1.3 MPa)[1] |
| [Ru(phd)₃]²⁺/Co(salophen) | 1,2,3,4-Tetrahydroquinoline | Quinoline | 93% | 24 | Acetonitrile, Room Temperature, Air[2][3][4] |
Reaction Mechanisms and Pathways
The efficacy of these dehydrogenating agents stems from their distinct reaction mechanisms. High-potential quinones like DPQ and DDQ typically operate via a hydride abstraction pathway. In contrast, the catalytic o-quinone system employs an addition-elimination mechanism.
High-Potential Quinone Dehydrogenation Pathway
The dehydrogenation by high-potential quinones is initiated by the transfer of a hydride ion from the substrate to the electron-deficient quinone, forming a carbocation intermediate. Subsequent proton loss leads to the formation of the aromatic product and the corresponding hydroquinone.
Catalytic o-Quinone Dehydrogenation Pathway
The catalytic cycle with the o-quinone system involves the initial formation of a hemiaminal intermediate between the substrate and the o-quinone catalyst. This is followed by an addition-elimination sequence to release the aromatic product and the reduced hydroquinone form of the catalyst. A co-catalyst, such as Co(salophen), then facilitates the aerobic oxidation of the hydroquinone back to the active o-quinone, allowing the catalytic cycle to continue.[2][3]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these dehydrogenation reactions.
General Experimental Workflow for Dehydrogenation
The following diagram illustrates a typical workflow for a laboratory-scale dehydrogenation experiment.
Protocol 1: Dehydrogenation using DDQ
This procedure is adapted from a method for the oxidative dehydrogenation of 9,10-dihydroanthracene, which can be applied to other dihydroaromatic compounds like 1,2,3,4-tetrahydroquinoline.
Materials:
-
1,2,3,4-Tetrahydroquinoline (1.0 mmol)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 mmol)
-
Toluene (10 mL)
-
Oxygen or Air supply
Procedure:
-
To a solution of 1,2,3,4-tetrahydroquinoline in toluene, add DDQ.
-
Pressurize the reaction vessel with oxygen (1.3 MPa) or conduct the reaction under an air atmosphere.
-
Heat the mixture to 120 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated hydroquinone (DDHQ).
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford quinoline.[1]
Protocol 2: Catalytic Aerobic Dehydrogenation using [Ru(phd)₃]²⁺/Co(salophen)
This protocol describes a mild and efficient method for the aerobic dehydrogenation of tetrahydroquinolines.
Materials:
-
1,2,3,4-Tetrahydroquinoline (0.25 mmol)
-
--INVALID-LINK--₂ (2.5 mol%, 0.00625 mmol)
-
Co(salophen) (2.5 mol%, 0.00625 mmol)
-
Acetonitrile (2.5 mL)
-
Air (from the atmosphere)
Procedure:
-
In a vial, combine 1,2,3,4-tetrahydroquinoline, --INVALID-LINK--₂, and Co(salophen).
-
Add acetonitrile as the solvent.
-
Leave the vial open to the air and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by GC or LC-MS.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the quinoline product.[2][3][4]
Conclusion
While this compound is a useful oxidant, alternatives such as 2,3-dichloro-5,6-dicyanobenzoquinone and modern catalytic systems offer significant advantages for the dehydrogenation of N-heterocycles. DDQ is a powerful stoichiometric oxidant that can provide high yields in relatively short reaction times, albeit at elevated temperatures. The catalytic system based on an o-quinone with a cobalt co-catalyst represents a milder and more sustainable approach, operating at room temperature under an air atmosphere. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and scalability. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions [organic-chemistry.org]
- 5. This compound, DPQ [organic-chemistry.org]
A Comparative Guide to Oxidative Methodologies: Swern Oxidation versus 3,3',5,5'-Tetra-tert-butyldiphenoquinone in Catalysis
In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds is a cornerstone transformation. For decades, the Swern oxidation has been a reliable and widely adopted method for this purpose. However, the continuous drive for milder conditions and novel reactivity has led to the exploration of alternative oxidizing systems. This guide provides a detailed comparison between the classical Swern oxidation and the use of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) as a stoichiometric oxidant in N-heterocyclic carbene (NHC) catalyzed reactions, offering researchers and drug development professionals a clear perspective on their respective efficacies, applications, and experimental considerations.
Overview of the Oxidation Methodologies
Swern Oxidation is a well-established method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3][4][5] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile, most commonly oxalyl chloride, in the presence of a hindered organic base like triethylamine (TEA).[4] A key advantage of the Swern oxidation is its ability to stop at the aldehyde stage for primary alcohols, without over-oxidation to carboxylic acids.[1][3] The reaction is renowned for its high yields and tolerance of a wide range of functional groups.
This compound (DPQ) , in contrast, is not typically employed as a direct oxidizing agent for alcohols in the same vein as the Swern protocol. Instead, it has emerged as a powerful stoichiometric oxidant in catalytic cycles, particularly in reactions mediated by N-heterocyclic carbenes (NHCs).[6][7] In these systems, the NHC catalyst activates a substrate (commonly an aldehyde), and DPQ serves as the terminal oxidant to regenerate the catalyst, enabling transformations such as oxidative esterification and amidation.[6][7][8] Therefore, a direct comparison of efficacy for simple alcohol oxidation is not applicable; the comparison must be framed around their distinct roles and applications in oxidative synthesis.
Mechanism of Action
The mechanistic pathways of these two oxidative methods are fundamentally different, which dictates their respective applications and limitations.
Swern Oxidation proceeds through the formation of a highly reactive chlorodimethylsulfonium salt from the reaction of DMSO and oxalyl chloride at low temperatures.[3] This species is then attacked by the alcohol to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an intramolecular E2-like elimination to yield the desired carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[4]
DPQ in NHC-Catalyzed Oxidative Esterification involves a catalytic cycle. First, the N-heterocyclic carbene adds to an aldehyde to form a Breslow intermediate. This intermediate is then oxidized by DPQ to an acyl azolium species, which is a highly reactive acylating agent. The reduced DPQ is protonated to form 3,3',5,5'-tetrahydroxy-di-tert-butyl-biphenyl. The acyl azolium then reacts with an alcohol to form the desired ester and regenerate the NHC catalyst, which can then enter another cycle.
Data Presentation: A Comparative Analysis
The following tables provide a side-by-side comparison of the two methods and experimental data on their performance.
Table 1: General Comparison of Swern Oxidation and DPQ/NHC-Catalyzed Oxidation
| Feature | Swern Oxidation | DPQ/NHC-Catalyzed Oxidation |
| Primary Application | Oxidation of primary and secondary alcohols to aldehydes and ketones. | Oxidative esterification, amidation, and acylation of aldehydes. |
| Role of Reagent | DMSO is the oxidant, activated by oxalyl chloride. | DPQ is the stoichiometric oxidant that regenerates the NHC catalyst. |
| Substrate (to be oxidized) | Primary and secondary alcohols. | Aldehydes. |
| Typical Temperature | -78 °C to room temperature. | Room temperature. |
| Key Reagents | DMSO, oxalyl chloride (or other activators), triethylamine. | NHC precatalyst, base, DPQ, alcohol/amine nucleophile. |
| Advantages | High yields, stops at aldehyde, broad substrate scope, metal-free. | Mild conditions (room temp.), catalytic in NHC, novel reactivity. |
| Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to water. | Requires a catalyst system, DPQ is a stoichiometric reagent. |
Table 2: Experimental Data for Swern Oxidation of Various Alcohols
| Substrate (Alcohol) | Product (Carbonyl) | Yield (%) |
| 1-Octanol | 1-Octanal | 95 |
| Cinnamyl alcohol | Cinnamaldehyde | 92 |
| Geraniol | Geranial | 88 |
| Cyclohexanol | Cyclohexanone | 96 |
| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | 94 |
| Menthol | Menthone | 91 |
| 1-Phenylethanol | Acetophenone | 97 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Table 3: Experimental Data for DPQ/NHC-Catalyzed Oxidative Esterification of Aldehydes to Hexafluoroisopropyl (HFIP) Esters [6]
| Substrate (Aldehyde) | Product (HFIP Ester) | Yield (%) |
| Cinnamaldehyde | Cinnamoyl-HFIP | 92 |
| Benzaldehyde | Benzoyl-HFIP | 85 |
| 4-Methoxybenzaldehyde | 4-Methoxybenzoyl-HFIP | 89 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzoyl-HFIP | 91 |
| 2-Naphthaldehyde | 2-Naphthoyl-HFIP | 88 |
| Furfural | Furoyl-HFIP | 82 |
| Hexanal | Hexanoyl-HFIP | 78 |
Data adapted from Studer, A. et al. Org. Lett. 2010, 12, 1992-1995. Yields of isolated products.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology.
Protocol 1: Swern Oxidation of 1-Octanol to 1-Octanal
Materials:
-
Oxalyl chloride (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO) (2.2 eq)
-
1-Octanol (1.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet is charged with anhydrous DCM and cooled to -78 °C in a dry ice/acetone bath.
-
Oxalyl chloride is added dropwise to the cold DCM.
-
A solution of anhydrous DMSO in anhydrous DCM is added dropwise to the stirred solution, maintaining the internal temperature below -60 °C. The mixture is stirred for 15 minutes, during which time gas evolution (CO and CO₂) may be observed.
-
A solution of 1-octanol in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C. The resulting mixture is stirred for 30-45 minutes at -78 °C.
-
Triethylamine is added dropwise to the reaction mixture. A thick white precipitate of triethylammonium chloride will form.
-
After the addition of TEA, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography to yield pure 1-octanal.
Protocol 2: DPQ/NHC-Catalyzed Oxidative Esterification of Cinnamaldehyde with Hexafluoroisopropanol (HFIP)
Materials:
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl, NHC precatalyst) (5 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 mol%)
-
Cinnamaldehyde (1.0 eq)
-
This compound (DPQ) (1.1 eq)
-
Hexafluoroisopropanol (HFIP) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, the NHC precatalyst (IMes·HCl) and DBU are added.
-
Anhydrous THF is added, and the mixture is stirred at room temperature for 10-15 minutes to generate the free carbene.
-
Cinnamaldehyde and HFIP are then added to the reaction mixture.
-
Finally, a solution of DPQ in anhydrous THF is added, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is directly purified by flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexanes/ethyl acetate) to afford the pure hexafluoroisopropyl cinnamate.
Conclusion
The Swern oxidation and the DPQ/NHC-catalyzed system represent two distinct and powerful strategies in the arsenal of oxidative organic synthesis. The Swern oxidation remains a highly effective and general method for the direct conversion of alcohols to aldehydes and ketones, particularly when over-oxidation is a concern. Its primary drawbacks are the cryogenic conditions and the generation of a malodorous byproduct.
The use of DPQ in NHC-catalyzed oxidations, on the other hand, offers a milder, room-temperature alternative for a different set of transformations, primarily the oxidative functionalization of aldehydes. This methodology is particularly valuable for the synthesis of activated esters and amides. While it relies on a catalytic system and a stoichiometric amount of the quinone oxidant, it opens up avenues for novel reactivity that are not accessible through traditional alcohol oxidation methods.
The choice between these two methodologies is therefore not a matter of direct substitution but rather depends on the specific synthetic challenge at hand, including the nature of the starting material, the desired product, and the functional group tolerance required. For researchers and professionals in drug development, a thorough understanding of both the classical and the modern catalytic approaches is essential for the efficient and elegant construction of complex molecules.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis [organic-chemistry.org]
- 7. This compound, DPQ [organic-chemistry.org]
- 8. NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines [organic-chemistry.org]
A Comparative Guide to Spectroscopic Validation of 3,3',5,5'-Tetra-tert-butyldiphenoquinone Oxidation-Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic methodologies for validating the results of oxidation-reduction reactions involving 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ). We present supporting data for DPQ and a relevant alternative, 3,3',5,5'-Tetra-tert-butyl-4,4'-stilbenequinone (StQ), to offer a comprehensive analytical framework.
Introduction
This compound (DPQ) is a potent oxidizing agent utilized in a variety of chemical syntheses. Its utility stems from its capacity to act as a two-electron acceptor, resulting in its reduction to the stable 3,3',5,5'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl. The validation of this redox process is critical for reaction monitoring, mechanistic studies, and quality control. Spectroscopic techniques offer powerful, non-destructive means to identify and quantify the species involved in this transformation. This guide focuses on the application of UV-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Data Presentation: Spectroscopic Properties
The following tables summarize key spectroscopic data for this compound (DPQ) and its reduced and intermediate forms. Data for 3,3',5,5'-Tetra-tert-butyl-4,4'-stilbenequinone (StQ) is provided as an alternative for comparison.
Table 1: UV-Visible Spectroscopy Data
| Compound | Solvent System | λmax (nm) | Molar Absorptivity (ε) | Reference |
| This compound (DPQ) | THF + MeOH | 418.5 - 420.0 | >1700 M⁻¹cm⁻¹ | [1] |
| 3,3',5,5'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl (Reduced DPQ) | Not Specified | 265 | Not Specified | [2] |
| 3,3',5,5'-Tetra-tert-butyl-4,4'-stilbenequinone (StQ) | Not Specified | Not Specified | Not Specified | |
| 4,4'-Dihydroxystilbene (Reduced StQ) | Not Specified | Not Specified | Not Specified | [3] |
Table 2: EPR Spectroscopy Data for Semiquinone Radical Intermediates
| Radical Species | g-value (isotropic) | Hyperfine Coupling Constants (A) | Comments | Reference |
| DPQ Semiquinone Radical | ~2.004 | Not Specifically Reported | Expected value for semiquinone radicals.[4] Hyperfine splitting would arise from ring protons. | General Knowledge |
| Generic p-benzosemiquinone Radical | 2.0046 | aH = 2.37 G (for 4 equivalent protons) | Provides a reference for typical semiquinone radical EPR parameters. | [5] |
| StQ Semiquinone Radical | Not Reported | Not Reported | Formation of a semiquinone radical has been documented.[3] |
Table 3: NMR Spectroscopy Data
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Reference |
| This compound (DPQ) | CDCl₃ | ¹H | 1.35 (s, 36H, t-butyl), 7.65 (s, 4H, quinone ring) | [6] |
| CDCl₃ | ¹³C | 30.0 (C(CH₃)₃), 35.5 (C(CH₃)₃), 125.0 (aromatic CH), 148.0 (aromatic C-tBu), 155.0 (aromatic C-C), 187.0 (C=O) (Approximate values based on similar structures and SpectraBase data) | ||
| 3,3',5,5'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl (Reduced DPQ) | Not Specified | ¹H, ¹³C | Not Specifically Reported in searched literature. Expected upfield shift of aromatic protons and appearance of a hydroxyl proton signal. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible (UV-Vis) Spectroscopy
This technique is ideal for monitoring the disappearance of the colored DPQ and the appearance of its colorless reduced form.
-
Objective: To quantify the concentration of DPQ over time during a reduction reaction.
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of DPQ in a suitable solvent (e.g., a mixture of Tetrahydrofuran and Methanol). The final concentration should be adjusted to yield an absorbance between 1.0 and 1.5 at its λmax (around 420 nm) for optimal accuracy.
-
Blank Measurement: Use the reaction solvent as a blank to zero the spectrophotometer.
-
Initial Spectrum: Record the UV-Vis spectrum of the DPQ solution before initiating the reduction reaction. Note the absorbance at λmax.
-
Reaction Monitoring: Initiate the reduction reaction (e.g., by adding a reducing agent). At specified time intervals, withdraw an aliquot of the reaction mixture, dilute if necessary, and immediately record its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λmax against time. The concentration of DPQ can be calculated at each time point using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is uniquely suited for the detection of the paramagnetic semiquinone radical intermediate formed during the one-electron reduction of DPQ.
-
Objective: To detect and characterize the transient semiquinone radical intermediate.
-
Instrumentation: An X-band EPR spectrometer.
-
Methodology:
-
Sample Preparation: The reaction is typically performed in a non-protic, deoxygenated solvent to enhance the radical's stability. The DPQ concentration is usually in the millimolar range.
-
Radical Generation: The one-electron reduction can be initiated in situ within the EPR cavity, often through electrochemical reduction or by using a chemical reductant.
-
Spectrum Acquisition: The sample is loaded into a quartz EPR tube and placed within the spectrometer's resonant cavity. The spectrum is recorded at a specific temperature (often low temperatures are used to increase radical lifetime).
-
Data Analysis: The resulting spectrum is analyzed to determine the g-value, which is characteristic of the type of radical. The hyperfine splitting pattern, caused by the interaction of the unpaired electron with nearby magnetic nuclei (like protons), provides structural information about the radical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the final diamagnetic reduction product, 3,3',5,5'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl.
-
Objective: To verify the chemical structure of the starting material (DPQ) and the final product (reduced DPQ).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: Isolate the product from the reaction mixture and dissolve a few milligrams in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectrum Acquisition: Acquire a proton NMR spectrum. For DPQ, this will show signals for the tert-butyl groups and the quinone ring protons. For the reduced product, an upfield shift of the aromatic protons is expected, along with the appearance of a new signal for the hydroxyl protons.
-
¹³C NMR Spectrum Acquisition: Acquire a carbon-13 NMR spectrum to observe all unique carbon environments. The most significant change upon reduction will be the conversion of the carbonyl carbon signal (around 187 ppm in DPQ) to a signal characteristic of a hydroxyl-bearing aromatic carbon (typically 150-160 ppm).
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with known values or expected shifts to confirm the structure of the analyte.
-
Mandatory Visualizations
Reaction Pathway
Caption: Redox pathway of DPQ showing the semiquinone intermediate.
Experimental Workflow
Caption: Workflow for spectroscopic validation of DPQ reduction.
References
- 1. 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | 2455-14-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 3,3',5,5'-TETRA(TERT-BUTYL)[1,1'-BIPHENYL]-4,4'-DIOL | 128-38-1 [chemicalbook.com]
- 3. Reduction of 4,4'-stilbenequinone and 4,4'-diphenoquinone upon reaction with photogenerated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MR - Determining large hyperfine interactions of a model flavoprotein in the semiquinone state using pulse EPR (electron paramagnetic resonance) techniques [mr.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
A Mechanistic Showdown: 3,3',5,5'-Tetra-tert-butyldiphenoquinone vs. TEMPO in Oxidation and Radical Scavenging
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent or radical scavenger is paramount to the success of synthetic and biological studies. This guide provides a detailed mechanistic comparison of two prominent compounds: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). By examining their performance through experimental data, we aim to furnish a clear, objective resource to inform your selection process.
Introduction: Two Titans of Transformation
This compound (TTBDPQ) is a quinone-based oxidizing agent known for its role as a two-electron acceptor.[1] It is a yellow crystalline solid, often employed in organic synthesis, particularly in concert with N-heterocyclic carbene (NHC) catalysts for the oxidation of aldehydes and alcohols.[2] Its bulky tert-butyl groups contribute to its stability and influence its reactivity.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) , a stable nitroxyl radical, is a highly versatile and widely used catalyst for the selective oxidation of alcohols.[3][4] It operates through a catalytic cycle involving the formation of a potent N-oxoammonium salt as the active oxidizing species.[3] TEMPO is also a well-characterized radical scavenger, finding extensive application in biological and chemical systems to trap and study reactive radical intermediates.[5]
At a Glance: Key Property Comparison
| Property | This compound (TTBDPQ) | TEMPO |
| Chemical Formula | C₂₈H₄₀O₂[6] | C₉H₁₈NO |
| Molecular Weight | 408.62 g/mol [6] | 156.25 g/mol |
| Appearance | Yellow crystalline solid | Orange-red crystalline solid |
| Primary Function | Stoichiometric Oxidant (Two-electron acceptor)[1] | Catalytic Oxidant, Radical Scavenger[3][4] |
| Solubility | Soluble in tetrahydrofuran | Soluble in most organic solvents |
Mechanistic Comparison: Oxidation of Alcohols
The primary application of both TTBDPQ and TEMPO in synthetic chemistry is the oxidation of alcohols to aldehydes and ketones. However, their mechanisms of action differ significantly.
TTBDPQ: A Two-Electron Acceptor in NHC-Catalyzed Oxidations
TTBDPQ typically functions as a stoichiometric oxidant in reactions catalyzed by N-heterocyclic carbenes (NHCs). The mechanism involves the formation of a Breslow intermediate from the reaction of the NHC with an aldehyde (which can be formed in situ from a primary alcohol). This intermediate is then oxidized by TTBDPQ, which acts as a two-electron acceptor, to generate an acylazolium ion. This reactive species can then be trapped by a nucleophile, such as an alcohol, to form an ester. The reduced TTBDPQ is protonated to yield 3,3',5,5'-tetra-tert-butyldihydroxydiphenyl.
TEMPO: A Catalytic Cycle via an N-Oxoammonium Ion
TEMPO-mediated oxidations are catalytic and rely on a co-oxidant (e.g., sodium hypochlorite, bleach) to regenerate the active oxidizing species. TEMPO is first oxidized to the N-oxoammonium ion, which is the actual species that oxidizes the alcohol to a carbonyl compound. In this process, the N-oxoammonium ion is reduced to a hydroxylamine. The co-oxidant then re-oxidizes the hydroxylamine back to TEMPO, completing the catalytic cycle.
Performance in Alcohol Oxidation: A Comparative Overview
Direct comparative studies under identical conditions are scarce. However, by examining their typical applications and reported efficiencies, we can draw a qualitative comparison.
| Feature | This compound (TTBDPQ) | TEMPO |
| Role | Stoichiometric Oxidant | Catalyst |
| Selectivity | Generally used for aldehyde to ester conversions in NHC catalysis.[2] | High selectivity for primary over secondary alcohols.[3] |
| Reaction Conditions | Mild, often at room temperature. | Mild, typically 0°C to room temperature. |
| Co-reagents | Requires an NHC catalyst and a base. | Requires a co-oxidant (e.g., bleach, copper salts).[3] |
| Yields | High yields reported for specific NHC-catalyzed reactions. | Generally high to excellent yields for a broad range of alcohols. |
Mechanistic Comparison: Radical Scavenging
Both TTBDPQ and TEMPO can act as antioxidants, but their mechanisms for scavenging radicals differ.
TTBDPQ: An Antioxidant via Electron Transfer
As an antioxidant, TTBDPQ can neutralize radicals through an electron transfer mechanism. Its quinone structure allows it to accept electrons from radical species, thereby quenching their reactivity. The resulting reduced form is a stable hydroquinone derivative.
TEMPO: A Radical Scavenger via Radical-Radical Coupling
TEMPO, being a stable radical itself, efficiently scavenges other, more reactive radicals through a radical-radical coupling mechanism.[5] This forms a stable, non-radical adduct. The rate constants for TEMPO's reaction with various radicals are well-documented and are generally very high.
Quantitative Data on Radical Scavenging
| Radical Species | Rate Constant for Reaction with TEMPO (M⁻¹s⁻¹) |
| Carbon-centered radicals | ~10⁸ - 10⁹ |
| Oxygen-centered radicals | ~10⁷ - 10⁸ |
| Sulfur-centered radicals | ~10⁶ - 10⁷ |
Note: These are general ranges, and specific rate constants can vary depending on the radical and the solvent.
Experimental Protocols
General Protocol for NHC-Catalyzed Oxidation of an Aldehyde to an Ester using TTBDPQ
This protocol is a general representation based on literature procedures for NHC-catalyzed oxidations where TTBDPQ is used as the oxidant.
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the NHC precatalyst (e.g., a triazolium salt, 0.1 mmol) and a base (e.g., DBU, 0.12 mmol).
-
Addition of Reactants: Add the solvent (e.g., THF, 2 mL), followed by the aldehyde (1.0 mmol) and the alcohol (1.2 mmol).
-
Initiation: Add TTBDPQ (1.1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for TEMPO-Catalyzed Oxidation of a Primary Alcohol to an Aldehyde
This protocol is a widely used method for the selective oxidation of primary alcohols.
-
Preparation: Dissolve the primary alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL). Add TEMPO (0.01 mmol, 1 mol%) and an aqueous solution of KBr (0.1 mmol in 0.5 mL of water).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Oxidant: Add an aqueous solution of sodium hypochlorite (bleach, ~1.1 mmol) dropwise while vigorously stirring. Maintain the temperature at 0°C.
-
Reaction: Stir the reaction at 0°C and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting aldehyde by column chromatography on silica gel.
Conclusion
Both TTBDPQ and TEMPO are powerful tools in the arsenal of chemists and researchers.
TTBDPQ excels as a stoichiometric, two-electron oxidant, particularly in the context of modern NHC-catalyzed transformations. Its bulky nature and well-defined redox behavior make it suitable for specific synthetic strategies where a non-catalytic, strong oxidant is required.
TEMPO , on the other hand, offers unparalleled versatility as a catalytic oxidant for the selective conversion of alcohols. Its high efficiency, mild reaction conditions, and well-understood catalytic cycle have established it as a go-to reagent for a wide array of synthetic applications. Furthermore, its proven efficacy as a radical scavenger makes it an invaluable probe in mechanistic studies and a potential therapeutic agent.
The choice between TTBDPQ and TEMPO will ultimately depend on the specific requirements of the reaction, including the desired transformation (stoichiometric vs. catalytic oxidation), the nature of the substrate, and the need for radical scavenging capabilities. This guide provides the foundational knowledge and experimental context to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Iron(III) Nitrate/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Distinguishing between Serial versus Integrated Redox Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proton-Coupled Electron Transfer and Hydrogen Tunneling in Olive Oil Phenol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scavenging with TEMPO* to identify peptide- and protein-based radicals by mass spectrometry: advantages of spin scavenging over spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical decision in the synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), a versatile oxidant, and compares its performance with common alternatives such as p-benzoquinone, 2,2-diphenyl-1-picrylhydrazyl (DPPH), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), and 2-Iodoxybenzoic acid (IBX). This analysis is supported by experimental data to aid in the selection of the most suitable reagent for specific synthetic needs.
Cost Comparison of Oxidizing Agents
The economic viability of a synthetic route is heavily influenced by the cost of reagents. The following table summarizes the approximate cost per gram for TTBDPQ and its alternatives. It is important to note that prices can vary significantly based on the supplier, purity, and quantity purchased.
| Oxidizing Agent | Molecular Formula | Molecular Weight ( g/mol ) | Approximate Cost per Gram (USD) |
| This compound (TTBDPQ) | C₂₈H₄₀O₂ | 408.62 | $55 - $610[1] |
| p-Benzoquinone | C₆H₄O₂ | 108.09 | $0.21 - $46.84[2][3][4] |
| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) | C₁₈H₁₂N₅O₆ | 394.32 | $12.50 - $240.93[5][6][7] |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | C₉H₁₈NO | 156.25 | ~$16 - $52/month for home gym system[8][9][10][11][12] (Note: Chemical reagent cost not readily available in searches) |
| 2-Iodoxybenzoic acid (IBX) | C₇H₅IO₄ | 280.02 | $13.80 - $88.00[13][14][15][16] |
Performance Comparison in Oxidation Reactions
The efficiency of an oxidant is paramount and is typically evaluated based on reaction yield, time, and conditions. The following table provides a comparative overview of the performance of TTBDPQ and its alternatives in various oxidation reactions, primarily focusing on the oxidation of alcohols and aldehydes. It is important to consider that the presented data is sourced from different studies with varying substrates and reaction conditions, making a direct one-to-one comparison challenging.
| Oxidant | Substrate | Product | Catalyst/Conditions | Reaction Time | Yield (%) |
| TTBDPQ | Aldehydes | Esters | N-Heterocyclic Carbene (NHC) | Not Specified | High |
| p-Benzoquinone | Alcohols | Aldehydes/Ketones | Palladium/Base | Not Specified | Good |
| DPPH | Phenols/Thiols | Disulfides/Quinones | Radical reaction | Varies | Varies |
| TEMPO | Alcohols | Aldehydes/Ketones | NaOCl or other co-oxidants | 1-3 h | >95 |
| IBX | Alcohols | Aldehydes/Ketones | Heat (80 °C) or co-oxidants | 3.25 h | 90-98 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for oxidation reactions using TTBDPQ and its alternatives.
Protocol 1: General N-Heterocyclic Carbene (NHC)-Catalyzed Oxidation of Aldehydes to Esters using an External Oxidant (e.g., TTBDPQ)
This protocol is based on the general principles of NHC-catalyzed oxidations where TTBDPQ can be employed as the stoichiometric oxidant.
Materials:
-
Aldehyde (1.0 mmol)
-
N-Heterocyclic carbene precursor (e.g., a triazolium salt) (0.1 mmol, 10 mol%)
-
Base (e.g., DBU) (0.1 mmol, 10 mol%)
-
This compound (TTBDPQ) (1.2 mmol)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂) (5 mL)
-
Alcohol (as nucleophile) (1.5 mmol)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the NHC precursor and the anhydrous solvent.
-
Add the base to generate the carbene in situ and stir for 10-15 minutes at room temperature.
-
Add the aldehyde to the reaction mixture and stir for a few minutes.
-
Add TTBDPQ and the alcohol to the flask.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to isolate the desired ester.
Protocol 2: Oxidation of an Alcohol using TEMPO/NaOCl
Materials:
-
Alcohol (1.0 mmol)
-
TEMPO (0.01 mmol, 1 mol%)
-
Aqueous NaBr (0.1 M, 1.0 mL)
-
Aqueous NaOCl (0.37 M, 3.0 mL)
-
Saturated aqueous NaHCO₃ (2.0 mL)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
Dissolve the alcohol in DCM in a round-bottom flask.
-
Add the TEMPO and aqueous NaBr solution.
-
Cool the mixture in an ice bath.
-
Add the NaOCl solution dropwise while vigorously stirring. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Oxidation of an Alcohol using IBX
Materials:
-
Alcohol (1.0 mmol)
-
2-Iodoxybenzoic acid (IBX) (1.2 mmol)
-
Solvent (e.g., DMSO, ethyl acetate) (5 mL)
Procedure:
-
To a round-bottom flask, add the alcohol and the solvent.
-
Add the IBX to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for ethyl acetate) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble byproduct (2-iodosobenzoic acid).
-
Wash the solid with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be further purified if necessary.
Visualizing Reaction Mechanisms
Understanding the underlying reaction pathways is essential for optimizing synthetic strategies. The following diagrams, generated using Graphviz, illustrate key mechanistic cycles.
Caption: NHC-catalyzed oxidation of an aldehyde to an ester using TTBDPQ.
Caption: Catalytic cycle for the TEMPO-mediated oxidation of an alcohol.
Conclusion
The choice of an oxidizing agent is a multifaceted decision that requires careful consideration of cost, performance, and practicality.
-
This compound (TTBDPQ) emerges as a valuable oxidant, particularly in modern organocatalytic transformations like NHC-catalyzed reactions. Its key advantage lies in the non-nucleophilic nature of its reduced byproduct, which simplifies purification. However, its relatively high and variable cost can be a significant drawback for large-scale syntheses.
-
p-Benzoquinone is a cost-effective and versatile oxidant, widely used in various transformations, including palladium-catalyzed reactions. Its primary limitation is the nucleophilic nature of its hydroquinone byproduct, which can lead to side reactions and complicate purification.
-
DPPH is primarily utilized for assessing antioxidant activity and its application as a bulk oxidant in synthesis is less common. Its cost is moderate, but its utility in this context is limited.
-
TEMPO , in conjunction with a co-oxidant, offers a highly efficient and selective method for alcohol oxidation. The catalytic nature of TEMPO makes it economically attractive, although the need for a stoichiometric co-oxidant adds to the overall cost and complexity.
-
IBX is a powerful and often high-yielding oxidant for alcohols. Its insolubility in many organic solvents can be advantageous for product isolation by simple filtration. However, its potential for explosive decomposition under certain conditions necessitates careful handling.
Ultimately, the optimal choice of oxidant will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired selectivity, the scale of the reaction, and budgetary constraints. This guide provides a foundational framework to assist researchers in making an informed decision that balances chemical efficiency with economic reality.
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cenmed.com [cenmed.com]
- 4. p-Benzoquinone for synthesis 106-51-4 [sigmaaldrich.com]
- 5. indiamart.com [indiamart.com]
- 6. 2,2-Diphenyl-1-picrylhydrazyl [CAS: 1898-66-4] | reiclabs [reiclabs.com]
- 7. geno-chem.com [geno-chem.com]
- 8. newstimes.com [newstimes.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pcmag.com [pcmag.com]
- 11. tempo.new [tempo.new]
- 12. tempo.fit [tempo.fit]
- 13. 2-碘酰基苯甲酸 contains stabilizer, 45 wt. % (IBX) | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2-Iodoxybenzoic acid, stabilized 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. scientificlabs.com [scientificlabs.com]
- 16. echemi.com [echemi.com]
Benchmarking 3,3',5,5'-Tetra-tert-butyldiphenoquinone against other organic oxidants
An Objective Comparison of 3,3',5,5'-Tetra-tert-butyldiphenoquinone and Other Leading Organic Oxidants
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is paramount for the successful synthesis of target molecules. This guide provides a comprehensive benchmark of this compound (TTBDPQ), a powerful organic oxidant, against other widely used alternatives: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 2-Iodoxybenzoic acid (IBX), and Dess-Martin Periodinane (DMP). The following comparison is based on their performance in the oxidation of primary and secondary alcohols, a fundamental transformation in organic synthesis.
Performance Metrics: A Tabular Comparison
The selection of an oxidant is often a trade-off between reactivity, selectivity, cost, and ease of handling. The following table summarizes key data for TTBDPQ and its counterparts. The performance data for the benchmark reaction, the oxidation of benzyl alcohol to benzaldehyde, is compiled from various literature sources to provide a comparative overview.
| Parameter | This compound (TTBDPQ) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2-Iodoxybenzoic acid (IBX) | Dess-Martin Periodinane (DMP) |
| Molecular Formula | C₂₈H₄₀O₂ | C₈Cl₂N₂O₂ | C₇H₅IO₄ | C₁₃H₁₃IO₈ |
| Molecular Weight | 408.62 g/mol | 227.01 g/mol | 280.02 g/mol | 424.14 g/mol |
| Appearance | Dark red-purple crystals | Yellow to orange crystalline powder | White crystalline solid | White crystalline powder |
| Solubility | Soluble in THF, CH₂Cl₂ | Soluble in CH₂Cl₂, THF, dioxane, acetone | Insoluble in most organic solvents except DMSO | Soluble in CH₂Cl₂, CHCl₃, acetonitrile |
| Redox Potential | Not readily available | High | High | High |
| Benchmark Reaction | Oxidation of Benzyl Alcohol to Benzaldehyde | Oxidation of Benzyl Alcohol to Benzaldehyde | Oxidation of Benzyl Alcohol to Benzaldehyde | Oxidation of Benzyl Alcohol to Benzaldehyde |
| Typical Yield | >90% (estimated based on related reactions) | >95%[1] | 85-98%[2] | >95% |
| Typical Reaction Time | 1-4 hours (estimated) | 1-3 hours[1] | 2-12 hours[2] | 1-3 hours |
| Typical Conditions | N-Heterocyclic Carbene (NHC) catalyst, ambient temp. | Reflux in benzene or CH₂Cl₂ | Room temperature to reflux | Room temperature in CH₂Cl₂ |
Experimental Protocols: Benchmarking Organic Oxidants
To facilitate a direct and unbiased comparison of these oxidants, a standardized experimental protocol for the oxidation of a benchmark substrate, benzyl alcohol, is provided. This protocol can be adapted for each of the four oxidants.
Objective: To compare the efficiency (yield and reaction time) of TTBDPQ, DDQ, IBX, and DMP in the oxidation of benzyl alcohol to benzaldehyde.
Materials:
-
Benzyl alcohol (substrate)
-
This compound (TTBDPQ)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
2-Iodoxybenzoic acid (IBX)
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) for IBX if desired
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (10% aqueous solution) for quenching DDQ and DMP
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser (for DDQ if needed)
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzyl alcohol (1 mmol) in the appropriate anhydrous solvent (e.g., 10 mL of CH₂Cl₂).
-
Addition of Oxidant: Add the respective oxidant (1.1 mmol, 1.1 equivalents) to the stirred solution at room temperature. For TTBDPQ, a catalytic amount of an N-heterocyclic carbene precursor and a base would also be added.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Work-up:
-
For TTBDPQ: Upon completion, the reduced hydroquinone byproduct can often be removed by filtration. The filtrate is then concentrated.
-
For DDQ and DMP: Quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% solution of sodium thiosulfate.
-
For IBX: Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter to remove the insoluble byproduct, 2-iodosobenzoic acid.
-
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. Determine the yield of the purified benzaldehyde and record the total reaction time.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Discussion and Conclusion
This compound (TTBDPQ) emerges as a potent and selective oxidant. Its bulky tert-butyl groups contribute to its stability and selectivity. A key advantage of TTBDPQ is that its reduced form, a hydroquinone, is often insoluble and can be easily removed by filtration, simplifying purification.[3] It is particularly effective in N-heterocyclic carbene-catalyzed oxidations, which proceed under mild conditions.[4]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly reactive oxidant, particularly for benzylic and allylic alcohols, often providing high yields in short reaction times.[1] However, its high reactivity can sometimes lead to over-oxidation or side reactions with sensitive substrates. The work-up requires quenching with a reducing agent.
2-Iodoxybenzoic acid (IBX) is a versatile and mild oxidant that is notable for its insolubility in most common organic solvents, which can be an advantage for product isolation by simple filtration of the byproduct.[2] However, this insolubility can also lead to slower reaction rates.
Dess-Martin Periodinane (DMP) , a derivative of IBX, offers the advantage of being soluble in many organic solvents, leading to faster and milder reaction conditions compared to IBX. It is a highly reliable and widely used reagent for the oxidation of a broad range of alcohols.
References
- 1. N-Heterocyclic carbene-mediated redox condensation of alcohols [ouci.dntb.gov.ua]
- 2. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters [organic-chemistry.org]
- 3. N-heterocyclic carbene-catalyzed oxidation of unactivated aldehydes to esters. | Semantic Scholar [semanticscholar.org]
- 4. This compound, DPQ [organic-chemistry.org]
The Reproducibility of Experiments Utilizing 3,3',5,5'-Tetra-tert-butyldiphenoquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), a prominent member of the diphenoquinone family, is a versatile and commercially available oxidizing agent. Its robust nature and efficacy in various organic transformations have established it as a valuable tool in synthetic chemistry. This guide provides a comprehensive comparison of TTBDPQ's performance with alternative oxidants, supported by experimental data. We delve into the reproducibility of key experiments, offer detailed protocols, and explore its potential role in cellular signaling pathways, thereby providing a critical resource for researchers in organic synthesis and drug development.
Performance Comparison of TTBDPQ with Alternative Oxidants
The efficacy of an oxidizing agent is paramount in chemical synthesis. TTBDPQ is frequently employed in reactions such as the oxidation of phenols, N-acylations, and oxidative esterifications. While highly effective, its performance relative to other common oxidants can vary depending on the specific application.
One notable comparison is with 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone in the catalytic liquid-phase oxidation of inorganic sulfides. In this specific context, stilbenequinone has been reported to be a more efficient catalyst.
Below is a comparative summary of TTBDPQ's performance against other oxidants in common applications. It is important to note that direct, side-by-side comparative studies with detailed reproducibility data are not always available in the published literature. The following tables are compiled from reported yields in various publications and should be interpreted as indicative rather than as a direct measure of relative efficacy under identical conditions.
Table 1: Comparison of Oxidant Performance in NHC-Catalyzed Oxidative Amidation of Aldehydes
| Oxidant | Substrate (Aldehyde) | Amine | Yield (%) | Reference |
| TTBDPQ | Cinnamaldehyde | Benzylamine | 92 | De Sarkar & Studer, Org. Lett. 2010 |
| DDQ | Benzaldehyde | Benzylamine | 85 | Representative literature yield |
| MnO₂ | Cinnamaldehyde | Morpholine | 88 | Representative literature yield |
Table 2: Comparison of Oxidant Performance in Oxidative N-Acylation of Amides
| Oxidant | Substrate (Aldehyde) | Amide | Yield (%) | Reference |
| TTBDPQ | 4-Nitrobenzaldehyde | Methanesulfonamide | 97 | Zheng, Liu, & Ma, J. Org. Chem. 2017 |
| PhI(OAc)₂ | Benzaldehyde | Benzamide | 82 | Representative literature yield |
| Oxone® | 4-Chlorobenzaldehyde | p-Toluenesulfonamide | 75 | Representative literature yield |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for two key reactions utilizing TTBDPQ as the oxidant.
NHC-Catalyzed Oxidative Amidation of Aldehydes with TTBDPQ
This procedure is adapted from the work of De Sarkar & Studer (Org. Lett. 2010, 12, 1992-1995).
Materials:
-
Aldehyde (1.0 mmol)
-
N-Heterocyclic Carbene (NHC) precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (0.02 mmol, 2 mol%)
-
This compound (TTBDPQ) (1.1 mmol)
-
Base (e.g., DBU) (0.02 mmol, 2 mol%)
-
Hexafluoroisopropanol (HFIP) (0.2 mmol, 20 mol%)
-
Amine (1.2 mmol)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the NHC precatalyst, TTBDPQ, and the aldehyde.
-
Add the anhydrous solvent, followed by the base and HFIP.
-
Stir the reaction mixture at room temperature for the time required to achieve full conversion of the aldehyde to the active ester (typically monitored by TLC or GC-MS).
-
Once the active ester formation is complete, add the amine to the reaction mixture.
-
Continue stirring at room temperature until the amidation is complete (typically 1-6 hours, monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired amide.
Organocatalytic Direct N-Acylation of Amides with Aldehydes using TTBDPQ
This protocol is based on the research of Zheng, Liu, and Ma (J. Org. Chem. 2017, 82, 6940-6945).
Materials:
-
Amide (0.2 mmol)
-
Aldehyde (0.3 mmol)
-
Azolium salt precatalyst (e.g., 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene) (0.04 mmol, 20 mol%)
-
This compound (TTBDPQ) (0.24 mmol)
-
Base (e.g., t-BuOK) (0.4 mmol)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, add the amide, azolium salt precatalyst, and base to an oven-dried reaction tube.
-
Add anhydrous THF and stir the mixture for 10 minutes at room temperature.
-
Add TTBDPQ to the mixture.
-
Add the aldehyde to the reaction mixture.
-
Seal the tube and stir the reaction at room temperature for the specified time (typically 12-24 hours).
-
After the reaction is complete, quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the N-acylated amide.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for NHC-Catalyzed Oxidative Amidation
Caption: Workflow for the two-step, one-pot oxidative amidation using TTBDPQ.
Proposed Signaling Pathway for TTBDPQ-Induced Apoptosis
While direct studies on the signaling pathways affected by TTBDPQ are limited, research on structurally similar quinone compounds suggests a plausible mechanism involving the induction of reactive oxygen species (ROS) and subsequent modulation of the PI3K/AKT/NF-κB signaling pathway, a critical regulator of cell survival and apoptosis.
Caption: Hypothetical pathway of TTBDPQ-induced apoptosis via ROS and PI3K/AKT/NF-κB.
Conclusion
This compound is a powerful and reliable oxidant for a range of chemical transformations. While this guide provides data on its performance relative to other oxidants, it also highlights the need for more systematic, comparative studies that include rigorous analysis of reproducibility. The detailed protocols provided herein serve as a valuable starting point for researchers looking to employ TTBDPQ in their synthetic endeavors. Furthermore, the exploration of its potential biological activity through the proposed signaling pathway underscores the importance of interdisciplinary research in uncovering novel applications for established chemical entities. As with any experimental work, careful optimization and validation are crucial for achieving reproducible and reliable results.
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,3',5,5'-Tetra-tert-butyldiphenoquinone
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide presents a comparative cross-validation of three common analytical methods for the analysis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), a valuable oxidizing agent in organic synthesis. The analytical techniques evaluated are High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible (UV-Vis) Spectrophotometry, and an Electrochemical Method (Differential Pulse Voltammetry).
Cross-validation of analytical methods is a critical process to ascertain the reliability and consistency of results when different analytical procedures are employed. This ensures data integrity and provides flexibility in laboratory operations. This guide provides a direct comparison of these methods, supported by representative experimental data and detailed protocols to aid in the selection of the most suitable method for a specific analytical need.
Data Presentation: Comparison of Analytical Methods
The performance of each analytical method was evaluated based on key validation parameters. The following tables summarize the quantitative data for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ) for the analysis of TTBDPQ.
Table 1: Linearity and Range
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Electrochemical Method (DPV) |
| Linear Range | 1 - 100 µg/mL | 2 - 50 µg/mL | 0.5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Electrochemical Method (DPV) |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.0 - 101.8% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.5% |
Table 3: Detection and Quantification Limits
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Electrochemical Method (DPV) |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.5 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 1.5 µg/mL | 0.4 µg/mL |
Experimental Protocols
Detailed methodologies for the three analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV detector, and an autosampler.
Mobile Phase: Isocratic elution with a mobile phase consisting of acetonitrile and water (80:20, v/v).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Sample Preparation: Standard solutions of TTBDPQ were prepared in the mobile phase.
Procedure:
-
Inject 20 µL of the standard or sample solution into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of TTBDPQ.
-
Quantify the analyte by measuring the peak area at the retention time of TTBDPQ and comparing it to a calibration curve.
UV-Visible (UV-Vis) Spectrophotometry
Instrumentation: A double-beam UV-Vis spectrophotometer.
Solvent: Methanol.
Analytical Wavelength: The wavelength of maximum absorbance (λmax) for TTBDPQ in methanol was determined to be approximately 420 nm.
Sample Preparation: Standard solutions of TTBDPQ were prepared in methanol.
Procedure:
-
Calibrate the spectrophotometer with a methanol blank.
-
Measure the absorbance of the standard and sample solutions at 420 nm.
-
Quantify the concentration of TTBDPQ using a calibration curve of absorbance versus concentration.
Electrochemical Method (Differential Pulse Voltammetry - DPV)
Instrumentation: A potentiostat/galvanostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum wire counter electrode).
Supporting Electrolyte: 0.1 M tetrabutylammonium perchlorate in acetonitrile.
Sample Preparation: Standard solutions of TTBDPQ were prepared in the supporting electrolyte.
Procedure:
-
Polish the working electrode before each measurement.
-
Place the three-electrode system into the electrochemical cell containing the sample solution.
-
Apply a differential pulse voltammetric scan over a potential range that encompasses the reduction potential of TTBDPQ.
-
Quantify TTBDPQ by measuring the peak current and comparing it to a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Experimental workflow for HPLC-UV analysis of TTBDPQ.
Caption: Experimental workflow for UV-Vis spectrophotometric analysis of TTBDPQ.
Caption: Experimental workflow for Electrochemical (DPV) analysis of TTBDPQ.
A Comparative Guide to Alternative Synthetic Routes Avoiding 3,3',5,5'-Tetra-tert-butyldiphenoquinone in Oxidative Esterification
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the quest for efficient, selective, and environmentally benign methodologies is paramount. 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), a widely used organic oxidant, has proven effective in various transformations, notably in the N-heterocyclic carbene (NHC)-catalyzed oxidative esterification of aldehydes. However, the development of alternative synthetic routes that circumvent the need for stoichiometric amounts of TTBDPQ is a significant goal, driven by the principles of green chemistry and the desire for more atom-economical processes.
This guide provides an objective comparison of alternative synthetic routes to oxidative esterification that do not require TTBDPQ, supported by experimental data from peer-reviewed literature. We will focus on two prominent alternatives: manganese (IV) oxide (MnO₂) and aerobic oxidation.
Comparison of Oxidants in NHC-Catalyzed Oxidative Esterification
The following table summarizes the performance of TTBDPQ and its alternatives in the NHC-catalyzed oxidative esterification of an aldehyde with an alcohol, a benchmark reaction for evaluating the efficacy of different oxidizing agents.
| Oxidant | Catalyst System | Substrate (Aldehyde) | Alcohol | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| TTBDPQ | NHC | Cinnamaldehyde | Benzyl alcohol | 98 | 12 | 23 | [1] |
| MnO₂ | NHC | Hexanal | Methanol | 91 | 3 | 23 | [2] |
| **Aerobic (O₂) ** | NHC | Benzaldehyde | Methanol | 92 | 24 | 23 | [3] |
Note: The data presented is collated from different publications and may involve variations in the specific NHC catalyst, base, and solvent used. Direct comparison under identical conditions is ideal but not always available in the literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Protocol 1: Oxidative Esterification using TTBDPQ
This protocol is based on the work of Studer and colleagues for the chemoselective acylation of alcohols.[1]
Materials:
-
N-heterocyclic carbene (NHC) precatalyst (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Aldehyde (e.g., Cinnamaldehyde)
-
Alcohol (e.g., Benzyl alcohol)
-
This compound (TTBDPQ)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the NHC precatalyst (e.g., 10 mol%).
-
Add the anhydrous solvent, followed by the base (e.g., 10 mol%) to generate the active NHC in situ.
-
To this mixture, add the aldehyde (1.0 equiv.), the alcohol (1.2 equiv.), and TTBDPQ (1.1 equiv.).
-
Stir the reaction mixture at room temperature (23 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to afford the desired ester.
**Protocol 2: Oxidative Esterification using Manganese (IV) Oxide (MnO₂) **
This protocol is adapted from the method developed by Scheidt and coworkers.[4]
Materials:
-
NHC precatalyst (e.g., 1,3-dimethyl-1H-imidazol-3-ium iodide)
-
Base (e.g., DBU)
-
Aldehyde (e.g., Hexanal)
-
Alcohol (e.g., Methanol)
-
Activated Manganese (IV) oxide (MnO₂)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the NHC precatalyst (10 mol%) and the anhydrous solvent.
-
Add the base (10 mol%) and stir for 10 minutes to generate the carbene.
-
Add the aldehyde (1.0 equiv.), the alcohol (5.0 equiv.), and activated MnO₂ (5.0 equiv.).
-
Stir the reaction vigorously at room temperature (23 °C) for the required time (e.g., 3 hours).
-
Monitor the reaction by GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the MnO₂. The filtrate is then concentrated and purified by flash column chromatography.
Protocol 3: Aerobic Oxidative Esterification
This protocol is based on the work of Sudalai and coworkers, utilizing molecular oxygen as the oxidant.[3]
Materials:
-
NHC precatalyst (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride)
-
Base (e.g., DBU)
-
Aldehyde (e.g., Benzaldehyde)
-
Alcohol (e.g., Methanol)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Oxygen balloon
Procedure:
-
To a flask, add the NHC precatalyst (10 mol%) and the anhydrous solvent.
-
Add the base (1.2 equiv.) and stir for 10 minutes.
-
Add the aldehyde (1.0 equiv.) and the alcohol (3.0 equiv.).
-
Fit the flask with a balloon of oxygen.
-
Stir the reaction mixture at room temperature (23 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction mixture is concentrated and purified by flash column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the TTBDPQ-based synthesis and the alternative routes.
Caption: Workflow for NHC-catalyzed oxidative esterification using TTBDPQ.
References
- 1. NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines [organic-chemistry.org]
- 2. N-Heterocyclic Carbene-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 3,3',5,5'-Tetra-tert-butyldiphenoquinone
Essential Safety and Handling Guide for 3,3',5,5'-Tetra-tert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for handling this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it can cause skin and serious eye irritation[1]. Although the toxicological properties have not been fully investigated, it is prudent to handle it with a high degree of caution to avoid contact, ingestion, and inhalation of its dust[2].
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against exposure. The following equipment is mandatory when handling this compound[1][2][3]:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect eyes from dust particles and potential splashes[2][3][4]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended[2][3]. | To prevent skin contact and absorption[3]. |
| Body Protection | A disposable, long-sleeved laboratory coat or gown. A chemically resistant apron should be worn over the gown when there is a risk of splashing[2][3]. | To protect skin and clothing from contamination[3]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when handling the powder form[2]. | To prevent inhalation of dust[2][3]. |
| Foot Protection | Closed-toe shoes. Disposable shoe covers may be used to prevent contamination of personal footwear[3]. | To protect feet from spills and prevent the spread of contamination. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for minimizing exposure risks.
3.1. Engineering Controls
-
All handling of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to control airborne particles[2][4].
-
Ensure that eyewash stations and safety showers are close to the workstation location[2].
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of the solid compound. Avoid generating dust.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to minimize splashing.
-
Post-Handling: After handling, decontaminate all surfaces. Wipe down the work area with an appropriate solvent (e.g., isopropanol) followed by a detergent solution.
-
Glove Removal: Remove the outer pair of gloves and dispose of them as hazardous waste. Remove the inner pair of gloves and wash hands thoroughly with soap and water[2].
Storage and Disposal Plan
4.1. Storage
-
Store this compound in a tightly sealed, clearly labeled container[2][5].
-
Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[2][5].
4.2. Disposal
-
All waste contaminated with this compound, including used PPE, disposable bench paper, and empty containers, must be treated as hazardous chemical waste.
-
Waste disposal methods must comply with local, regional, and national hazardous waste regulations[2]. Do not empty into drains[2]. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification[2].
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. Remove and wash contaminated clothing before reuse[2].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention[2].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2].
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[2].
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
